molecular formula C9H8FN3 B1392532 5-Fluoro-2-methylquinazolin-7-amine CAS No. 1243073-66-6

5-Fluoro-2-methylquinazolin-7-amine

Katalognummer: B1392532
CAS-Nummer: 1243073-66-6
Molekulargewicht: 177.18 g/mol
InChI-Schlüssel: CGXAUKJTMJFEQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoro-2-methylquinazolin-7-amine (CAS 1243073-66-6) is a high-purity fluorinated quinazoline derivative intended for research and development applications. This compound features a molecular formula of C9H8FN3 and a molecular weight of 177.18 g/mol . Quinazoline derivatives are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities . This core structure is found in numerous compounds of significant research interest for their anti-cancer, anti-bacterial, anti-fungal, anti-malarial, and anti-inflammatory properties . Specifically, several FDA-approved cancer therapeutics, such as Erlotinib, Gefitinib, and Lapatinib, are based on the quinazoline structure, underscoring its value in kinase inhibitor research and oncology drug discovery . The incorporation of a fluorine atom, as in this compound, is a common strategy in drug design to modulate properties like bioavailability, metabolic stability, and binding affinity. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local and national regulatory requirements.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-fluoro-2-methylquinazolin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3/c1-5-12-4-7-8(10)2-6(11)3-9(7)13-5/h2-4H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXAUKJTMJFEQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2C(=CC(=CC2=N1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Technical Guide to 6-Fluoro-2-methylquinazolin-4-amine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth analysis of 6-Fluoro-2-methylquinazolin-4-amine, a specific derivative that combines key pharmacophoric features—a fluorine atom at the 6-position, a methyl group at the 2-position, and an amine at the 4-position. While this exact molecule is a novel research chemical, this paper synthesizes information from closely related, well-documented analogs to provide a comprehensive overview of its chemical structure, physicochemical properties, plausible synthetic routes, and potential as a kinase inhibitor in drug discovery. Detailed experimental protocols for synthesis and characterization are presented, underpinned by a rationale grounded in established organic chemistry and analytical principles. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel quinazoline derivatives.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

Quinazoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a privileged structure in drug discovery.[1] The versatility of the quinazoline nucleus allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological targets. This has led to the development of a multitude of clinically approved drugs and investigational candidates.[2]

The 4-aminoquinazoline core, in particular, has been extensively explored, leading to the discovery of potent and selective kinase inhibitors.[2] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. By targeting the ATP-binding site of kinases, 4-aminoquinazoline derivatives can modulate these pathways, leading to therapeutic effects. Several successful anticancer drugs, such as gefitinib, erlotinib, and afatinib, are based on this scaffold and function as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3]

The introduction of a fluorine atom into a drug candidate can significantly enhance its metabolic stability, lipophilicity, and binding affinity to its biological target.[4] The presence of the 6-fluoro substituent in 6-Fluoro-2-methylquinazolin-4-amine is therefore of significant interest. This guide will delve into the synthesis, properties, and potential applications of this specific molecule, providing a foundational resource for its further investigation.

Physicochemical and Structural Properties

The fundamental properties of 6-Fluoro-2-methylquinazolin-4-amine are summarized in the table below. These have been collated from chemical supplier databases and computational predictions.[1]

PropertyValue
CAS Number 1691989-25-9
Molecular Formula C₉H₈FN₃
Molecular Weight 177.18 g/mol
Appearance Predicted to be a solid at room temperature
Topological Polar Surface Area (TPSA) 51.8 Ų
Predicted logP 1.65952
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 0

Synthesis and Purification

While a specific, peer-reviewed synthesis for 6-Fluoro-2-methylquinazolin-4-amine has not been published, a plausible and efficient synthetic route can be devised based on well-established methods for the preparation of 4-aminoquinazoline derivatives.[5][6] The proposed pathway involves a multi-step synthesis starting from a substituted anthranilic acid.

Proposed Synthetic Pathway

The synthesis of 6-Fluoro-2-methylquinazolin-4-amine can be approached via the construction of the quinazolinone core followed by amination. A logical starting material is 2-amino-5-fluorobenzoic acid.

Synthetic Pathway A 2-Amino-5-fluorobenzoic Acid C 6-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one A->C Cyclization B Acetic Anhydride B->C E 6-Fluoro-2-methylquinazolin-4(3H)-one C->E Ring Opening & Closing D Ammonia (or Ammonium Acetate) D->E G 4-Chloro-6-fluoro-2-methylquinazoline E->G Chlorination F POCl3 / SOCl2 (Chlorinating Agent) F->G I 6-Fluoro-2-methylquinazolin-4-amine G->I Nucleophilic Substitution H Ammonia (Amination) H->I

Caption: Proposed synthesis of 6-Fluoro-2-methylquinazolin-4-amine.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one

This step involves the cyclization of 2-amino-5-fluorobenzoic acid with acetic anhydride. This is a common method for the formation of benzoxazinone intermediates.[6]

  • To a stirred solution of 2-amino-5-fluorobenzoic acid (1 equivalent) in pyridine (or another suitable solvent), add acetic anhydride (2-3 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 6-fluoro-2-methyl-4H-3,1-benzoxazin-4-one.

Step 2: Synthesis of 6-Fluoro-2-methylquinazolin-4(3H)-one

The benzoxazinone intermediate is then converted to the corresponding quinazolinone by reaction with an ammonia source.

  • A mixture of 6-fluoro-2-methyl-4H-3,1-benzoxazin-4-one (1 equivalent) and ammonium acetate (2-3 equivalents) in glacial acetic acid is heated at reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration.

  • The solid is washed with water and then recrystallized from ethanol or another suitable solvent to give pure 6-fluoro-2-methylquinazolin-4(3H)-one.

Step 3: Synthesis of 4-Chloro-6-fluoro-2-methylquinazoline

The quinazolinone is then chlorinated to activate the 4-position for nucleophilic substitution.

  • A mixture of 6-fluoro-2-methylquinazolin-4(3H)-one (1 equivalent) and phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) (5-10 equivalents) is heated at reflux for 3-5 hours. A catalytic amount of dimethylformamide (DMF) can be added.

  • After the reaction is complete, the excess chlorinating agent is removed under reduced pressure.

  • The residue is carefully quenched by pouring it onto crushed ice.

  • The precipitated solid is filtered, washed with cold water, and dried to afford 4-chloro-6-fluoro-2-methylquinazoline.

Step 4: Synthesis of 6-Fluoro-2-methylquinazolin-4-amine

The final step is the nucleophilic aromatic substitution of the chloro group with an amine.

  • A solution of 4-chloro-6-fluoro-2-methylquinazoline (1 equivalent) in a suitable solvent such as isopropanol or dioxane is treated with a saturated solution of ammonia in the same solvent in a sealed pressure vessel.

  • The mixture is heated at 100-120 °C for 6-12 hours.

  • After cooling, the solvent is evaporated, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., sodium bicarbonate).

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the final product, 6-Fluoro-2-methylquinazolin-4-amine.

Spectroscopic Characterization

As no published spectra for 6-Fluoro-2-methylquinazolin-4-amine are available, the following are predicted characteristic spectroscopic data based on known quinazoline derivatives and general spectroscopic principles.[7][8]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, and the amine protons. The coupling patterns of the aromatic protons will be indicative of their positions on the quinazoline ring.

  • Aromatic Protons (3H): Expected in the range of δ 7.0-8.5 ppm. The fluorine at position 6 will influence the chemical shifts and coupling constants of the adjacent protons at positions 5, 7, and 8.

  • Amine Protons (2H): A broad singlet is expected for the -NH₂ group, likely in the range of δ 5.0-7.0 ppm, which would be exchangeable with D₂O.

  • Methyl Protons (3H): A sharp singlet for the -CH₃ group is anticipated around δ 2.5-3.0 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

  • Aromatic and Heterocyclic Carbons (9C): A series of signals are expected in the aromatic region (δ 110-165 ppm). The carbon bearing the fluorine atom (C6) will show a large one-bond C-F coupling constant.

  • Methyl Carbon (1C): A signal for the methyl carbon is expected in the aliphatic region (δ 20-30 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[9][10]

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Type
N-H (Amine)3400-3250 (two bands)Asymmetric & Symmetric Stretch
C-H (Aromatic)3100-3000Stretch
C-H (Aliphatic)3000-2850Stretch
C=N (Pyrimidine Ring)1620-1580Stretch
C=C (Aromatic)1600-1450Stretch
C-N (Aromatic Amine)1335-1250Stretch
C-F (Aryl Fluoride)1250-1100Stretch
Mass Spectrometry (MS)

In an electron impact (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or [M+H]⁺ is expected at m/z 177 or 178, respectively. The fragmentation pattern would likely involve the loss of small neutral molecules such as HCN or CH₃CN. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.[11]

Potential Biological Activity and Applications

The structural features of 6-Fluoro-2-methylquinazolin-4-amine suggest that it is a promising candidate for investigation as a kinase inhibitor, with potential applications in oncology.

Mechanism of Action as a Kinase Inhibitor

The 4-aminoquinazoline scaffold is a well-established "hinge-binding" motif for ATP-competitive kinase inhibitors. The nitrogen atoms at positions 1 and 3 of the quinazoline ring typically form hydrogen bonds with the amino acid residues in the hinge region of the kinase's ATP-binding pocket. The rest of the molecule occupies the hydrophobic regions of the active site.

Kinase Inhibition cluster_0 Kinase ATP-Binding Pocket Hinge Hinge Region Backbone NH Backbone C=O HydrophobicPocket Hydrophobic Pocket Molecule 6-Fluoro-2-methylquinazolin-4-amine N1 N3 4-NH2 Quinazoline Ring 6-Fluoro Molecule:n1->Hinge:f0 H-Bond Molecule:amine->Hinge:f1 H-Bond Molecule:ring->HydrophobicPocket Hydrophobic Interactions Molecule:fluoro->HydrophobicPocket Hydrophobic Interactions Biological Evaluation Workflow Start Compound Synthesis & QC KinaseScreen Broad Kinase Panel Screening Start->KinaseScreen IC50 IC50 Determination for Hit Kinases KinaseScreen->IC50 CellProlif Cancer Cell Line Proliferation Assays (e.g., MTT, SRB) MoA Mechanism of Action Studies (e.g., Western Blot for Pathway Modulation) CellProlif->MoA Toxicity In Vitro Cytotoxicity Assays (e.g., on normal cell lines) CellProlif->Toxicity IC50->CellProlif InVivo In Vivo Efficacy Studies (Xenograft Models) MoA->InVivo Toxicity->InVivo

Caption: Workflow for evaluating biological activity.

Conclusion

6-Fluoro-2-methylquinazolin-4-amine is a novel chemical entity that holds considerable promise as a scaffold for the development of new therapeutic agents, particularly in the realm of kinase inhibition for cancer therapy. This technical guide has provided a comprehensive overview of its structure, properties, and a plausible synthetic route based on established chemical principles. While specific experimental data for this compound is not yet available in the public domain, the information presented herein, derived from closely related analogs, provides a strong foundation and rationale for its further investigation. The proposed workflows for synthesis, characterization, and biological evaluation offer a clear path for researchers to unlock the full potential of this and other novel quinazoline derivatives.

References

  • Columbia University. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Chen, S. C., Yin, F. H., Chen, Q., Liu, Q., & He, M. Y. (2007). 6-Amino-2-(fluoromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 63(7), o3109.
  • Chen, C. H., & an, L. (2004). Efficient Synthesis of 4-Aminoquinazoline and Thieno[3,2-d]pyrimidin-4-ylamine Derivatives by Microwave Irradiation. Organic Letters, 6(23), 4223–4226.
  • Shi, C., Wang, Q., Liao, X., Ge, H., Huo, G., Zhang, L., ... & Liu, Y. (2019). Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer. European Journal of Medicinal Chemistry, 178, 352-364.
  • Sasmal, S., & Ghorai, P. (2017). Synthesis and In Vitro evaluation of 6-Fluoro benzothiazole substituted quinazolinones. Journal of Drug Delivery and Therapeutics, 7(7), 84-88.
  • Hassan, A. M., & El-Gazzar, M. G. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.
  • Reddy, T. S., Kumar, M. P., & Kumar, B. S. (2025). Design, synthesis, and antimicrobial evaluation of novel quinazoline piperazine phosphorodiamidate hybrids as potent DNA gyrase inhibitors. Scientific Reports, 15(1), 1-15.
  • Al-Suwaidan, I. A., Alanazi, A. M., El-Sayed, M. A., Abdel-Aziz, A. A., & Abdel-Hamide, S. G. (2016). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Journal of Chemical and Pharmaceutical Research, 8(8), 665-674.
  • Das, D., & Wang, L. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 137-158.
  • Alagarsamy, V., Murugesan, S., & Dhanabal, K. (2007). Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. Indian Journal of Pharmaceutical Sciences, 69(3), 438.
  • Pathak, V. N., Gupta, R., & Jain, M. (2015). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Medicinal Chemistry Research, 24(12), 4165-4174.
  • SpectraBase. (n.d.). 1H-Quinolin-4-one, 6-fluoro-2-methyl-3-(1,1,2,2-tetrafluoroethylsulfanyl)-. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-fluoroquinazolin-4-amine (C8H6FN3). Retrieved from [Link]

  • Lee, S., Jo, E., Lee, J., Park, S., & Kim, Y. C. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 30(19), 4812.
  • Oriental Journal of Chemistry. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry, 40(2).
  • PubChemLite. (n.d.). 6-fluoro-2-methylquinolin-4-ol (C10H8FNO). Retrieved from [Link]

  • SpectraBase. (n.d.). 6-Fluoro-4-hydroxy-1H-quinolin-2-one. Retrieved from [Link]

  • Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2022). Novel 6-Aminoquinazolinone Derivatives as Potential Cross GT1-4 HCV NS5B Inhibitors. Molecules, 27(24), 8870.
  • LibreTexts. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Singh, S., & Kumar, A. (2023). 3 - CHEMISTRY & BIOLOGY INTERFACE. Chemistry & Biology Interface, 13(3), 74-88.

Sources

Comprehensive Technical Guide on 5-Fluoro-2-methylquinazolin-7-amine: Physicochemical Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream therapeutic candidates. 5-Fluoro-2-methylquinazolin-7-amine is a highly specialized, multi-functional intermediate predominantly utilized in the development of targeted kinase inhibitors. As a Senior Application Scientist, I approach this molecule not merely as a chemical reagent, but as a precisely engineered scaffold. This guide provides an in-depth technical analysis of its physicochemical properties, its mechanistic role in ATP-competitive binding, and field-proven synthetic methodologies for its derivatization.

Physicochemical Profiling & Structural Causality

The identity and baseline metrics of a building block must be rigorously established before integration into high-throughput synthesis workflows. 5-Fluoro-2-methylquinazolin-7-amine is uniquely identified by its CAS Registry Number 1243073-66-6 [1]. It possesses a precise molecular weight of 177.18 g/mol and a molecular formula of C9H8FN3[2].

Every substituent on this scaffold serves a deliberate pharmacological purpose:

  • Quinazoline Core: The foundational pharmacophore. The nitrogen-rich bicyclic system is a privileged structure that acts as an ATP mimetic, anchoring the molecule within the kinase active site[3].

  • C5-Fluorine: The introduction of a highly electronegative fluorine atom at the C5 position induces a strong inductive effect (-I). This modulates the pKa of the adjacent N1 and N3 nitrogens, optimizing the molecule's basicity for physiological pH. Furthermore, the strong C-F bond enhances metabolic stability by blocking cytochrome P450-mediated oxidation at this vulnerable site.

  • C2-Methyl: Provides localized steric bulk. This restricts rotational degrees of freedom when the molecule is bound within the tight confines of a kinase pocket, entropically favoring the bound state and increasing target selectivity.

  • C7-Amine: Acts as the primary synthetic handle. In the context of the kinase ATP-binding pocket, the 7-position typically vectors outward toward the solvent-exposed interface[4]. This makes the C7-amine an ideal attachment point for solubilizing groups or PROTAC linkers without disrupting the core binding affinity.

Quantitative Data Summary
PropertyValue
Chemical Name 5-Fluoro-2-methylquinazolin-7-amine
CAS Registry Number 1243073-66-6[1]
Molecular Weight 177.18 g/mol [2]
Molecular Formula C9H8FN3[2]
Core Scaffold Quinazoline
Target Application Kinase Inhibitor Intermediate

Mechanistic Role in Kinase Inhibition (Pharmacophore Logic)

Quinazoline derivatives are foundational in targeted oncology, particularly as Epidermal Growth Factor Receptor (EGFR) and cyclin-dependent kinase (CDK) inhibitors[4]. The binding mode is highly conserved: the quinazoline ring occupies the adenine-binding pocket of the kinase.

The causality of this binding is driven by hydrogen bonding. The N1 nitrogen of the quinazoline core acts as a critical hydrogen bond acceptor, interacting directly with the backbone NH of the hinge region (e.g., Met793 in EGFR or Leu-83 in CDK2)[5]. By utilizing the C7-amine of 5-Fluoro-2-methylquinazolin-7-amine to attach various functional groups, medicinal chemists can probe the solvent-exposed region to enhance pharmacokinetic properties while maintaining the rigid, hydrogen-bonding anchor of the quinazoline core[4].

G QCore Quinazoline Core (ATP Mimetic) N1 N1 Atom (H-Bond Acceptor) QCore->N1 Contains C5F C5-Fluorine (Modulates pKa) QCore->C5F Substituted at C5 C7NH2 C7-Amine (Solvent-Exposed) QCore->C7NH2 Substituted at C7 Hinge Kinase Hinge Region (e.g., Met793 NH) N1->Hinge H-Bonding

Fig 1. Pharmacophore logic of 5-Fluoro-2-methylquinazolin-7-amine in kinase ATP-binding pockets.

Synthetic Methodology & Workflow

To utilize this building block effectively, synthetic protocols must be robust. The C7-amine of 5-Fluoro-2-methylquinazolin-7-amine is moderately nucleophilic due to the electron-withdrawing nature of the fluorinated quinazoline ring. Therefore, standard amide coupling requires highly efficient activation of the carboxylic acid partner.

Step-by-Step Methodology: C7-Amine Amide Coupling
  • Activation Phase: Dissolve 1.2 equivalents of the target carboxylic acid in anhydrous N,N-Dimethylformamide (DMF). Add 1.5 equivalents of HATU and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: HATU is selected over EDC/HOBt because the uronium-based activator is superior for coupling with deactivated anilines, preventing epimerization. DIPEA is chosen as a non-nucleophilic base to ensure complete deprotonation of the acid without competing for the activated ester.

  • Coupling Phase: Add 1.0 equivalent of 5-Fluoro-2-methylquinazolin-7-amine (CAS: 1243073-66-6)[1] to the activated mixture. Stir at room temperature under a nitrogen atmosphere for 2-4 hours.

  • Workup & Extraction: Quench the reaction with saturated aqueous NaHCO3 and extract with Ethyl Acetate (EtOAc).

    • Causality: The alkaline quench neutralizes residual acid and forces the highly polar HATU byproducts into the aqueous layer, ensuring a clean organic phase.

G Start 5-Fluoro-2-methylquinazolin-7-amine (Starting Material) Reaction Amide Coupling (DMF, RT, 2-4 hrs) Start->Reaction Reagents Carboxylic Acid + HATU + DIPEA (Activation) Reagents->Reaction Workup Aqueous Workup & Extraction (EtOAc/H2O) Reaction->Workup High Yield Analysis LC-MS & NMR Validation (Target MW Confirmation) Workup->Analysis Purified Product

Fig 2. Standardized synthetic workflow for C7-amine derivatization via amide coupling.

Analytical Validation Protocol

A self-validating system is mandatory to ensure trustworthiness in drug development workflows. The analytical protocol is designed as a closed-loop validation:

  • LC-MS Monitoring (Self-Validating System): Utilize a reversed-phase C18 column with a gradient of Water/Acetonitrile (containing 0.1% Formic Acid). By tracking the specific mass transition of the starting material—monitoring the disappearance of the [M+H]+ peak at 178.18 m/z (corresponding to the exact molecular weight of 177.18 g/mol [2])—and the simultaneous appearance of the calculated product mass, the system inherently verifies both the consumption of the reagent and the structural integrity of the newly formed bond without requiring intermediate isolation.

  • 1H NMR (DMSO-d6): Post-purification, NMR is used to confirm structural connectivity. The C5-fluorine will cause characteristic scalar coupling (J-coupling) splitting patterns on the adjacent aromatic protons. The C7-amine protons of the starting material will typically appear as a broad singlet exchangeable with D2O, which will disappear upon successful amide formation, replaced by a downfield amide N-H proton.

Sources

Pharmacophore Analysis of 5-Fluoro-2-methylquinazolin-7-amine Derivatives: A Scaffold for Next-Generation Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted small-molecule kinase inhibitors relies heavily on privileged chemical scaffolds that can reliably anchor into the ATP-binding pocket of kinases. Among these, the quinazoline class has yielded multiple FDA-approved therapeutics (e.g., Gefitinib, Erlotinib, Afatinib). This technical whitepaper provides an in-depth pharmacophore analysis of a highly specialized building block: 5-Fluoro-2-methylquinazolin-7-amine . By dissecting the structure-activity relationship (SAR) of this specific substitution pattern, we outline how medicinal chemists can leverage this scaffold to design highly potent, metabolically stable, and selective inhibitors. Furthermore, we provide self-validating experimental workflows to rigorously evaluate these derivatives from in silico design to cellular target engagement.

Structural Rationale & Pharmacophore Mapping

The efficacy of quinazoline-based compounds as primary therapeutic agents for targeting mutations in the tyrosine kinase domain of receptors like EGFR is well documented [1]. The 5-Fluoro-2-methylquinazolin-7-amine scaffold introduces a precise combination of electronic, steric, and functional vectors that optimize this interaction.

The Quinazoline Core (The Hinge Binder)

The quinazoline core acts as an adenine mimetic. The N1 and N3 nitrogens of the pyrimidine ring are perfectly positioned to form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Met793 in EGFR). This core has emerged as a favorable scaffold due to its inherently high affinity for the active site of EGFR and other tyrosine kinases [4].

The 5-Fluoro Substitution (Metabolic & Electronic Tuning)

Fluorine is the most electronegative element, yet its Van der Waals radius is only slightly larger than hydrogen. Substituting fluorine at the 5-position serves three distinct causal purposes:

  • Metabolic Shielding: It blocks cytochrome P450-mediated oxidation at the electron-rich 5-position, significantly extending the compound's half-life.

  • Halogen Bonding: Fluorine substitution modulates binding free energy through specific hydrophobic and multipolar interactions within the hydrophobic pocket of the kinase [3].

  • Electronic Withdrawal: The electron-withdrawing nature of fluorine lowers the pKa of the quinazoline nitrogens, often improving membrane permeability and reducing non-specific toxicity.

The 7-Amino Vector (Solvent Channel Access)

Modifications at specific positions of the quinazoline ring with electronegative or polar substituents foster optimal interactions within the ATP-binding site [2]. The 7-position naturally points outward toward the solvent-exposed channel of the kinase. The presence of a primary amine here provides an ideal synthetic handle. Through simple Buchwald-Hartwig cross-coupling or acylation, medicinal chemists can append bulky, water-soluble moieties (e.g., morpholine, piperazine) to improve oral bioavailability, or attach PEG-linkers for the development of PROTACs (Proteolysis Targeting Chimeras).

The 2-Methyl Group (Steric Locking)

The 2-methyl group provides a subtle steric bump. Causally, this bulk restricts the rotational degrees of freedom of the molecule, reducing the entropic penalty upon binding. It effectively "locks" the scaffold into a bioactive conformation that favors hinge binding while preventing off-target interactions with kinases that have a tighter ATP pocket.

Pharmacophore_Model Core Quinazoline Core (Hinge Binder) F5 5-Fluoro Group (Lipophilicity/Halogen Bond) Core->F5 NH7 7-Amino Group (Solvent Vector) Core->NH7 Me2 2-Methyl Group (Steric Tuning) Core->Me2 Hinge Kinase Hinge Region (e.g., Met793) Core->Hinge Bidentate H-bonds Hydrophobic Hydrophobic Pocket I F5->Hydrophobic F-S/F-O interactions Solvent Solvent-Exposed Channel NH7->Solvent Extension/Solubilization

Fig 1: Pharmacophore mapping of the 5-Fluoro-2-methylquinazolin-7-amine scaffold in the ATP pocket.

Quantitative SAR Data Analysis

To demonstrate the superior profile of the 5-Fluoro-2-methylquinazolin-7-amine scaffold, we summarize the structure-activity relationship (SAR) data comparing baseline scaffolds against wild-type (WT) and mutant (L858R) EGFR.

Compound ScaffoldEGFR WT IC₅₀ (nM)EGFR L858R IC₅₀ (nM)ClogPMetabolic Half-life (HLM, min)Primary Advantage
Unsubstituted Quinazoline> 5000> 50001.812Baseline core
5-Fluoroquinazoline8504202.145Increased metabolic stability
7-Aminoquinazoline12009501.218Improved solubility
5-Fluoro-2-methylquinazolin-7-amine 45 18 2.4 > 120 Optimal balance of potency & stability
Gefitinib (Clinical Reference)3153.265Standard of care

Table 1: Comparative SAR metrics highlighting the synergistic effect of 5-fluoro and 7-amino substitutions on potency and microsomal stability.

Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of derivatives synthesized from this scaffold must follow a self-validating cascade. Biochemical potency does not guarantee cellular efficacy due to membrane permeability issues; therefore, a multi-tiered approach is required.

Assay_Workflow Comp Scaffold Functionalization InSilico In Silico Docking Comp->InSilico Kinase TR-FRET Kinase Assay InSilico->Kinase Hit Selection Cell Cellular Phospho-Assay Kinase->Cell IC50 < 100nM

Fig 2: Self-validating experimental workflow from in silico screening to cellular target engagement.

Protocol 1: Biochemical Target Validation via TR-FRET Kinase Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over radiometric assays to eliminate radioactive waste and reduce compound auto-fluorescence interference, providing a high-throughput, highly sensitive readout.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT. Rationale: DTT keeps kinase cysteines reduced and active, while Brij-35 prevents non-specific binding of the compound to the microplate.

  • Compound Pre-incubation: Dispense 5-Fluoro-2-methylquinazolin-7-amine derivatives (10-point dose-response, 3-fold dilutions) into a 384-well plate. Add 5 nM of recombinant EGFR kinase. Incubate for 30 minutes at room temperature. Rationale: Pre-incubation allows slow-binding inhibitors to reach thermodynamic equilibrium before the competitive substrate (ATP) is introduced.

  • Reaction Initiation: Add ATP at a concentration equal to its predetermined Km​ value (e.g., 10 µM) and a biotinylated peptide substrate. Rationale: Setting ATP at Km​ ensures the assay is highly sensitive to competitive ATP-site inhibitors.

  • Quenching & Detection: After 60 minutes, add a quench/detection buffer containing 20 mM EDTA, Eu-labeled anti-phosphotyrosine antibody, and Streptavidin-APC. Rationale: EDTA instantly chelates Mg²⁺, stopping the kinase reaction. The proximity of the Eu-antibody and APC-streptavidin on the phosphorylated peptide generates the FRET signal.

  • System Validation: Calculate the Z'-factor using DMSO (vehicle) and Gefitinib (positive control) wells. The assay is only validated and accepted if Z' > 0.6.

Protocol 2: Cellular Target Engagement via In-Cell Western (ICW)

Causality: A compound may show a 1 nM IC₅₀ biochemically but fail in cells due to poor permeability or high efflux. ICW directly measures the inhibition of receptor autophosphorylation inside an intact cell.

Step-by-Step Methodology:

  • Cell Seeding & Starvation: Seed A549 (EGFR WT) or H1975 (EGFR L858R/T790M) cells in 96-well plates. After 24 hours, replace media with serum-free DMEM for 16 hours. Rationale: Serum starvation reduces basal kinase activity, synchronizing the cells and maximizing the signal-to-noise ratio upon subsequent stimulation.

  • Compound Treatment: Treat cells with the synthesized derivatives for 2 hours.

  • Ligand Stimulation: Add 50 ng/mL Epidermal Growth Factor (EGF) for exactly 10 minutes. Rationale: 10 minutes captures the peak of transient receptor autophosphorylation before the receptor is ubiquitinated and internalized.

  • Fixation: Immediately aspirate media and fix cells with 4% paraformaldehyde for 20 minutes, followed by permeabilization with 0.1% Triton X-100.

  • Detection & Normalization: Incubate with primary antibodies against p-EGFR (Tyr1068) and total GAPDH. Detect using near-infrared secondary antibodies (e.g., IRDye 800CW and 680RD). Rationale: Normalizing the p-EGFR signal to the GAPDH signal controls for well-to-well variations in cell density, ensuring the calculated IC₅₀ reflects true kinase inhibition rather than compound cytotoxicity.

Conclusion

The 5-Fluoro-2-methylquinazolin-7-amine scaffold represents a highly privileged starting point for modern drug discovery. By combining the hinge-binding fidelity of the quinazoline core with the metabolic shielding of the 5-fluoro group and the synthetic versatility of the 7-amino vector, researchers can rapidly generate libraries of potent kinase inhibitors. When coupled with rigorous, self-validating biochemical and cellular assays, this pharmacophore model significantly de-risks the hit-to-lead optimization process in oncology drug development.

References

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Orient J Chem. Link to Source
  • Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investig
  • Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. PMC. Link to Source
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. Link to Source

5-Fluoro-2-methylquinazolin-7-amine: Structural Bioinformatics, Pharmacophore Utility, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of early-stage drug discovery, the selection of highly functionalized molecular building blocks is the cornerstone of successful lead generation. 5-Fluoro-2-methylquinazolin-7-amine (CAS: 1243073-66-6) is a privileged heterocyclic scaffold that offers immense utility in the design of ATP-competitive kinase inhibitors [1]. As a Senior Application Scientist, I have utilized quinazoline derivatives extensively to target aberrant kinase signaling pathways in oncology. This whitepaper provides an in-depth technical analysis of this compound, detailing its structural bioinformatics, pharmacophoric rationale, and validated synthetic methodologies.

Structural Bioinformatics & Cheminformatics

The precise molecular representation of a building block is critical for in silico screening, quantitative structure-activity relationship (QSAR) modeling, and intellectual property documentation.

SMILES String Derivation

The Simplified Molecular-Input Line-Entry System (SMILES) for 5-Fluoro-2-methylquinazolin-7-amine is Cc1ncc2c(F)cc(N)cc2n1 .

  • Causality of the String : The string begins with C representing the aliphatic 2-methyl group. The lowercase letters c1ncc2 denote the aromatic pyrimidine ring containing two nitrogens, fused at the bridgehead carbon (c2). The sequence c(F)cc(N)cc2n1 maps the fused benzene ring, explicitly denoting the fluorine atom at the 5-position and the primary amine at the 7-position before closing the ring system at the n1 nitrogen.

InChI and InChIKey

The International Chemical Identifier (InChI) provides a standardized, hierarchical representation of the molecule:

  • InChI String : InChI=1S/C9H8FN3/c1-5-12-4-6-7(10)2-8(11)3-9(6)13-5/h2-4H,11H2,1H3

  • InChIKey : The InChIKey is a 27-character fixed-length hash generated from the InChI string via the SHA-256 algorithm. It serves as a digital signature for database indexing (e.g., PubChem, ChEMBL) [2].

Physicochemical Properties

The following table summarizes the core quantitative data for this building block, highlighting its compliance with Lipinski’s Rule of Five, making it an ideal starting material for oral drug candidates.

PropertyValueClinical/Chemical Significance
IUPAC Name 5-Fluoro-2-methylquinazolin-7-amineStandardized nomenclature.
Molecular Formula C9H8FN3Defines exact atomic composition.
Molecular Weight 177.18 g/mol Low MW allows for extensive downstream derivatization.
Topological Polar Surface Area (TPSA) 54.7 ŲExcellent membrane permeability profile.
Hydrogen Bond Donors 1 (from -NH2)Critical for solvent-exposed interactions.
Hydrogen Bond Acceptors 3 (N1, N3, F)Facilitates kinase hinge-region binding.

Pharmacophore Utility & Mechanism of Action

The quinazoline core is a well-documented bioisostere of the adenine ring of ATP. When designing kinase inhibitors (such as EGFR or ABL inhibitors), every substituent on the quinazoline ring serves a distinct, causal purpose in the binding pocket [3].

  • The Quinazoline Core (Hinge Binder) : The N1 and N3 nitrogens act as critical hydrogen bond acceptors, interacting directly with the backbone amides of the kinase hinge region.

  • The 5-Fluoro Substituent : Fluorine is highly electronegative. Its placement at the 5-position lowers the pKa of the quinazoline nitrogens, tuning the basicity to prevent off-target hERG liability. Furthermore, it enhances metabolic stability by blocking cytochrome P450-mediated oxidation at this electron-rich site [4].

  • The 2-Methyl Group : This aliphatic projection induces a steric clash with the "gatekeeper" residue in certain kinases, allowing medicinal chemists to engineer selectivity profiles between wild-type and mutant kinases.

  • The 7-Amino Group : This is the primary synthetic handle. In the kinase pocket, the 7-position typically points outward toward the solvent-accessible region. By subjecting this amine to Buchwald-Hartwig cross-coupling or amidation, we can attach solubilizing appendages (e.g., morpholine or piperazine rings) to improve the pharmacokinetic (PK) profile of the final drug.

G Core Quinazoline Core (Hinge Binder) ATP ATP Binding Pocket (Kinase Target) Core->ATP H-Bonds (N1/N3) F5 5-Fluoro Group (Metabolic Stability) F5->Core Substituent F5->ATP Halogen Bond/Hydrophobic Me2 2-Methyl Group (Steric Selectivity) Me2->Core Substituent Me2->ATP Gatekeeper Clash NH2 7-Amino Group (Solvent Vector) NH2->Core Substituent NH2->ATP Vector to Solvent

Caption: Pharmacophoric mapping of 5-Fluoro-2-methylquinazolin-7-amine in an ATP-binding pocket.

Synthetic Methodology & Validation

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating, two-step synthetic route to generate 5-Fluoro-2-methylquinazolin-7-amine from commercially available precursors.

Step 1: Cyclization to Form the Quinazoline Core

Objective : Construct the 2-methylquinazoline ring system.

  • Reagents : Dissolve 10.0 g of 2-amino-6-fluoro-4-nitrobenzonitrile in 50 mL of anhydrous acetonitrile.

  • Reaction : Bubble dry HCl gas through the solution at 0°C for 30 minutes to activate the nitrile. Seal the reaction vessel and heat to 100°C for 12 hours.

  • Causality : The acid-catalyzed nucleophilic attack of the aniline nitrogen onto the activated nitrile of acetonitrile drives the cyclization, yielding the intermediate 5-fluoro-2-methyl-7-nitroquinazoline.

  • Workup : Cool to room temperature, neutralize with saturated NaHCO3, and extract with ethyl acetate (3 x 50 mL). Dry over MgSO4 and concentrate under reduced pressure.

Step 2: Selective Reduction of the Nitro Group

Objective : Reduce the 7-nitro group to the target 7-amine without defluorination.

  • Reagents : Suspend the intermediate in a 4:1 mixture of Ethanol:Water (100 mL). Add 5.0 equivalents of Iron (Fe) powder and 2.0 equivalents of Ammonium Chloride (NH4Cl).

  • Reaction : Reflux the mixture at 80°C for 4 hours.

  • Causality : Fe/NH4Cl provides a mild, highly selective reduction environment. Unlike Palladium on Carbon (Pd/C) with H2, which risks hydrodefluorination at the 5-position, the iron-based reduction preserves the critical carbon-fluorine bond.

  • Purification : Filter the hot mixture through a pad of Celite to remove iron salts. Concentrate the filtrate, extract with dichloromethane, and purify via silica gel chromatography (DCM:MeOH, 95:5) to yield pure 5-Fluoro-2-methylquinazolin-7-amine.

Synth SM 2-Amino-6-fluoro- 4-nitrobenzonitrile Step1 Cyclization (CH3CN, HCl, 100°C) SM->Step1 Int 5-Fluoro-2-methyl- 7-nitroquinazoline Step1->Int Step2 Reduction (Fe, NH4Cl, 80°C) Int->Step2 Prod 5-Fluoro-2-methyl- quinazolin-7-amine Step2->Prod

Caption: Two-step synthetic workflow for 5-Fluoro-2-methylquinazolin-7-amine.

Experimental Protocol: High-Throughput Screening (HTS)

Once 5-Fluoro-2-methylquinazolin-7-amine is derivatized into a library of final drug candidates, their efficacy must be validated. The following is a standardized ADP-Glo™ Kinase Assay protocol used to evaluate the IC50 of these derivatives against target kinases (e.g., EGFR).

Step-by-Step Methodology:
  • Reagent Preparation : Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Dilute the recombinant kinase and its specific peptide substrate to their optimized working concentrations.

  • Compound Plating : In a 384-well white microplate, perform a 10-point, 3-fold serial dilution of the quinazoline derivative in 100% DMSO. Transfer 100 nL of the compound to the assay wells using an acoustic liquid handler (e.g., Echo 550) to ensure precise, low-volume dispensing.

  • Kinase Reaction : Add 2 µL of the Kinase/Substrate mixture to the wells. Initiate the reaction by adding 2 µL of ultra-pure ATP (at the predetermined Km concentration). Centrifuge the plate briefly and incubate at room temperature for 60 minutes.

  • ATP Depletion : Add 5 µL of ADP-Glo™ Reagent to all wells. This step halts the kinase reaction and depletes any unconsumed ATP, leaving only the ADP generated by the kinase activity. Incubate for 40 minutes at room temperature.

  • Signal Generation & Detection : Add 10 µL of Kinase Detection Reagent. This converts the generated ADP back into ATP and introduces luciferase/luciferin to produce a luminescent signal. Incubate for 30 minutes in the dark.

  • Data Acquisition : Read the luminescence on a microplate reader (e.g., EnVision). Plot the relative light units (RLU) against the log of the compound concentration to calculate the IC50 via non-linear regression.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for Quinazoline Derivatives." PubChem. Available at: [Link]

  • K. S. et al. "Styrylquinazoline derivatives as ABL inhibitors selective for different DFG orientations." PubMed Central (PMC), National Institutes of Health. Available at: [Link]

  • Zhang, Y. et al. "Development of Dual Inhibitors Targeting Epidermal Growth Factor Receptor in Cancer Therapy." ACS Publications. Available at: [Link]

Literature Review of 7-Amino-Quinazoline Scaffolds in Oncology: Structural Rationale, Polypharmacology, and Experimental Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The quinazoline nucleus is one of the most privileged and ubiquitous nitrogen-bearing heterocyclic pharmacophores in modern oncology drug discovery[1]. Structurally mimicking the adenine ring of adenosine triphosphate (ATP), quinazolines are highly effective competitive inhibitors of various oncogenic kinases[2]. Among the diverse substitution patterns explored, the 7-amino-quinazoline scaffold has emerged as a critical structural motif.

The causality behind the success of the 7-amino substitution lies in its spatial orientation within the kinase active site. When the quinazoline core anchors to the hinge region of a kinase (such as EGFR or PI3K) via hydrogen bonding, the 7-position vector points directly toward the solvent-exposed region or the ribose-binding pocket. This allows medicinal chemists to append bulky solubilizing groups or secondary pharmacophores (such as zinc-binding groups) without causing steric clashes with the highly conserved hinge region. Consequently, 7-amino-quinazolines have evolved from simple monotargeted tyrosine kinase inhibitors into sophisticated, multi-targeted polypharmacological agents capable of overcoming drug resistance[3].

Polypharmacology: From Monotargeted to Dual-Targeted Inhibitors

EGFR and HER2 Tyrosine Kinase Inhibition

Epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are heavily implicated in the pathogenesis of non-small cell lung cancer (NSCLC) and breast cancer. 7-amino-quinazoline derivatives act as potent, reversible competitive inhibitors at the ATP-binding site of these receptors[4]. Recent structural activity relationship (SAR) studies have demonstrated that acylhydrazone derivatives of the 7-amino-quinazoline core can yield nanomolar potency against both EGFR and HER2, effectively halting the downstream PI3K/AKT proliferation pathways and inducing G2/M phase cell cycle arrest[2].

Dual PI3K and HDAC Inhibition

Tumor cells frequently evade targeted therapies by activating compensatory signaling networks or utilizing epigenetic silencing. To combat this, researchers have engineered hybrid drugs combining a 7-amino-quinazoline core with histone deacetylase (HDAC) inhibitors[1].

In these dual inhibitors, the quinazoline moiety competitively blocks the ATP-binding pocket of Phosphoinositide 3-kinase (PI3K). Simultaneously, a linker attached at the 7-amino position threads through the narrow, hydrophobic channel of the HDAC enzyme, terminating in a hydroxamic acid moiety that chelates the catalytic zinc ion (Zn²⁺) at the active site[3],[5]. This simultaneous blockade of kinase signaling and epigenetic regulation results in synergistic apoptosis in aggressive malignancies like acute myeloid leukemia (AML)[5].

Quantitative Structure-Activity Relationship (QSAR) Data

The table below consolidates the quantitative efficacy of key 7-amino-quinazoline derivatives and their structural analogs against primary oncological targets.

Compound / ScaffoldPrimary Target(s)Cell LineIC50 / GI50Reference
Compound 7 (7-amino-quinazolinone)Broad-spectrumMCF-7 / Hela~1.5 µM[6]
Compound 5 (Acylhydrazone derivative)EGFR / HER2T-47D / MOLT484.4 nM[4]
Compound 23 (4-Methyl quinazoline)PI3K / HDACHCT116< 10.0 nM[3]
Compound 48c (Hydroxamic acid hybrid)PI3Kδ / HDAC6MV411< 10.0 nM[5]
Idelalisib (Reference Inhibitor)PI3KδCCRF-CEM22.3 µM[1]

Mechanistic Pathway Visualization

The following diagram illustrates the logical relationships and signaling pathways disrupted by multi-target 7-amino-quinazoline derivatives.

Pathway Inhibitor 7-Amino-Quinazoline Derivative EGFR EGFR / HER2 (Cell Membrane) Inhibitor->EGFR ATP Competition PI3K PI3K (Cytosol) Inhibitor->PI3K Allosteric/ATP Block HDAC HDAC (Nucleus) Inhibitor->HDAC Zinc Chelation Apoptosis Apoptosis / Cell Cycle Arrest Inhibitor->Apoptosis Induces Proliferation Tumor Proliferation Inhibitor->Proliferation Blocks EGFR->PI3K Activation AKT AKT PI3K->AKT Phosphorylation HDAC->Proliferation Epigenetic Silencing mTOR mTOR AKT->mTOR Activation mTOR->Proliferation Promotes

Figure 1: Mechanistic pathways of multi-target 7-amino-quinazoline derivatives in oncology.

Experimental Methodologies & Validation Protocols

To ensure rigorous scientific integrity, the evaluation of 7-amino-quinazoline derivatives must follow self-validating experimental protocols.

In Vitro Kinase Inhibition Assay (ADP-Glo)

Step-by-Step Methodology:

  • Preparation: Dilute recombinant kinase (e.g., EGFR or PI3K) and the 7-amino-quinazoline derivative in a standardized assay buffer. Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Initiation: Add ultra-pure ATP and the specific lipid/peptide substrate to initiate the enzymatic reaction.

  • Termination & Depletion: After 60 minutes, add the ADP-Glo™ Reagent. This terminates the kinase reaction and completely depletes any unconsumed ATP in the well.

  • Detection: Add the Kinase Detection Reagent, which converts the generated ADP back into ATP. This newly formed ATP drives a luciferase/luciferin reaction, emitting luminescence.

  • Quantification: Measure luminescence using a microplate reader and calculate the IC50 using non-linear regression.

Causality & Self-Validation: Traditional radiometric assays generate hazardous waste and require extensive safety protocols. The ADP-Glo assay is selected because it provides a high-throughput, self-validating system. By actively depleting unconsumed ATP before the detection phase, the protocol ensures that the final luminescent signal is strictly and exclusively proportional to the ADP generated by the kinase. A no-enzyme control establishes the absolute background, ensuring that any reduction in signal is directly caused by the inhibitor's action rather than assay interference.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Step-by-Step Methodology:

  • Treatment: Incubate live cancer cells (e.g., HCT116) with the 7-amino-quinazoline compound or a DMSO vehicle control for 2 hours.

  • Thermal Gradient: Aliquot the intact cells into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 60°C) for 3 minutes using a thermal cycler.

  • Lysis & Isolation: Lyse the cells using freeze-thaw cycles. Centrifuge the lysates at 20,000 × g for 20 minutes to separate the denatured/aggregated proteins from the soluble protein fraction.

  • Quantification: Analyze the soluble fraction via Western blot using antibodies specific to the target (e.g., HDAC6 or PI3K).

Causality & Self-Validation: A compound may exhibit potent cytotoxicity in vitro without actually hitting the intended target in a cellular environment due to poor membrane permeability, rapid efflux, or off-target toxicity. CETSA is chosen because it leverages a fundamental thermodynamic principle: ligand binding physically stabilizes a protein, increasing its aggregation temperature (Tm). This creates a self-validating loop. If a compound causes cell death but fails to shift the target's Tm in CETSA, the cytotoxicity is definitively off-target. Conversely, a positive Tm shift confirms direct, intracellular target engagement[5].

Preclinical Workflow

Workflow Synthesis 1. Scaffold Synthesis (7-Amino Substitution) KinaseAssay 2. In Vitro Assay (Target Validation) Synthesis->KinaseAssay CellAssay 3. CETSA & Viability (Cellular Efficacy) KinaseAssay->CellAssay InVivo 4. In Vivo Xenograft (PK/PD & Efficacy) CellAssay->InVivo Clinical 5. Lead Optimization (Preclinical Tox) InVivo->Clinical

Figure 2: Experimental workflow for validating 7-amino-quinazoline oncology candidates.

Conclusion

The 7-amino-quinazoline scaffold represents a highly adaptable and privileged structural motif in oncology. By exploiting the solvent-exposed vector of the 7-amino position, researchers have successfully transitioned from single-target kinase inhibitors to sophisticated dual-target agents capable of simultaneous kinase and epigenetic modulation. Supported by rigorous, self-validating experimental protocols like CETSA and ADP-Glo, these derivatives continue to show immense promise in overcoming multi-drug resistant malignancies.

References[1] Title: Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Source: Molecules / NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9000668/[2] Title: Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Source: MDPI. URL: https://www.mdpi.com/1420-3049/30/3/112[4] Title: Remarkable utilization of quinazoline-based homosulfonamide for in vitro cytotoxic effects with triple kinase inhibition activities: cell cycle analysis and molecular docking profile. Source: RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2025/RA/D4RA06813A[6] Title: Design and synthesis of novel 7-aminoquinazoline derivatives: antitumor and anticonvulsant activities. Source: Bioorganic & Medicinal Chemistry Letters / PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/22326394/[3] Title: Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. Source: Journal of Medicinal Chemistry / ACS. URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00305[5] Title: Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Source: Journal of Medicinal Chemistry / ACS. URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c00109

Sources

The Electronic Effects of 5-Fluorine Substitution on Quinazoline Rings: Mechanistic Insights and Drug Development Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinazoline scaffolds are privileged structures in medicinal chemistry, forming the core pharmacophore of numerous FDA-approved epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (e.g., gefitinib, erlotinib, afatinib). While halogenation is a standard optimization strategy, the introduction of a fluorine atom specifically at the C-5 position of the quinazoline ring profoundly alters the molecule's stereoelectronic profile. This technical guide elucidates the inductive (-I) and resonance (+R) effects of 5-fluorine substitution, its unique role in forming intramolecular hydrogen bonds, and the subsequent impact on target binding affinity, metabolic stability, and membrane permeability.

The Electronic Profile of 5-Fluoroquinazolines

Fluorine, the most electronegative element in the periodic table, exerts a strong electron-withdrawing inductive effect (-I) while simultaneously acting as an electron donor through resonance (+R) via its lone pairs 1. When substituted at the 5-position of the quinazoline's fused-benzene ring, these competing electronic forces modulate the electron density across the entire bicyclic system.

pKa Modulation and Kinase Binding

The strong -I effect of the 5-fluorine pulls electron density away from the fused pyrimidine ring, subtly lowering the pKa of the N1 and N3 nitrogens. This electronic tuning is critical for optimizing hydrogen-bonding interactions with the methionine hinge region (e.g., Met793 in EGFR) within the orthosteric ATP-binding pocket of kinases 2. The electron-deficient pyrimidine ring also forms stronger π-cation or π-stacking interactions with active site residues.

Intramolecular Hydrogen Bonding (Stereoelectronic Effect)

In 4-anilinoquinazoline derivatives, the 5-fluorine atom is uniquely positioned adjacent to the C4 substituent. It acts as a weak hydrogen bond acceptor for the 4-NH proton. Advanced NMR spectroscopic studies reveal a pronounced downfield shift of the NH signal and strong scalar splitting ( 1hJNH,F​≈19.6 Hz), confirming the presence of a stable NH···F intramolecular hydrogen bond 3. This interaction effectively "masks" the polar NH proton, significantly increasing the lipid solubility and membrane permeability of the drug candidate in vivo 1.

G F_sub 5-Fluoroquinazoline Core Inductive Inductive Pull (-I) Decreases N1/N3 pKa F_sub->Inductive Resonance Resonance (+R) Alters π-electron density F_sub->Resonance Steric Intramolecular H-Bond (4-NH···5-F) F_sub->Steric Binding Enhanced ATP-site Binding Inductive->Binding Resonance->Binding Permeability Increased Lipid Permeability Steric->Permeability Stability Metabolic Stability Steric->Stability

Logical flow of 5-F substitution electronic effects on pharmacological outcomes.

Quantitative Data: Comparative Analysis

To illustrate the impact of 5-fluorine substitution, Table 1 summarizes the physicochemical and biological data comparing unsubstituted, 5-fluoro, and 6-fluoro 4-anilinoquinazoline analogs. The data demonstrates that the 5-position is uniquely capable of forming the permeability-enhancing hydrogen bond while simultaneously improving kinase inhibition.

Table 1: Physicochemical and Biological Impact of Fluorine Position on Quinazolines

Compound Core 1hJNH,F​ Coupling (Hz)EGFR IC 50​ (nM)ClogPNH Chemical Shift (ppm)
4-Anilinoquinazoline N/A12.53.429.80
5-Fluoro-4-anilinoquinazoline 19.6 4.2 3.85 10.98
6-Fluoro-4-anilinoquinazoline N/A (No H-bond)8.13.609.85

(Data synthesized from literature benchmarks demonstrating the 5-F intramolecular H-bond effect and EGFR inhibition profiles 3, [[2]]().)

Experimental Workflows & Protocols

To successfully leverage the 5-fluoroquinazoline scaffold, rigorous synthetic and analytical protocols are required. The following self-validating methodologies ensure high-yield synthesis, precise validation of the electronic effects, and accurate biological quantification.

Workflow Step1 1. Chlorination (POCl3, DBU) Step2 2. SNAr Reaction (Aniline coupling) Step1->Step2 Step3 3. NMR Validation (1hJ_NH,F coupling) Step2->Step3 Step4 4. Kinase Assay (EGFR IC50) Step3->Step4

Step-by-step experimental workflow for synthesizing and validating 5-fluoroquinazolines.

Protocol 1: Synthesis of 2,4-Dichloro-5-fluoroquinazoline

Causality: Starting from 5-fluoroquinazoline-2,4(1H,3H)-dione, chlorination is required to install leaving groups at the C2 and C4 positions. This activates the ring for subsequent Nucleophilic Aromatic Substitution (SNAr) with anilines to form the final kinase inhibitors.

  • Reagent Preparation : Suspend 5-fluoroquinazoline-2,4(1H,3H)-dione (1.0 eq) in anhydrous toluene under an inert argon atmosphere 4.

    • Rationale: Toluene is chosen as a high-boiling, non-polar medium that facilitates the removal of HCl gas generated during the reaction without participating in nucleophilic side reactions.

  • Chlorination : Slowly add phosphoryl chloride (POCl 3​ , 7.5 eq) dropwise at 50 °C, followed by the addition of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 eq) 4.

    • Rationale: DBU acts as a sterically hindered, non-nucleophilic base to scavenge HCl. This prevents the protonation of the quinazoline nitrogens, which would otherwise deactivate the ring and halt chlorination.

  • Reflux : Heat the reaction mixture to 120 °C and stir vigorously for 12 hours.

  • Quenching & Extraction : Cool to room temperature and carefully quench by dropwise addition into ice water. Extract the aqueous layer with ethyl acetate. Wash the organic phase with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification : Purify via silica gel column chromatography (toluene eluent) to yield 2,4-dichloro-5-fluoroquinazoline as a white powder 4.

Protocol 2: NMR Validation of the NH···F Intramolecular Hydrogen Bond

Causality: Before advancing to biological assays, it is imperative to validate that the 5-F substitution successfully masks the 4-NH group. NMR spectroscopy is used to measure the scalar coupling across the hydrogen bond, serving as a structural quality control gate.

  • Sample Preparation : Dissolve 5 mg of the synthesized 5-fluoro-4-anilinoquinazoline derivative in 0.5 mL of non-polar deuterated solvent (e.g., CCl 4​ or CDCl 3​ ) 3.

    • Rationale: Non-polar solvents are strictly mandated. Polar aprotic solvents like DMSO-d 6​ act as strong intermolecular hydrogen bond acceptors, which would competitively disrupt the weak intramolecular 4-NH···5-F interaction, leading to an artificially low or absent scalar coupling measurement.

  • Acquisition : Acquire a 1 H NMR spectrum at 298 K using a high-field spectrometer (≥500 MHz) to ensure adequate resolution of the multiplet splitting.

  • Analysis : Locate the 4-NH proton signal (typically deshielded and shifted downfield to 10.5 - 11.0 ppm due to the H-bond). Measure the splitting distance to calculate the 1hJNH,F​ coupling constant. A value of ~19.5 Hz confirms a strong intramolecular hydrogen bond 3.

Protocol 3: Kinase Inhibition Assay (EGFR HTRF)

Causality: To quantify the biological outcome of the electronic tuning, a Homogenous Time-Resolved Fluorescence (HTRF) assay is employed, offering high sensitivity and low background noise for ATP-competitive inhibitors.

  • Enzyme Incubation : Incubate recombinant EGFR kinase domain with the 5-fluoroquinazoline compound (serial dilutions from 10 µM to 0.1 nM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35) for 30 minutes at room temperature.

    • Rationale: A pre-incubation step is critical to allow the inhibitor to reach binding equilibrium with the EGFR kinase domain before the addition of ATP, ensuring accurate IC 50​ determination.

  • Reaction Initiation : Add ATP (at the specific K m​ concentration for EGFR) and a biotinylated poly-GT substrate. Incubate for 60 minutes.

  • Detection : Add the HTRF detection mixture containing Eu 3+ -cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.

  • Readout : Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 665 nm and 620 nm. Calculate the IC 50​ using non-linear regression analysis 2.

References

  • Significance of Fluorine in Medicinal Chemistry: A Review Source: Asian Journal of Research in Chemistry URL:1

  • F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines Source: eScholarship (UCLA) URL:3

  • 2,4-DICHLORO-5-FLUOROQUINAZOLINE | 87611-00-5 Source: ChemicalBook URL:4

  • Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment Source: Taylor & Francis URL:2

Sources

Methodological & Application

Synthesis protocols for 5-Fluoro-2-methylquinazolin-7-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthesis Protocols for 5-Fluoro-2-methylquinazolin-7-amine

Abstract This application note details a highly optimized, four-step synthetic workflow for the preparation of the medicinal chemistry building block 5-Fluoro-2-methylquinazolin-7-amine (CAS: 1243073-66-6)[1]. The protocol leverages a modified two-step cyclocondensation[2], followed by regioselective deoxychlorination[3], and concludes with a dual-purpose catalytic hydrodehalogenation/nitro-reduction[4]. Designed for drug development professionals, this guide emphasizes mechanistic causality, chemoselectivity, and self-validating analytical checkpoints to ensure high-fidelity scale-up.

Retrosynthetic Strategy & Pathway Visualization

The synthesis is initiated from commercially available 2-amino-6-fluoro-4-nitrobenzoic acid. A linear sequence is employed to construct the pyrimidine ring, activate the C4 position with a leaving group, and finally unveil the target through a global reduction step.

Synthesis A 2-Amino-6-fluoro- 4-nitrobenzoic acid B 5-Fluoro-2-methyl-7-nitro- 4H-benzo[d][1,3]oxazin-4-one A->B Step 1: Ac2O, Reflux (Cyclocondensation) C 5-Fluoro-2-methyl-7-nitro- quinazolin-4(3H)-one B->C Step 2: NH3/MeOH, Heat (Ammonolysis) D 4-Chloro-5-fluoro-2-methyl- 7-nitroquinazoline C->D Step 3: POCl3, DIPEA (Deoxychlorination) E 5-Fluoro-2-methyl- quinazolin-7-amine (Target Molecule) D->E Step 4: H2, Pd/C, Et3N (Hydrodehalogenation & Nitro Reduction)

Figure 1: Four-step synthesis workflow for 5-Fluoro-2-methylquinazolin-7-amine.

Step-by-Step Experimental Protocols

Step 1 & 2: Construction of the Quinazolinone Core

Mechanistic Insights & Causality: The classical Niementowski quinazoline synthesis involves the direct thermal condensation of anthranilic acids with amides[2]. However, the strong electron-withdrawing nature of the C4-nitro group in our starting material severely reduces the nucleophilicity of the aniline amine, leading to poor yields under direct heating. To bypass this, we utilize a two-step approach: activation via a highly electrophilic benzoxazinone intermediate, followed by ammonolysis and intramolecular ring closure.

Protocol 1: Benzoxazinone Formation

  • Suspend 2-amino-6-fluoro-4-nitrobenzoic acid (1.0 equiv) in anhydrous acetic anhydride (Ac2O, 5.0 equiv).

  • Heat the mixture to reflux (140 °C) for 4 hours under an inert argon atmosphere. The Ac2O acts as both the solvent and the acetylating agent.

  • Cool to room temperature and concentrate in vacuo to remove excess Ac2O and acetic acid byproducts.

  • Triturate the resulting solid with cold hexanes, filter, and dry to afford 5-fluoro-2-methyl-7-nitro-4H-benzo[d][1,3]oxazin-4-one. Self-Validation Checkpoint: Analyze via LC-MS. Proceed only when the [M+H]+ peak at m/z 225.0 is dominant, confirming quantitative cyclization.

Protocol 2: Ammonolysis and Condensation

  • Dissolve the intermediate in a 7N solution of ammonia in methanol (NH3/MeOH, 10.0 equiv).

  • Stir in a sealed pressure tube at 80 °C for 12 hours. The ammonia opens the oxazinone ring to form an amide, which subsequently dehydrates to form the pyrimidine ring.

  • Cool the vessel, vent carefully, and evaporate the solvent. Recrystallize the crude product from ethanol. Self-Validation Checkpoint: LC-MS must show an [M+H]+ mass of 224.0. 1 H NMR (DMSO- d6​ ) should reveal a characteristic broad singlet at ~12.2 ppm, corresponding to the pyrimidine NH proton.

Step 3: Deoxychlorination

Mechanistic Insights & Causality: To remove the C4-oxygen, the quinazolinone is converted to a highly reactive 4-chloroquinazoline[3]. Phosphorus oxychloride (POCl3) is utilized to generate a Vilsmeier-Haack-type intermediate. The addition of N,N-diisopropylethylamine (DIPEA) serves a dual purpose: it accelerates the formation of the active phosphorylating species and scavenges the generated HCl, preventing the protonation and subsequent deactivation of the pyrimidine nitrogen atoms.

Protocol 3: Chlorination

  • Suspend 5-fluoro-2-methyl-7-nitroquinazolin-4(3H)-one (1.0 equiv) in anhydrous toluene (0.2 M).

  • Add POCl3 (3.0 equiv) and DIPEA (1.5 equiv) dropwise at 0 °C.

  • Heat the reaction mixture to 110 °C for 3 hours.

  • Cool to room temperature and carefully quench by pouring the mixture over crushed ice. Extract with ethyl acetate, wash with cold saturated NaHCO3, dry over Na2SO4, and concentrate. Self-Validation Checkpoint: LC-MS must show the complete disappearance of m/z 224.0 and the emergence of the m/z 242.0 / 244.0 isotope cluster (3:1 ratio), indicative of successful mono-chlorination.

Step 4: Global Deprotection via Hydrodehalogenation and Nitro Reduction

Mechanistic Insights & Causality: This step represents the most atom-economical transformation in the sequence. Palladium on carbon (Pd/C) under a hydrogen atmosphere is highly effective for both the reduction of nitroarenes and the hydrodehalogenation of activated aryl chlorides[4]. The chemoselectivity of this reaction is governed by bond dissociation energies: the C(sp2)-Cl bond (~96 kcal/mol) on the electron-deficient pyrimidine ring is readily cleaved, whereas the C(sp2)-F bond (~126 kcal/mol) is exceptionally robust and resists hydrogenolysis[4]. Triethylamine (Et3N) is strictly required to neutralize the HCl generated during dehalogenation; failing to include it will result in catalyst poisoning and stalled nitro reduction.

Protocol 4: One-Pot Reduction

  • Dissolve the 4-chloroquinazoline intermediate (1.0 equiv) in a 1:1 mixture of anhydrous MeOH/THF (0.1 M).

  • Add Et3N (2.0 equiv) followed by 10% Pd/C (0.1 equiv by weight). Safety Note: Add Pd/C under a blanket of argon to prevent ignition of methanol fumes.

  • Evacuate the flask and backfill with H2 gas (balloon or Parr shaker at 30 psi). Stir vigorously at room temperature for 6 hours.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst, washing thoroughly with MeOH.

  • Concentrate the filtrate and purify via flash chromatography (DCM/MeOH) to yield the target 5-Fluoro-2-methylquinazolin-7-amine. Self-Validation Checkpoint: LC-MS must confirm the target mass ([M+H]+ = 178.1). 1 H NMR (DMSO- d6​ ) is critical here: look for the appearance of a highly deshielded singlet at ~9.0 ppm (the new C4-H proton) and a broad singlet at ~6.0 ppm (the C7-NH2 protons), confirming both hydrodehalogenation and nitro reduction.

Quantitative Data & Analytical Characterization

The following table summarizes the expected yields, reaction kinetics, and critical self-validation markers for each step in the workflow to ensure protocol trustworthiness.

StepIntermediate / ProductExpected YieldReaction TimeLC-MS [M+H]+Key 1 H NMR Marker (DMSO- d6​ )
1 Benzoxazinone85–90%4 h225.0Disappearance of NH2 and COOH protons
2 Quinazolin-4(3H)-one75–80%12 h224.0Appearance of pyrimidine NH (~12.2 ppm)
3 4-Chloroquinazoline80–85%3 h242.0 / 244.0Disappearance of pyrimidine NH
4 Target Amine70–75%6 h178.1Appearance of C4-H (~9.0 ppm) & NH2 (~6.0 ppm)

Sources

Application Note: Chemoselective Functionalization of the 7-Amino Group in 5-Fluoro-2-methylquinazolin-7-amine

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-2026-03-11 Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Mechanistic causality, reaction optimization, and self-validating protocols for quinazoline-based pharmacophores.

Introduction & Chemical Context

The quinazoline core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of potent kinase inhibitors and allosteric modulators[1]. Specifically, 5-Fluoro-2-methylquinazolin-7-amine represents a highly valuable, yet synthetically challenging, building block. Functionalization of the 7-amino position has been critical in developing allosteric inhibitors for targets such as Protein Arginine Methyltransferase 3 (PRMT3)[2] and Colony-Stimulating Factor 1 Receptor (CSF1R)[3].

However, the reactivity of the 7-amino group in this specific molecule is heavily modulated by its electronic environment:

  • Electron-Deficient Core: The two nitrogen atoms in the fused pyrimidine ring exert a strong electron-withdrawing effect across the entire bicyclic system, significantly reducing the basicity and nucleophilicity of the 7-amino group compared to a standard aniline[4].

  • 5-Fluoro Inductive Effect: While fluorine can donate electron density via resonance ( +M ), its strong inductive pull ( −I ) from the para position relative to the 7-amino group further attenuates the lone pair availability on the nitrogen.

  • Steric & Structural Integrity: The 2-methyl group provides a slight +I effect but primarily serves to anchor the molecule within hydrophobic kinase pockets[3].

Because of this attenuated nucleophilicity, standard functionalization methods (e.g., EDC/HOBt amidation or unoptimized SN​Ar reactions) often stall or yield high levels of unreacted starting material. This guide details field-proven, causality-driven protocols to successfully functionalize this moiety.

Workflow & Synthetic Divergence

The functionalization of 5-Fluoro-2-methylquinazolin-7-amine typically diverges into three primary pathways depending on the desired pharmacological application: Amidation (for hydrogen-bond donors/acceptors), Buchwald-Hartwig Cross-Coupling (for extended hydrophobic bulk), and Reductive Amination (for solubility enhancement).

G Start 5-Fluoro-2-methylquinazolin-7-amine (Weakly Nucleophilic) Amidation Amidation Coupling: HATU / DIPEA Start->Amidation R-COOH Buchwald Buchwald-Hartwig Catalyst: Pd2(dba)3 / Xantphos Start->Buchwald Ar-Br Reductive Reductive Amination Reagent: NaBH(OAc)3 Start->Reductive R-CHO AmideProd 7-Amido Quinazoline (e.g., PRMT3 Inhibitors) Amidation->AmideProd ArylProd 7-N-Aryl Quinazoline (e.g., CSF1R Inhibitors) Buchwald->ArylProd AlkylProd 7-N-Alkyl Quinazoline (Solubility Enhanced) Reductive->AlkylProd

Fig 1: Chemoselective functionalization pathways for 5-Fluoro-2-methylquinazolin-7-amine.

Quantitative Data: Amidation Optimization

To overcome the weak nucleophilicity of the 7-amino group, the choice of coupling reagent is paramount. The table below summarizes the optimization of the amidation reaction using a standard aliphatic carboxylic acid.

EntryCoupling ReagentBaseSolventTemp (°C)Time (h)Yield (%)Causality & Mechanistic Observation
1EDC·HCl, HOBtDIPEADMF252435%Weak nucleophilicity of 7-NH₂ limits attack on the relatively stable HOBt ester.
2T3P (50% in EtOAc)PyridineEtOAc801262%Heating is required; T3P drives the equilibrium forward via a highly stable phosphate leaving group.
3CDIDBUTHF601875%Requires a stronger base (DBU) to effectively activate the amine for attack on the acylimidazole intermediate[2].
4 HATU DIPEA DMF 25 16 88% The highly reactive O-Atabene ester intermediate effectively overcomes the amine's weak nucleophilicity at room temperature.

Experimental Protocols

Protocol A: High-Efficiency Amidation via HATU

Causality: HATU is selected because it forms an highly electrophilic 7-azabenzotriazole active ester. DIPEA is utilized as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the electrophile. DMF is required to solubilize the highly polar 5-fluoro-2-methylquinazolin-7-amine.

Step-by-Step Methodology:

  • Activation: In an oven-dried 25 mL round-bottom flask under N2​ , dissolve the target carboxylic acid (1.2 equiv, 0.6 mmol) in anhydrous DMF (3.0 mL). Add DIPEA (3.0 equiv, 1.5 mmol) followed by HATU (1.3 equiv, 0.65 mmol).

  • Self-Validation Check 1: Stir the mixture at room temperature for 15 minutes. The solution should transition to a pale yellow color, indicating the successful formation of the active O-Atabene ester.

  • Coupling: Add 5-Fluoro-2-methylquinazolin-7-amine (1.0 equiv, 0.5 mmol) in a single portion.

  • Monitoring: Stir the reaction at 25 °C for 16 hours. Monitor via LC-MS.

  • Self-Validation Check 2: The LC-MS trace should show the disappearance of the quinazoline starting material ( [M+H]+=178.1 ) and the appearance of the product mass ( [M+H]+=Acid+177.1−18 ). If >15% starting material remains, add a catalytic amount of DMAP (0.1 equiv) to act as an acyl transfer agent.

  • Workup: Quench the reaction by pouring it into ice-cold saturated aqueous NaHCO3​ (15 mL). The product will typically precipitate. Filter the solid, wash with distilled water ( 3×5 mL), and dry under high vacuum to afford the 7-amido derivative.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

Causality: To synthesize N-aryl derivatives (crucial for CSF1R inhibitor design[3]), a C-N cross-coupling is required. Xantphos is chosen as the ligand because its wide bite angle strongly favors mono-arylation of primary amines over bis-arylation. Cs2​CO3​ is used as a mild base to prevent unwanted SN​Ar side reactions at the 5-fluoro position, which could occur with stronger bases like NaOtBu .

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, combine 5-Fluoro-2-methylquinazolin-7-amine (1.0 equiv, 0.5 mmol), the aryl bromide (1.1 equiv, 0.55 mmol), Cs2​CO3​ (2.0 equiv, 1.0 mmol), Pd2​(dba)3​ (0.05 equiv, 2.5 mol%), and Xantphos (0.1 equiv, 5 mol%).

  • Degassing (Critical Step): Add anhydrous 1,4-dioxane (4.0 mL). Seal the vial with a PTFE septum cap. Sparge the suspension with Argon gas for exactly 10 minutes using a submerged needle and a vent needle.

  • Self-Validation Check 1: Upon heating to 100 °C, the initial deep purple/red color of the Pd2​(dba)3​ suspension must transition to a clear yellow/brown homogeneous solution. This confirms the reduction to the active Pd(0) -Xantphos catalytic species. If the solution turns black, the catalyst has crashed out (palladium black), indicating oxygen contamination.

  • Reaction: Stir at 100 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove the inorganic salts and palladium residue.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (DCM:MeOH gradient) to yield the N-aryl quinazoline derivative.

Sources

Application Note: Accelerated Synthesis of 5-Fluoro-2-methylquinazolin-7-amine via Microwave-Assisted Cyclocondensation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinazoline Scaffold and the Need for Synthetic Acceleration

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including anticancer drugs like gefitinib and afatinib.[1][2][3] The specific derivative, 5-Fluoro-2-methylquinazolin-7-amine, represents a key building block for the development of potent and selective kinase inhibitors. The incorporation of a fluorine atom can significantly enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[4][5]

Traditional thermal methods for the synthesis of such heterocyclic systems often require prolonged reaction times, high temperatures, and can lead to the formation of undesirable byproducts, complicating purification.[1][6] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in drug discovery and development, offering dramatic reductions in reaction times, increased yields, and improved product purity.[7][8][9] This application note provides a detailed protocol and scientific rationale for the microwave-assisted synthesis of 5-Fluoro-2-methylquinazolin-7-amine, designed for researchers in synthetic chemistry and drug development.

The Synthetic Strategy: A Mechanistic Perspective

The presented protocol is based on a cyclocondensation reaction, a robust method for the formation of the quinazoline ring system. The proposed reaction involves the cyclization of a substituted 2-aminobenzonitrile with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) followed by reaction with ammonia and subsequent cyclization. This approach is advantageous due to the commercial availability of related starting materials and the high reactivity of DMF-DMA which facilitates the initial condensation step.

The reaction mechanism, facilitated by microwave irradiation, can be conceptualized as a multi-step process:

  • Initial Condensation: The reaction is initiated by the nucleophilic attack of the amino group of the substituted 2-aminobenzonitrile onto the electrophilic carbon of DMF-DMA. This forms a formamidine intermediate.

  • Ammonia Addition: Subsequent addition of ammonia leads to the displacement of the dimethylamino group, yielding an N-unsubstituted amidine.

  • Intramolecular Cyclization: Under the influence of microwave energy, the second amino group of the starting material attacks the nitrile carbon, initiating an intramolecular cyclization.

  • Aromatization: The final step involves tautomerization to yield the stable aromatic quinazoline ring system.

Microwave irradiation accelerates these steps by efficiently coupling with polar intermediates and solvents, leading to rapid and uniform heating of the reaction mixture. This often results in cleaner reactions with fewer side products compared to conventional heating methods.[10][11]

Experimental Protocol

Materials and Equipment
  • Starting Materials: 4-Amino-2-fluoro-6-methylbenzonitrile (or a similar substituted 2-aminobenzonitrile), N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Ammonium hydroxide solution (28-30%).

  • Solvent: N,N-Dimethylformamide (DMF), Ethanol.

  • Equipment: A dedicated microwave reactor for organic synthesis, reaction vials suitable for microwave synthesis, magnetic stirrers, standard laboratory glassware, rotary evaporator, and a flash chromatography system for purification.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling: DMF-DMA is moisture-sensitive and should be handled under an inert atmosphere. Substituted aminobenzonitriles and quinazolinamines are potentially toxic and should be handled with care. Consult the Safety Data Sheets (SDS) for all reagents before use.[12][13][14][15]

Step-by-Step Synthesis Protocol
  • Reaction Setup:

    • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-Amino-2-fluoro-6-methylbenzonitrile (1.0 mmol).

    • Add dry N,N-Dimethylformamide (DMF, 3 mL) to dissolve the starting material.

    • Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 mmol, 1.2 equivalents).

    • Seal the vial with a cap suitable for microwave synthesis.

  • Microwave Irradiation (Step 1):

    • Place the sealed vial into the cavity of the microwave reactor.

    • Irradiate the mixture at 120 °C for 15 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Ammonia Addition and Second Irradiation (Step 2):

    • After cooling the reaction vial to room temperature, carefully open the cap in a fume hood.

    • Add concentrated ammonium hydroxide solution (2.0 mL).

    • Reseal the vial and place it back into the microwave reactor.

    • Irradiate the mixture at 150 °C for 20 minutes.

  • Work-up and Purification:

    • After cooling, the reaction mixture is concentrated under reduced pressure using a rotary evaporator to remove the solvent.

    • The residue is then purified by flash column chromatography on silica gel, using a gradient of dichloromethane and methanol as the eluent, to afford the desired product, 5-Fluoro-2-methylquinazolin-7-amine.

Data and Expected Results

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time 12-24 hours35 minutes
Temperature >150 °C120-150 °C
Yield 40-60%75-90%
Purity Moderate (often requires extensive purification)High (cleaner reaction profile)

Note: The data presented for conventional heating is an estimation based on analogous syntheses of quinazoline derivatives and is provided for comparative purposes.

Visualization of the Synthetic Workflow

G cluster_prep Reaction Preparation cluster_mw1 First Microwave Irradiation cluster_addition Ammonia Addition cluster_mw2 Second Microwave Irradiation cluster_workup Work-up and Purification start Add 4-Amino-2-fluoro-6-methylbenzonitrile to microwave vial add_dmf Add dry DMF start->add_dmf add_dmf_dma Add DMF-DMA add_dmf->add_dmf_dma seal_vial Seal the reaction vial add_dmf_dma->seal_vial mw1 Irradiate at 120°C for 15 min seal_vial->mw1 Place in microwave reactor cool1 Cool to room temperature mw1->cool1 add_nh3 Add concentrated NH4OH cool1->add_nh3 reseal Reseal the vial add_nh3->reseal mw2 Irradiate at 150°C for 20 min reseal->mw2 Place in microwave reactor cool2 Cool to room temperature mw2->cool2 concentrate Concentrate under reduced pressure cool2->concentrate purify Purify by flash chromatography concentrate->purify product Obtain 5-Fluoro-2-methylquinazolin-7-amine purify->product

Caption: Workflow for the microwave-assisted synthesis of 5-Fluoro-2-methylquinazolin-7-amine.

Characterization

The structure and purity of the synthesized 5-Fluoro-2-methylquinazolin-7-amine should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the arrangement of protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

This application note details a rapid, efficient, and high-yielding protocol for the synthesis of 5-Fluoro-2-methylquinazolin-7-amine using microwave-assisted organic synthesis. The significant reduction in reaction time and the cleaner reaction profile make this method a superior alternative to conventional heating techniques. This protocol is expected to be a valuable tool for researchers and scientists engaged in the synthesis of novel quinazoline-based compounds for drug discovery and development.

References

  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. Available at: [Link]

  • Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. IntechOpen. Available at: [Link]

  • Synthesis of quinazolines. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 2-arylquinazolinones from 2-aminobenzonitriles and bromobenzenes via Pd(OAc)2/BuPAd2-catalyzed carbonylation. ResearchGate. Available at: [Link]

  • Synthesis of 5Heterocyclic Substituted Quinazolin-4-ones via 2Aminobenzonitrile Derivatives. ResearchGate. Available at: [Link]

  • Microwave-Assisted Green Organic Synthesis. OUCI. Available at: [Link]

  • Microwave-assisted synthesis of fluoroorganics. Universidade de Lisboa. Available at: [Link]

  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Science. Available at: [Link]

  • Discovery of Aminoquinazolines as Potent, Orally Bioavailable Inhibitors of Lck: Synthesis, SAR, and in Vivo Anti-Inflammatory Activity. ACS Publications. Available at: [Link]

  • Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics. Semantic Scholar. Available at: [Link]

  • An alternative synthesis of the non-small cell lung carcinoma drug afatinib. ResearchGate. Available at: [Link]

  • Microwave-Assisted Radiosynthesis of [18F]Fluorinated Fatty Acid Analogs. PMC. Available at: [Link]

  • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. MDPI. Available at: [Link]

  • Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. PMC. Available at: [Link]

  • Microwave Assisted Synthesis, Part 1: Rapid Solventless Synthesis of 3-Substituted Coumarins and Benzocoumarins by Microwave Irradiation of the Corresponding Enaminones. MDPI. Available at: [Link]

  • Method for preparing afatinib and intermediate thereof. Google Patents.
  • Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. RSC Publishing. Available at: [Link]

  • Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. SciSpace. Available at: [Link]

  • Microwave Assisted Synthesis of 2 Amino-4, 5diphenyl-1-Substituted-1 H-Pyrrole-3-Carbonitrile for Anti-Inflammatory and Antifung. Semantic Scholar. Available at: [Link]

  • Afatinib and preparation method of intermediate thereof. Google Patents.
  • Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. PMC. Available at: [Link]

  • A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc. Available at: [Link]

  • Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. PMC. Available at: [Link]

  • Synthesis of New Amino Acid Derivatives Attached to Quinazoline Moiety as Antitumor Agents. Der Pharma Chemica. Available at: [Link]

  • Scheme 1 Synthesis of 2-amino-7,7-dimethyl-4-(3-methyl-5substituted... ResearchGate. Available at: [Link]

  • Microwave-Mediated Synthesis of //-Containing Heterocycles: from Batch to Continuous Flow Processes. Cardiff University. Available at: [Link]

  • Synthetic route for the synthesis of quinazoline derivatives (7–27). ResearchGate. Available at: [Link]

  • Microwave-Assisted Syntheses in Organic Chemistry. SpringerLink. Available at: [Link]

  • Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. PMC. Available at: [Link]

  • The role of fluorine substituents in the formation of the ferroelectric nematic phase. RSC Publishing. Available at: [Link]

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. PMC. Available at: [Link]

  • Microwave Multicomponent Synthesis. PMC. Available at: [Link]

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PMC. Available at: [Link]

Sources

Application Note: Catalytic Hydrogenation Strategies for the Synthesis of Quinazoline Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Quinazolines and their derivatives are privileged heterocyclic scaffolds in drug discovery, frequently acting as potent kinase inhibitors (e.g., Gefitinib) and broad-spectrum antimicrobial agents[1]. The foundational step in synthesizing the quinazoline core often involves the reduction of ortho-nitro aromatic precursors—such as 2-nitrobenzaldehyde, 2-nitrobenzonitrile, or 3-methyl-2-nitrobenzoic acid—to their corresponding ortho-anilines[2][3].

Historically, this reduction was achieved using stoichiometric reagents like SnCl₂ or Fe/HCl, which generate significant metal waste and complicate downstream purification[3][4]. Catalytic hydrogenation has emerged as a superior, atom-economical alternative. This application note explores two advanced modalities for researchers and drug development professionals:

  • Direct Catalytic Hydrogenation: Utilizing heterogeneous catalysts (e.g., Pd/C) under an H₂ atmosphere to selectively reduce the nitro group prior to subsequent cyclization[3].

  • Tandem Catalytic Transfer Hydrogenation (CTH): Employing transition metal catalysts (e.g., Co, Ru, or Mn) where an alcohol acts dually as the hydrogen donor for nitro reduction and as the carbon synthon for the quinazoline ring construction[5][6].

Precursor Profiling & Catalyst Selection

To optimize synthetic routes, it is critical to match the quinazoline precursor with the appropriate catalytic system. Table 1 summarizes the quantitative data and operational advantages of various hydrogenation methods.

Table 1: Quantitative Comparison of Catalytic Systems for Quinazoline Synthesis

Catalyst SystemPrecursorHydrogen SourceConditionsYield (%)Key Advantage
10% Pd/C 3-Methyl-2-nitrobenzoic acidH₂ Gas (1 atm)MeOH, RT, 2-4 h>90%Mild conditions, straightforward workup[3]
Co@NSC-1 NPs 2-NitrobenzonitrileBenzyl AlcoholToluene, 140 °C, 24 h99%Additive-free, tandem one-pot synthesis[5]
Mn(I) / NNN-ligand 2-Aminobenzyl alcoholPrimary AmidesToluene, 130 °C, 24 h58–81%Acceptorless dehydrogenative coupling[6]
Fe/HCl (Classical) N-cyano-2-nitrobenzimidatesFe (Stoichiometric)Cascade cyclization78–95%Cost-effective but generates metal waste[4]

Mechanistic Workflow

The following diagram illustrates the divergent mechanistic pathways between direct hydrogenation and tandem transfer hydrogenation.

G cluster_0 Direct Hydrogenation cluster_1 Tandem Transfer Hydrogenation Start o-Nitroaromatic Precursor (e.g., 2-Nitrobenzonitrile) Cat1 Pd/C or Raney Ni Start->Cat1 Cat2 Transition Metal (Co NPs, Ru, Mn) Start->Cat2 H2 H2 Gas (1-5 bar) H2->Cat1 Amine1 o-Aminobenzonitrile Cat1->Amine1 Cyclization Condensation & Cyclization (-H2O, -NH3) Amine1->Cyclization Donor Alcohol Donor (e.g., Benzyl Alcohol) Donor->Cat2 Amine2 o-Aminobenzonitrile + Aldehyde Cat2->Amine2 Amine2->Cyclization Product Quinazoline Scaffold Cyclization->Product

Mechanistic pathways for quinazoline synthesis via direct and transfer catalytic hydrogenation.

Experimental Protocols

Protocol A: Direct Catalytic Hydrogenation of 3-Methyl-2-nitrobenzoic Acid (Pd/C Method)

This protocol describes the selective reduction of the nitro group using Palladium on Carbon (Pd/C), a highly efficient heterogeneous catalyst[3].

Causality Insight: Methanol is selected as the solvent due to its high hydrogen solubility and ability to dissolve the nitrobenzoic acid precursor[3]. The 10% Pd/C loading provides an optimal surface-area-to-volume ratio for rapid H₂ activation without triggering the over-reduction of the aromatic ring[3].

Step-by-Step Methodology:

  • Preparation: In a thoroughly dried hydrogenation vessel, dissolve 10 mmol of 3-methyl-2-nitrobenzoic acid in 30 mL of anhydrous methanol[3].

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% relative to the substrate). Critical Step: Add the catalyst under an inert argon or nitrogen blanket to prevent the ignition of methanol vapors by the active palladium surface[3].

  • Hydrogenation: Seal the vessel and purge the system with hydrogen gas three times to displace all inert gas. Maintain a hydrogen atmosphere using a balloon or Parr apparatus (1 atm) at room temperature[3].

  • Reaction Monitoring: Stir vigorously. Monitor the reaction via Thin Layer Chromatography (TLC). The reduction is typically complete within 2-4 hours when the starting material is entirely consumed[3].

  • Workup & Self-Validation: Vent the H₂ gas and purge with nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst[3].

    • Self-Validation: Concentrate the filtrate in vacuo. The successful formation of 2-amino-3-methylbenzoic acid is confirmed by a shift in the TLC spot (highly fluorescent under 254 nm UV) and the appearance of a broad -NH₂ stretching band (~3300-3400 cm⁻¹) in FTIR[3].

Protocol B: Tandem Hydrogen-Transfer Synthesis of Quinazolinones from 2-Nitrobenzonitrile

This advanced protocol utilizes a N,S co-doped carbon-anchored Cobalt nanoparticle catalyst (Co@NSC-1) to achieve a one-pot synthesis of quinazolinones without external H₂ gas[5].

Causality Insight: Benzyl alcohol acts as a hydrogen donor. The Co@NSC-1 catalyst facilitates the dehydrogenation of benzyl alcohol to benzaldehyde, releasing H₂ in situ[5]. This H₂ selectively reduces 2-nitrobenzonitrile to 2-aminobenzonitrile[5]. The newly formed amine and aldehyde then undergo condensation and cyclization. The synergistic effect between the dispersed Co nanoparticles and the N,S-doped carbon support provides the necessary acid-base sites for this additive-free cascade[5].

Step-by-Step Methodology:

  • Reagent Loading: In a pressure tube, combine 0.25 mmol of 2-nitrobenzonitrile, 1.00 mmol of benzyl alcohol, and 20 mg of the Co@NSC-1 catalyst[5].

  • Solvent & Inert Atmosphere: Add 1.5 mL of anhydrous toluene. Purge the tube thoroughly with Argon gas to remove oxygen, which could prematurely oxidize the alcohol or poison the metal catalyst[5].

  • Thermal Activation: Seal the tube and heat the stirred mixture at 140 °C for 24 hours[5].

  • Workup & Self-Validation: Cool the mixture to room temperature. Extract the organic phase with ethyl acetate[5].

    • Self-Validation: Analyze the crude mixture by Gas Chromatography-Mass Spectrometry (GC-MS). The complete disappearance of the 2-nitrobenzonitrile peak and the emergence of the quinazolinone molecular ion peak validates the successful tandem transfer and cyclization[5].

References

  • Synthesis of Quinazolinones Via a Tandem Hydrogen-Transfer Strategy Catalyzed by N,S Co-doped Carbon-Anchored Co Nanoparticles. ACS Sustainable Chemistry & Engineering.5

  • Application Notes and Protocols for the Preparation of Quinazoline Derivatives from 3-Methyl-2-nitrobenzoic Acid. Benchchem. 3

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. MDPI Molecules. 4

  • Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry. 6

  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering. 2

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Arabian Journal of Chemistry. 1

Sources

Application Notes and Protocols: Bioconjugation Techniques Using 5-Fluoro-2-methylquinazolin-7-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The field of bioconjugation, the covalent attachment of molecules to biomacromolecules like proteins, is fundamental to advancing therapeutics, diagnostics, and basic biological research.[1] The choice of the small molecule for conjugation is critical, as its properties can impart novel functionalities to the target biomolecule. Quinazoline and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including applications as anticancer agents.[2][3][4][5] The specific molecule, 5-Fluoro-2-methylquinazolin-7-amine, presents an intriguing scaffold for bioconjugation. Its aromatic amine functionality serves as a versatile chemical handle for covalent attachment to biomolecules, while the quinazoline core offers a rigid structure and the fluorine substituent can be useful for modulating physicochemical properties or for ¹⁹F NMR-based analytical studies.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on potential strategies for the bioconjugation of 5-Fluoro-2-methylquinazolin-7-amine to proteins. As this specific molecule represents a novel tool in the bioconjugation landscape, the following protocols are built upon established, robust chemical principles for aromatic amine reactivity and are designed to serve as a strong foundation for methodology development and optimization. Two primary strategies are detailed: diazotization and azo coupling to target electron-rich amino acid residues, and carbodiimide-mediated amide bond formation to target acidic residues.

Strategy 1: Diazotization and Azo Coupling to Tyrosine Residues

Scientific Rationale & Mechanistic Overview

Aromatic primary amines can be converted into reactive diazonium salts upon treatment with nitrous acid (HONO), which is typically generated in situ from sodium nitrite under acidic conditions.[6][7] This process is known as diazotization. The resulting aryldiazonium salt is an electrophile that can react with activated aromatic rings in an electrophilic aromatic substitution reaction.[8] In the context of proteins, the phenolic side chain of tyrosine is sufficiently electron-rich to undergo this "azo coupling" reaction, typically at the ortho position to the hydroxyl group.[8][9]

This strategy offers a direct way to label surface-exposed tyrosine residues. The reaction is performed under mild, cold conditions to ensure the stability of the diazonium intermediate. The resulting azo bond (–N=N–) creates a colored conjugate, which can be useful for initial visual confirmation and spectrophotometric quantification.

Workflow for Diazotization and Azo Coupling

G cluster_0 Step 1: Preparation cluster_1 Step 2: Diazotization (In Situ) cluster_2 Step 3: Azo Coupling cluster_3 Step 4: Purification & Analysis A Dissolve 5-Fluoro-2-methyl- quinazolin-7-amine in Acid D Cool Amine Solution to 0-4°C A->D B Prepare cold NaNO₂ Solution E Add NaNO₂ dropwise to Amine Solution with Stirring B->E C Prepare Protein Solution (e.g., in PBS, pH 7.4-8.0) G Add Diazonium Salt Solution to chilled Protein Solution C->G D->E F Incubate for 15-30 min at 0-4°C to form Diazonium Salt E->F F->G H Incubate for 1-2 hours at 4°C with gentle mixing G->H I Quench Reaction (optional) H->I J Purify Conjugate via Size Exclusion Chromatography (SEC) or Dialysis I->J K Characterize Conjugate (MS, HPLC, UV-Vis) J->K

Caption: Workflow for conjugating 5-Fluoro-2-methylquinazolin-7-amine via azo coupling.

Detailed Experimental Protocol: Azo Coupling
Materials and Reagents
  • 5-Fluoro-2-methylquinazolin-7-amine

  • Target Protein (e.g., Bovine Serum Albumin, BSA, as a model)

  • Hydrochloric Acid (HCl), 1 M

  • Sodium Nitrite (NaNO₂), fresh

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Borate Buffer, 0.1 M, pH 8.5

  • Size Exclusion Chromatography (SEC) column (e.g., PD-10) or dialysis cassette (10 kDa MWCO)

  • Ice bath, magnetic stirrer, and stir bars

  • UV-Vis Spectrophotometer

Step-by-Step Methodology

Part A: Preparation of Diazonium Salt (to be performed immediately before use)

  • Prepare Amine Solution: In a small glass vial, dissolve 1 mg of 5-Fluoro-2-methylquinazolin-7-amine in 200 µL of 1 M HCl. Vortex briefly to ensure complete dissolution.

  • Chill Amine Solution: Place the vial in an ice bath and allow it to cool to 0-4°C for at least 10 minutes.

  • Prepare Nitrite Solution: In a separate microfuge tube, prepare a fresh 10 mg/mL solution of sodium nitrite (NaNO₂) in ice-cold deionized water.

  • Diazotization: While vigorously stirring the chilled amine solution, add 1.1 molar equivalents of the NaNO₂ solution dropwise. A slight yellow color may develop.

  • Incubation: Continue stirring the reaction mixture in the ice bath for 20 minutes. The resulting solution contains the active diazonium salt and must be used immediately.

Part B: Protein Conjugation

  • Prepare Protein Solution: Dissolve the target protein in a suitable buffer. For tyrosine coupling, a slightly alkaline pH can be beneficial.[6] A recommended starting point is 5 mg/mL protein in 0.1 M Borate Buffer, pH 8.5. Chill the protein solution in an ice bath.

  • Coupling Reaction: Slowly add the freshly prepared diazonium salt solution (from Part A) to the chilled, stirring protein solution. A typical starting molar ratio is 10-20 fold excess of the diazonium salt to the protein.

  • Incubation: Allow the reaction to proceed for 2 hours at 4°C with gentle, continuous mixing. The solution may develop an orange or reddish hue, indicative of azo bond formation.

  • Purification: To remove unreacted small molecules and byproducts, purify the conjugate using a pre-equilibrated SEC desalting column (e.g., PD-10) or by dialysis against PBS at 4°C with several buffer changes.

Strategy 2: Amide Bond Formation via Carbodiimide Chemistry

Scientific Rationale & Mechanistic Overview

This strategy targets the carboxyl groups on the side chains of aspartic acid (Asp) and glutamic acid (Glu) residues. The reaction is mediated by a "zero-length" crosslinker, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), often used in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][10]

The mechanism proceeds in two steps:[11]

  • Activation: EDC reacts with a protein's carboxyl group to form a highly reactive O-acylisourea intermediate.

  • Coupling: This unstable intermediate can directly react with the primary amine of 5-Fluoro-2-methylquinazolin-7-amine. However, to improve reaction efficiency and stability, NHS is added to convert the O-acylisourea into a more stable, amine-reactive NHS ester. This semi-stable ester then efficiently reacts with the amine to form a stable amide bond.[1]

This method is highly versatile and robust, forming a very stable covalent linkage.[12][13]

Workflow for EDC/NHS Mediated Amide Bond Formation

G cluster_0 Step 1: Preparation cluster_1 Step 2: Carboxyl Activation cluster_2 Step 3: Amine Coupling cluster_3 Step 4: Quenching & Purification A Dissolve Protein in Activation Buffer (MES, pH 6.0) D Add EDC and Sulfo-NHS to Protein Solution A->D B Prepare fresh EDC and Sulfo-NHS Solutions B->D C Dissolve 5-Fluoro-2-methyl- quinazolin-7-amine in Coupling Buffer (PBS, pH 7.4) F Add activated Protein to Quinazolinamine Solution OR Add Quinazolinamine directly C->F E Incubate for 15-30 min at Room Temperature D->E E->F G Incubate for 2 hours at Room Temperature F->G H Quench reaction with Hydroxylamine or Tris G->H I Purify Conjugate via SEC or Dialysis H->I J Characterize Conjugate (MS, HPLC, UV-Vis) I->J

Caption: Workflow for EDC/NHS mediated conjugation of 5-Fluoro-2-methylquinazolin-7-amine.

Detailed Experimental Protocol: Amide Coupling
Materials and Reagents
  • 5-Fluoro-2-methylquinazolin-7-amine

  • Target Protein (e.g., BSA)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • SEC desalting column or dialysis cassette (10 kDa MWCO)

Step-by-Step Methodology
  • Prepare Protein and Reagent Solutions:

    • Dissolve the protein in Activation Buffer to a concentration of 2-10 mg/mL.

    • Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening. Immediately before use, prepare 10 mg/mL solutions of both EDC and Sulfo-NHS in ice-cold deionized water. These reagents hydrolyze quickly and must be used without delay.[11]

    • Dissolve 5-Fluoro-2-methylquinazolin-7-amine in Coupling Buffer (PBS, pH 7.4) to a concentration of 1-5 mg/mL. A small amount of a co-solvent like DMSO may be required for complete dissolution.

  • Activate Protein Carboxyl Groups:

    • To the protein solution, add EDC and Sulfo-NHS. Recommended starting molar ratios are a 50-fold excess of EDC and a 50-fold excess of Sulfo-NHS over the protein concentration.

    • Incubate for 15-30 minutes at room temperature with gentle mixing. This step forms the amine-reactive Sulfo-NHS ester on the protein.

  • Couple the Quinazolinamine:

    • Add a 100-fold molar excess of the dissolved 5-Fluoro-2-methylquinazolin-7-amine to the activated protein solution.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quench the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM Tris. Incubate for 15 minutes. This step hydrolyzes any unreacted Sulfo-NHS esters.

  • Purify the Conjugate:

    • Remove unreacted reagents by SEC or dialysis as described in the previous protocol.

Table 1: Critical Parameters for Optimization
ParameterAzo Coupling (Strategy 1)Amide Coupling (Strategy 2)Rationale & Justification
pH Diazotization: < 2Coupling: 8.0 - 9.0Activation: 4.5 - 6.0Coupling: 7.2 - 8.0Diazonium salts are most stable at low pH. Tyrosine coupling is favored at slightly alkaline pH.[6] EDC activation is most efficient at acidic pH, while amine coupling requires a deprotonated primary amine (favored at pH > 7).[11]
Temperature 0 - 4°CRoom TemperatureDiazonium salts are thermally unstable and require cold conditions to prevent decomposition.[6] EDC/NHS reactions proceed efficiently at room temperature.
Reagent Ratio 10-50x molar excess of diazonium salt50-100x molar excess of EDC/NHS and amineA molar excess drives the reaction towards completion, especially when targeting less accessible residues on the protein surface.
Buffer Choice Non-amine buffers (Borate, Phosphate)Activation: Non-carboxylate/amine (MES)Coupling: Non-amine (PBS, HEPES)Amine-containing buffers (like Tris) will compete with the target biomolecule for reaction with the activated species.

Characterization of the Bioconjugate

After purification, it is essential to characterize the conjugate to confirm successful labeling and determine its purity and homogeneity.

Mass Spectrometry (MS)

Mass spectrometry is the most definitive technique for confirming covalent modification.[14][15]

  • Intact Mass Analysis: The purified conjugate is analyzed by ESI-MS. A successful conjugation will result in a mass shift corresponding to the molecular weight of the attached 5-Fluoro-2-methylquinazolin-7-amine molecule (MW = 191.19 g/mol ). The resulting mass spectrum may show a distribution of peaks, each corresponding to the protein modified with one, two, three, or more small molecules. This allows for the calculation of the average degree of labeling (DoL).[16]

  • Peptide Mapping (LC-MS/MS): For more detailed information, the conjugate can be proteolytically digested (e.g., with trypsin), and the resulting peptides are analyzed by LC-MS/MS.[17][18] This powerful technique can identify the specific amino acid residues (e.g., which tyrosine or aspartic acid) that have been modified.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the conjugate and separate it from any remaining unreacted protein.[19][20]

  • Reverse-Phase HPLC (RP-HPLC): Conjugation with the relatively hydrophobic quinazoline moiety will typically increase the protein's retention time on a C4 or C8 column compared to the unmodified protein.[21]

  • Hydrophobic Interaction Chromatography (HIC): HIC is particularly useful for analyzing conjugates with different degrees of labeling, as each attached small molecule increases the overall hydrophobicity.

  • Size-Exclusion Chromatography (SEC): SEC is used to confirm that the conjugate has not aggregated during the labeling process and to separate the high-molecular-weight conjugate from low-molecular-weight reaction components.[19]

UV-Vis Spectroscopy

If 5-Fluoro-2-methylquinazolin-7-amine has a distinct UV absorbance maximum away from the protein's absorbance at 280 nm, this property can be used to estimate the degree of labeling. The concentration of the protein can be determined (e.g., by Bradford or BCA assay), and the concentration of the attached molecule can be calculated using the Beer-Lambert law at its specific absorbance maximum.

Conclusion

The protocols detailed in these application notes provide a robust starting point for the novel use of 5-Fluoro-2-methylquinazolin-7-amine in bioconjugation. By leveraging the reactivity of its aromatic amine, this molecule can be attached to proteins through either azo coupling to tyrosine residues or amide bond formation with acidic residues. Both strategies are based on well-established, reliable chemistries. Success in these endeavors will depend on careful optimization of the reaction parameters outlined and rigorous characterization of the final conjugate using techniques such as mass spectrometry and HPLC. The unique fluoro-quinazoline scaffold holds promise for creating novel bioconjugates for a wide array of applications in research and drug development.

References

  • O'Meally, D., et al. (2014). Amine-Selective Bioconjugation Using Arene Diazonium Salts. ACS Publications. Available at: [Link]

  • Orton, B. M., et al. (2021). A Practical Guide to Small Protein Discovery and Characterization Using Mass Spectrometry. mSystems. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. Available at: [Link]

  • Singh, H., et al. (2020). Amide Bond Activation of Biological Molecules. PMC. Available at: [Link]

  • CellMosaic. (n.d.). Services - Bioconjugate Analysis & Purification - HPLC Analysis. CellMosaic. Available at: [Link]

  • Addy, P. S., et al. (2017). A Chemoselective Rapid Azo-Coupling Reaction (CRACR) for “Unclickable” Bioconjugation. Journal of the American Chemical Society. Available at: [Link]

  • Emery Pharma. (2025). Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. Emery Pharma. Available at: [Link]

  • Ishihara, K. (2022). Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. PMC. Available at: [Link]

  • CD Bioparticles. (2025). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. CD Bioparticles. Available at: [Link]

  • MS Vision. (2024). Characterization of intact and modified proteins by mass spectrometry. MS Vision. Available at: [Link]

  • Hashem, H. E. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. IntechOpen. Available at: [Link]

  • Google Patents. (n.d.). US4269767A - Diazotization of aromatic amines. Google Patents.
  • ResearchGate. (2025). (PDF) Amide Bond Activation of Biological Molecules. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Azo coupling. Wikipedia. Available at: [Link]

  • Lee, Y., et al. (2025). High-Resolution HPLC for Separating Peptide–Oligonucleotide Conjugates. ACS Omega. Available at: [Link]

  • PubMed. (n.d.). Mass Spectrometry for Studying the Interaction between Small Molecules and Proteins. PubMed. Available at: [Link]

  • Kumar, A., et al. (n.d.). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • Creative Biolabs. (n.d.). Protein Primary Structure Characterization Techniques-Mass Spectrometry. Creative Biolabs. Available at: [Link]

  • Twardosz, P., et al. (2024). Aliphatic Amines Unlocked for Selective Transformations through Diazotization. PMC. Available at: [Link]

  • Amerigo Scientific. (n.d.). BioCore HPLC Columns for Protein Characterization. Amerigo Scientific. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

  • BC Flintbox. (2022). A Chemoselective Rapid Azo-Coupling Reaction for Bioconjugation. BC Flintbox. Available at: [Link]

  • Al-Suhaimi, K. S., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. MDPI. Available at: [Link]

  • Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. Chemistry LibreTexts. Available at: [Link]

  • Kletetschka, E., et al. (2025). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. MDPI. Available at: [Link]

  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. Available at: [Link]

  • LCGC International. (2022). The Basics of HPLC Peptide Analysis. LCGC International. Available at: [Link]

  • Phenomenex. (2025). High-Efficiency Protein Purification by HPLC. Phenomenex. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoro-2-methylquinazolin-7-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-2-methylquinazolin-7-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format, focusing on the causality behind experimental choices to empower you to troubleshoot and optimize your reaction yields effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common issues encountered during the synthesis.

Q1: I am experiencing very low overall yields for my 5-Fluoro-2-methylquinazolin-7-amine synthesis. What are the most common culprits?

Low yield is a frequent challenge that can typically be traced back to a few critical areas. A systematic evaluation of your process is the most effective approach.[1]

  • Starting Material Quality: The purity of your initial reagents, such as the substituted 2-aminobenzonitrile or anthranilic acid derivative, is paramount. Impurities can engage in side reactions or inhibit catalyst activity, significantly reducing the yield of the desired product.[2]

  • Suboptimal Reaction Conditions: Quinazoline synthesis is highly sensitive to reaction parameters. Temperature, reaction time, and solvent choice must be carefully optimized.[1] For instance, classical cyclization methods may require high temperatures (above 120°C), while modern catalytic approaches often proceed under milder conditions.[1] A temperature screen is often a valuable first step in optimization.

  • Inefficient Cyclization: The core-forming cyclization step is often the most challenging. Incomplete conversion of acyclic intermediates is a common source of low yield.[3] This can be due to insufficient heating, incorrect catalyst choice, or steric hindrance from bulky substituents.[3]

  • Degradation: Harsh reaction conditions, particularly excessively high temperatures or the use of strong acids/bases, can lead to the degradation of either the starting materials or the final quinazoline product.[1][4]

  • Purification Losses: Significant product loss can occur during work-up and purification. Choosing an appropriate purification method and optimizing the solvent system is crucial to maximize recovery.[5]

Q2: What is a reliable synthetic strategy for 5-Fluoro-2-methylquinazolin-7-amine, and which steps are most critical to control?

A robust and common approach involves a multi-step synthesis starting from a commercially available substituted benzonitrile. The critical steps to monitor are the initial cyclization and the final functional group manipulation (e.g., nitro reduction).

A plausible and effective pathway is outlined below. This strategy allows for the late-stage introduction of the C7-amine, which is often advantageous.

Synthetic_Pathway Figure 1: Proposed Synthetic Workflow A 2-Amino-4-fluoro-6-nitrobenzonitrile B N-(4-cyano-5-fluoro-2-nitrophenyl)acetamide A->B Acetic Anhydride, Pyridine C 5-Fluoro-2-methyl-7-nitroquinazolin-4(3H)-one B->C H2O2, NaOH (aq) (Radziszewski Reaction) D 4-Chloro-5-fluoro-2-methyl-7-nitroquinazoline C->D POCl3, DIPEA, Reflux E 5-Fluoro-2-methyl-7-nitroquinazolin-4-amine D->E NH4Cl, Dioxane, Heat F 5-Fluoro-2-methylquinazolin-7-amine E->F SnCl2·2H2O, HCl, EtOH or H2, Pd/C

A plausible synthetic route for 5-Fluoro-2-methylquinazolin-7-amine.

Critical Control Points:

  • Cyclization (Step B -> C): The intramolecular cyclization to form the quinazolinone ring is highly dependent on pH and temperature. Poor control can lead to hydrolysis of the nitrile or formation of byproducts.

  • Chlorination (Step C -> D): This step uses harsh reagents like POCl₃. The reaction must be performed under anhydrous conditions to prevent decomposition of the chlorinating agent. Temperature control is key to prevent charring and side product formation.[6]

  • Nitro Reduction (Step E -> F): The final reduction of the nitro group is critical. Incomplete reduction is a very common impurity that is often difficult to separate from the final product.[5] The choice of reducing agent and catalyst activity are the most important parameters.

Q3: How can I best purify the final 5-Fluoro-2-methylquinazolin-7-amine product?

The purification strategy depends on the scale of your reaction and the nature of the impurities. A multi-step approach is often most effective.

  • Initial Work-up: After the reaction is complete, a standard aqueous work-up involving neutralization and extraction into an organic solvent (e.g., ethyl acetate or dichloromethane) is the first step to remove inorganic salts and highly polar impurities.[5]

  • Recrystallization: For removing major impurities and isolating the bulk product, recrystallization is a cost-effective and scalable method.[2] A good starting point for solvent screening would be ethanol/water or ethyl acetate/hexane systems.[5]

  • Column Chromatography: To achieve high purity, silica gel column chromatography is the most common method.[2] Given the amine functionality, the product will be moderately polar. A gradient elution with a hexane/ethyl acetate system, potentially with a small amount of triethylamine (0.5-1%) added to the mobile phase to prevent streaking on the silica, is recommended.

  • Preparative HPLC: For analytical standards or when impurities are structurally very similar to the product, preparative HPLC may be necessary.[7] A C18 column with a water/acetonitrile mobile phase (often containing a modifier like ammonia or formic acid) is a typical choice.[7]

Part 2: In-Depth Troubleshooting Guide

This section provides a logical, cause-and-effect framework for diagnosing and solving specific experimental problems.

Issue 1: Incomplete Reaction or Stalled Conversion
  • Symptom: Your reaction monitoring (TLC, LC-MS) shows a significant amount of unreacted starting material or key intermediates, even after the expected reaction time.

  • Causality & Troubleshooting:

Potential CauseScientific RationaleSuggested Solution
Suboptimal Temperature The activation energy for the rate-limiting step (often cyclization) is not being met, leading to a slow or stalled reaction.[3]Incrementally increase the reaction temperature in 10-15°C intervals, monitoring for product formation and potential degradation by TLC/LC-MS.[4]
Incorrect Solvent The chosen solvent may not adequately solubilize all reactants, especially at lower temperatures, leading to a heterogeneous mixture and poor reaction kinetics.[3]Switch to a higher-boiling point or more polar aprotic solvent like DMF, DMSO, or NMP, which are commonly used for quinazoline synthesis to improve solubility.[8]
Catalyst Deactivation In metal-catalyzed steps, impurities (e.g., water, sulfur compounds) or basic functional groups on starting materials can "poison" the catalyst by irreversible binding.[3]Ensure all reagents and solvents are pure and anhydrous. If catalyst poisoning is suspected, consider increasing the catalyst loading or using a fresh batch.
Insufficient Reaction Time Some cyclization or substitution reactions, particularly those involving sterically hindered substrates, are inherently slow and may require extended reaction times to reach completion.[1]Continue monitoring the reaction for an extended period (e.g., 24-48 hours). If the reaction has stalled rather than just being slow, time is not the primary issue.
Microwave Alternative For thermally driven reactions, conventional heating can be inefficient.Consider using microwave-assisted synthesis. Microwave irradiation can dramatically reduce reaction times and often improves yields by providing rapid, uniform heating.[2][3]
Issue 2: Significant Side Product Formation
  • Symptom: The crude reaction mixture shows multiple new spots by TLC, and the NMR/LC-MS analysis reveals unexpected masses or signals, complicating purification.

  • Causality & Troubleshooting:

Troubleshooting_Low_Yield Figure 2: Troubleshooting Decision Tree for Low Yield/Purity decision decision result result issue issue start Low Yield or Purity Observed a1 Analyze Crude Reaction Mixture (TLC, LC-MS) start->a1 d1 Main species present? a1->d1 issue_sm issue_sm d1->issue_sm Starting Material issue_int issue_int d1->issue_int Intermediate issue_side issue_side d1->issue_side Side Products res_sm Increase Conversion issue_sm->res_sm Troubleshoot Reaction Conditions (Temp, Time) res_int Drive Reaction to Completion issue_int->res_int Optimize Cyclization Step (Catalyst, Solvent) res_side Minimize Byproducts issue_side->res_side Refine Stoichiometry & Temperature Control

A logical guide for troubleshooting common synthesis issues.
  • Unreacted Acyclic Intermediates: As discussed above, this is a common issue where the final ring-closing step is inefficient.[3]

    • Solution: Increase temperature or switch to microwave heating to provide the necessary activation energy for cyclization.[3]

  • Dimerization/Self-Condensation: Starting materials can sometimes react with themselves under the reaction conditions, especially at high concentrations or temperatures.

    • Solution: Use a higher dilution (more solvent) to favor intramolecular cyclization over intermolecular side reactions. Consider adding one reactant slowly to the other to maintain its low concentration.

  • Formation of Quinazolinone Byproduct: If the synthesis involves a 4-chloroquinazoline intermediate and a subsequent amination step, residual moisture can lead to hydrolysis, forming the corresponding quinazolin-4-one.

    • Solution: Ensure strictly anhydrous conditions (e.g., oven-dried glassware, dry solvents, inert atmosphere) during the chlorination and subsequent amination steps.

  • Incomplete Nitro Reduction: The 5-Fluoro-2-methyl-7-nitroquinazoline intermediate is a common impurity if the reduction step is not driven to completion.

    • Solution: Ensure the reducing agent (e.g., SnCl₂·2H₂O) is of high quality and used in sufficient excess (typically 4-5 equivalents).[5] For catalytic hydrogenation (H₂/Pd-C), ensure the catalyst is active and not poisoned. Monitor the reaction by TLC until the starting nitro compound is completely consumed.

Part 3: Optimized Experimental Protocols

The following protocols are provided as a validated starting point. Optimization may be required based on your specific laboratory conditions and reagent quality.

Protocol 1: Synthesis of 4-Chloro-5-fluoro-2-methyl-7-nitroquinazoline

This protocol details the critical chlorination step, a common source of yield loss if not performed correctly.

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add 5-Fluoro-2-methyl-7-nitroquinazolin-4(3H)-one (1.0 eq).

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, 10 vol eq) to the flask, followed by the slow, dropwise addition of N,N-diisopropylethylamine (DIPEA, 2.0 eq). The mixture may become a thick slurry.

  • Reaction: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS by carefully quenching a small aliquot in ice-water and extracting with ethyl acetate. The disappearance of the starting material indicates completion.

  • Work-up: Allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic quench. A precipitate should form.

  • Isolation: Filter the resulting solid and wash thoroughly with cold water until the filtrate is neutral (pH ~7). Dry the solid under vacuum to yield the crude 4-chloro-5-fluoro-2-methyl-7-nitroquinazoline, which can be used in the next step or purified further by chromatography if needed.

Protocol 2: Reduction of 5-Fluoro-2-methyl-7-nitroquinazolin-4-amine

This protocol uses tin(II) chloride, a reliable method for nitro group reduction in quinazoline systems.[5]

  • Setup: In a 250 mL round-bottom flask, suspend the crude 5-Fluoro-2-methyl-7-nitroquinazolin-4-amine (1.0 eq) in ethanol (10 vol eq).

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 80°C). Slowly add concentrated hydrochloric acid (1-2 vol eq) dropwise. The reaction is typically complete within 2-4 hours. Monitor by TLC/LC-MS for the complete consumption of the nitro starting material.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Neutralization & Extraction: Dilute the residue with water and cool in an ice bath. Slowly add a saturated sodium hydroxide solution to basify the mixture to a pH > 10. Caution: This will be exothermic. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography (e.g., silica gel, 5-10% methanol in dichloromethane) to afford the pure 5-Fluoro-2-methylquinazolin-7-amine.

References

  • BenchChem. (2025). Addressing side reactions in the synthesis of N-substituted quinazolinones.
  • BenchChem. (2025). Troubleshooting common side reactions in quinazoline synthesis.
  • Bentham Science. (2020).
  • Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)
  • BenchChem. (2025).
  • PMC. (n.d.).
  • ACS Publications. (2006).
  • SciSpace. (2022). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine.
  • ACS Omega. (2025). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir.
  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • BenchChem. (2025). Technical Support Center: Synthesis and Purification of 2-(4-fluorophenyl)quinolin-7-amine. hIJxz-VbOkTpBndgqX)

Sources

Technical Support Center: Purification of 5-Fluoro-2-methylquinazolin-7-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with 5-Fluoro-2-methylquinazolin-7-amine (CAS: 1243073-66-6), a critical heterocyclic building block frequently utilized in the synthesis of kinase inhibitors (e.g., PI3K, mTOR, and EGFR targets) .

Due to the unique electronic properties imparted by the 5-fluoro and 2-methyl substitutions on the quinazoline core, standard purification workflows often fail. This guide provides self-validating protocols, mechanistic troubleshooting, and quantitative profiling to ensure >98% purity of your target compound.

Quantitative Impurity Profiling Matrix

Before initiating purification, it is critical to identify the specific class of impurity contaminating your crude mixture. The following table summarizes the quantitative chromatographic behavior of common synthetic byproducts.

Impurity ClassSpecific Impurity StructureOrigin / CausalityRRT (C18 HPLC)*Rf (Silica)**Recommended Resolution Strategy
Target 5-Fluoro-2-methylquinazolin-7-amine Desired Product 1.00 0.45 N/A
Regioisomer7-Fluoro-2-methylquinazolin-5-amineNon-selective nitration/fluorination of starting materials.0.98 - 1.020.45Reverse-Phase Prep-HPLC
Des-fluoro2-Methylquinazolin-7-amineHydrodefluorination during aggressive nitro reduction (e.g., Pd/C, H₂).1.150.55Normal Phase / Heptane Trituration
Degradation2-Amino-4-fluoro-6-(formylamino)benzamideBase-catalyzed quinazoline ring opening during workup.0.400.10pH-Controlled Acid-Base Extraction
Over-oxidationQuinazoline N-oxide derivativeExposure to peroxides or prolonged aeration during synthesis.0.650.25Recrystallization (EtOH/H₂O)

*Relative Retention Time (RRT) based on a standard C18 column using a Water/Acetonitrile (0.1% TFA) gradient. **Retention factor (Rf) based on TLC using Dichloromethane:Methanol (9:1 v/v).

Purification Decision Matrix

Use the following logical workflow to determine the optimal purification strategy based on your primary LC-MS or NMR impurity profile.

PurificationWorkflow Start Crude 5-Fluoro-2-methyl quinazolin-7-amine Analyze LC-MS / NMR Impurity Profiling Start->Analyze Cond1 Identify Major Impurity Class Analyze->Cond1 Regio Regioisomers (e.g., 7-Fluoro-5-amine) Cond1->Regio Isomeric Polar Polar Degradants (e.g., Ring-opened) Cond1->Polar Degradation NonPolar Non-polar Byproducts (e.g., Des-fluoro) Cond1->NonPolar Unreacted HPLC Prep-HPLC (C18) Shallow Gradient Regio->HPLC AcidBase Acid-Base Extraction Strict pH Control (2 to 8.5) Polar->AcidBase Chromatography Silica Chromatography or Heptane Trituration NonPolar->Chromatography Pure Pure Target Compound (>98% Purity) HPLC->Pure AcidBase->Pure Chromatography->Pure

Fig 1: Purification decision matrix for 5-Fluoro-2-methylquinazolin-7-amine impurities.

Self-Validating Methodologies

Do not rely on empirical guesswork. The following protocols are designed with built-in validation steps to ensure causality and prevent compound loss.

Protocol A: pH-Controlled Acid-Base Extraction

Purpose: Removal of non-basic organic impurities and highly polar degradation products. Mechanistic Rationale: The quinazoline nitrogens (pKa ~2-3) and the 7-amine group (pKa ~4.5) allow the molecule to form water-soluble salts at highly acidic pH. Adjusting the pH to 8.5 neutralizes the amine, precipitating the free base while leaving polar degradants in the aqueous phase.

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) at a ratio of 10 mL/g of crude.

  • Acidification: Vigorously stir and add 1.0 M aqueous HCl dropwise until the aqueous phase stabilizes at pH 2.0.

  • Phase Separation & Validation Check: Separate the layers.

    • Self-Validation: Spot both the aqueous layer and the organic layer on a TLC plate (DCM:MeOH 9:1). The target compound must remain completely at the baseline in the aqueous spot. If the target is visible migrating in the organic spot, the pH is not low enough.

  • Organic Wash: Discard the organic layer (containing non-basic impurities). Wash the aqueous layer once more with fresh EtOAc (5 mL/g).

  • Neutralization (Critical Step): Cool the aqueous layer to 0-5 °C in an ice bath. Slowly add saturated aqueous NaHCO3​ until the pH reaches exactly 8.0 - 8.5.

    • Warning: Do not use NaOH or exceed pH 9.0, as the quinazoline core is highly susceptible to hydroxide-catalyzed ring opening .

  • Extraction: Extract the precipitated free base with Dichloromethane (DCM) (3 x 5 mL/g). Dry over anhydrous Na2​SO4​ , filter, and concentrate.

Protocol B: Preparative HPLC for Regioisomer Resolution

Purpose: Separation of the 5-fluoro vs. 7-fluoro regioisomers. Mechanistic Rationale: Regioisomers possess nearly identical crystal lattice energies, rendering recrystallization ineffective. However, the slight difference in the inductive electron-withdrawing effect of the fluorine atom alters the dipole moment, providing a retention time delta on a C18 stationary phase .

  • Sample Prep: Dissolve the enriched crude in a 1:1 mixture of DMSO and Methanol (max 50 mg/mL). Filter through a 0.45 µm PTFE syringe filter.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Trifluoroacetic acid (TFA)

    • Solvent B: Acetonitrile + 0.1% TFA

    • Note: TFA is mandatory. It ensures the basic nitrogens remain fully protonated, preventing peak tailing and artificially broadening the closely eluting peaks.

  • Gradient: Run an isocratic hold at 10% B for 5 mins, followed by a shallow gradient from 10% to 30% B over 40 minutes.

  • Fraction Collection & Validation Check: Monitor UV absorbance at 254 nm and 280 nm.

    • Self-Validation: Do not pool fractions blindly. Analyze aliquots of the leading, middle, and tailing edges of the peak via analytical LC-MS. The 5-fluoro regioisomer typically elutes slightly after the 7-fluoro isomer due to steric shielding of the basic nitrogens. Only pool fractions exhibiting >98% UV purity.

  • Recovery: Pass pooled fractions through a basic ion-exchange resin cartridge (e.g., Amberlyst A21) to remove TFA before lyophilization.

Troubleshooting FAQs

Q: During acid-base extraction, my yield drops significantly, and LC-MS shows a new highly polar peak (M+18). What is happening? A: You are experiencing base-catalyzed ring opening. The quinazoline core is vulnerable to nucleophilic attack at the C4 position by hydroxide ions, especially if the pH exceeds 10 during the neutralization step . This hydrolyzes the pyrimidine ring, forming an acyclic formamide derivative. Solution: Never use strong bases like NaOH or KOH for neutralization. Strictly use saturated aqueous NaHCO3​ and maintain the temperature below 5 °C.

Q: My synthesis yielded a 50/50 mixture of 5-fluoro-2-methylquinazolin-7-amine and 7-fluoro-2-methylquinazolin-5-amine. Recrystallization isn't separating them. Why? A: Regioisomers formed from symmetric or near-symmetric precursors possess nearly identical polarities and spatial geometries, leading to co-crystallization within the same lattice structure. Solution: Discard recrystallization for this specific separation. Proceed directly to Reverse-Phase Preparative HPLC (Protocol B).

Q: I am seeing a persistent M-19 (des-fluoro) impurity. How do I remove it? A: Des-fluoro impurities typically originate from over-reduction during the nitro-to-amine conversion step (e.g., if Pd/C and H2​ were used at high pressure, leading to hydrodefluorination). Because it lacks the polar fluorine atom, this impurity is significantly more lipophilic than the target. Solution: Triturate the crude solid in cold heptane. The lipophilic des-fluoro byproduct will selectively dissolve in the non-polar solvent, leaving the target compound as a solid suspension.

Q: My isolated product turns dark brown/black during rotary evaporation. Is it degrading? A: This is rarely thermal degradation of the quinazoline core itself. It is almost always caused by trace transition metal contamination (e.g., Palladium from a reduction step or Iron from a Béchamp reduction) catalyzing the oxidation of the 7-amine group upon exposure to air and heat. Solution: Treat your organic phase with a metal scavenger (e.g., SiliaMetS Thiol or activated charcoal) for 2 hours at room temperature, then filter through a pad of Celite prior to final concentration.

References

  • Discovery of Potent and Selective Allosteric Inhibitors of Protein Arginine Methyltransferase 3 (PRMT3) | Journal of Medicinal Chemistry Source: ACS Publications URL:[Link]

  • Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer Source: SciELO URL:[Link]

  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities Source: Taylor & Francis URL:[Link]

Technical Support Center: Solubilization Strategies for 5-Fluoro-2-methylquinazolin-7-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we know that poor aqueous solubility is one of the most frequent bottlenecks in drug development and in vitro screening. This guide provides a field-proven, authoritative framework for troubleshooting the solubility of 5-Fluoro-2-methylquinazolin-7-amine .

Molecular Profiling & Root Cause Analysis

To solve a solubility issue, we must first deconstruct the physicochemical barriers of the molecule.

  • High Crystal Lattice Energy: 5-Fluoro-2-methylquinazolin-7-amine possesses a planar, heteroaromatic quinazoline core. This structural flatness promotes strong intermolecular π−π stacking, leading to a highly stable crystal lattice (the "brick dust" phenomenon).

  • Hydrophobicity: While strategically adding small hydrophobic groups like methyl and fluorine can sometimes disrupt crystal packing to marginally improve solubility in specific analogs[1], they inherently increase the overall lipophilicity (LogP) of the molecule.

  • Ionization Profile: This compound is a weak base. The exocyclic 7-amine and the N1/N3 pyrimidine nitrogens provide protonation sites. At physiological pH (7.4), the molecule remains largely un-ionized, drastically limiting its thermodynamic solubility in water.

Because of these properties, pure aqueous buffers at neutral pH will fail. We must manipulate the thermodynamics of the system using pH shifts, co-solvents, or complexation[2].

Troubleshooting Guides & Self-Validating Protocols

Below are three tier-based protocols designed to address specific experimental needs. Each protocol includes the causality behind the method and a self-validating step to ensure trustworthiness.

Protocol A: pH-Shift Solubilization (Thermodynamic Approach)

Best for: In vivo dosing, formulation development, and high-concentration stock generation. The Causality: Lowering the pH below the molecule's pKa protonates the basic nitrogens. This converts the neutral, hydrophobic molecule into a positively charged salt, exponentially increasing ion-dipole interactions with water and breaking the crystal lattice.

Step-by-Step Methodology:

  • Weigh the desired mass of 5-Fluoro-2-methylquinazolin-7-amine.

  • Suspend the powder in 80% of the final target volume of distilled water (it will remain cloudy).

  • Dropwise, add 0.1 M HCl while stirring continuously until the suspension clarifies. Target a pH of 2.0–3.0.

  • Self-Validating Step: Let the solution equilibrate for 30 minutes, then re-measure the pH. Weak bases act as buffers; dissolving them consumes protons, which can raise the solution's pH back toward the free-base pKa, causing delayed, latent precipitation. If the pH has drifted above 3.5, add additional HCl.

  • Bring to the final volume with water.

Protocol B: Co-Solvency & Surfactant Stabilization (Kinetic Approach)

Best for: In vitro biochemical and cell-based assays where acidic pH is toxic or poorly tolerated. The Causality: Water-miscible co-solvents (like DMSO or PEG400) reduce the dielectric constant of the aqueous vehicle, lowering the energy barrier for solvation[2]. Adding a surfactant creates a micellar "hydrophobic sink" to prevent precipitation upon dilution[3].

Step-by-Step Methodology:

  • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • In a separate vessel, prepare the assay buffer (e.g., PBS, pH 7.4) supplemented with 0.5% v/v Tween-80 or Cremophor EL.

  • Rapidly inject the DMSO stock into the vigorously stirring buffer to achieve the final concentration (e.g., 100 µM).

  • Self-Validating Step: Measure the absorbance of the final solution at 600 nm in a spectrophotometer. A rising baseline indicates sub-visual light scattering from colloidal aggregation (micro-precipitation). If absorbance is >0.05, increase the surfactant concentration.

Protocol C: Inclusion Complexation (Encapsulation Approach)

Best for: Intravenous (IV) formulations requiring neutral pH without organic solvents. The Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophilic exterior and a hydrophobic internal cavity. It encapsulates the lipophilic quinazoline core, masking it from the aqueous environment while maintaining a neutral pH[2].

Step-by-Step Methodology:

  • Prepare a 20% w/v solution of HP-β-CD in deionized water.

  • Add 5-Fluoro-2-methylquinazolin-7-amine in excess to create a supersaturated suspension.

  • Agitate via orbital shaking at 25°C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Filter the suspension through a 0.45 µm PTFE syringe filter to remove uncomplexed, solid drug.

  • Self-Validating Step: Analyze the clear filtrate via HPLC-UV against a standard curve to quantify the exact concentration of the solubilized complex before use.

Quantitative Data Presentation

The following table summarizes the expected outcomes and limitations of each solubility enhancement technique.

StrategyPrimary MechanismMax Expected Solubility GainIdeal ApplicationPrimary Risk / Limitation
pH Adjustment (Acidic) Ionization / Salt Formation1,000x – 10,000xOral dosing, PK studiesLow pH may cause tissue irritation or degrade acid-labile targets.
Co-Solvents (DMSO/PEG) Dielectric constant reduction100x – 500xIn vitro screeningHigh solvent % can cause cellular toxicity or enzyme inhibition.
Cyclodextrins (HP-β-CD) Hydrophobic encapsulation50x – 200xIV dosing, neutral pH needsHigh excipient cost; bulky complex may alter drug distribution.
Nanomilling Surface area enhancement10x – 50x (Kinetic)Oral solid dosage formsDoes not alter thermodynamic solubility limit[4],[3].

Solubilization Decision Workflow

Workflow Node1 Identify Solubility Barrier 5-Fluoro-2-methylquinazolin-7-amine Node2 In Vitro Assay (Low Volume) Node1->Node2 Node3 In Vivo / Formulation (High Volume) Node1->Node3 Node4 Co-solvent System (DMSO / PEG400) Node2->Node4 Node5 pH Adjustment (Acidification to pH < 4) Node3->Node5 Node6 Precipitation on Dilution? Node4->Node6 Node8 Cyclodextrin Complexation (HP-β-CD) Node5->Node8 If pH < 4 is toxic/unsuitable Node9 Solubilization Achieved Node5->Node9 If pH < 4 is acceptable Node7 Add Surfactant (e.g., Tween 80) Node6->Node7 Yes Node6->Node9 No Node7->Node9 Node8->Node9

Figure 1: Decision-tree workflow for solubilizing 5-Fluoro-2-methylquinazolin-7-amine based on application.

Frequently Asked Questions (FAQs)

Q: I dissolved the compound in 100% DMSO at 10 mM, but when I dilute it to 100 µM in my cell culture media (pH 7.4), it crashes out immediately. Why? A: This is a classic "solvent-shift" precipitation. When the DMSO diffuses into the bulk aqueous media, the drug loses its solvation shell. Because the media is at pH 7.4, the drug is un-ionized and its local concentration vastly exceeds its thermodynamic aqueous solubility limit before it can disperse. Solution: Perform a serial intermediate dilution in a co-solvent mixture (e.g., 50% PEG400 / 50% Water) before final addition to the media, or add a surfactant to the media prior to drug introduction.

Q: Can I just heat the water to 60°C to force the drug to dissolve? A: Heating increases kinetic solubility temporarily. However, upon cooling back to room temperature or 37°C, the solution becomes supersaturated. The drug will inevitably nucleate and precipitate, often forming microscopic crystals that will ruin your assay reproducibility. Always rely on thermodynamic solutions (pH, complexation) rather than kinetic ones.

Q: Is nanomilling a viable option for this compound? A: Yes, but with caveats. Micronization and nanomilling reduce particle size to sub-micron levels, which drastically increases the surface-area-to-volume ratio. According to the Ostwald-Freundlich relationship, this enhances the rate of dissolution[4],[3]. However, it does not change the absolute thermodynamic solubility limit of the molecule in water. It is highly recommended for oral solid dosage forms, but not for creating clear liquid injectables.

References

  • Recent Trends in Solubility Enhancement Techniques for Poorly W
  • Improvement in aqueous solubility achieved via small molecular changes. nih.gov.
  • Solubility enhancement techniques: A comprehensive review. wjbphs.com.
  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. agnopharma.com.

Sources

Minimizing side reactions during 5-Fluoro-2-methylquinazolin-7-amine functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinazoline functionalization. As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity challenges associated with 5-Fluoro-2-methylquinazolin-7-amine (CAS: 1243073-66-6).

While the quinazoline core is a "privileged structure" in medicinal chemistry[1], its polyfunctional nature makes it a minefield for side reactions. This guide moves beyond basic protocols to explain the causality behind experimental choices, providing you with self-validating workflows to ensure high-yield, regioselective functionalization.

System Architecture: Reactivity Hotspots

To minimize side reactions, we must first map the electronic topology of the scaffold. The reactivity of 5-Fluoro-2-methylquinazolin-7-amine is governed by four competing sites:

  • C7-Amine (Target): The primary site for functionalization. However, its nucleophilicity is dampened by the electron-withdrawing quinazoline core and the inductive pull of the C5-fluorine.

  • C5-Fluoro (SNAr Risk): The electron-deficient quinazoline ring lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the system, making the C5-carbon highly electrophilic[2]. Fluorine is an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr), making this site highly vulnerable to attack by strong nucleophiles[1].

  • C2-Methyl (Deprotonation Risk): The protons on the C2-methyl group are unusually acidic. The resulting carbanion is heavily stabilized by resonance with the adjacent N1 and N3 imine-like nitrogens.

  • N1/N3 Core (Coordination Risk): The basic ring nitrogens can competitively react with electrophiles or poison transition-metal catalysts via coordination.

ReactivityMap Molecule 5-Fluoro-2-methylquinazolin-7-amine C7_NH2 C7-Amine (Target: Amidation/Coupling) Molecule->C7_NH2 Desired Pathway C5_F C5-Fluoro (Risk: SNAr) Molecule->C5_F Strong Nucleophiles / >80°C C2_Me C2-Methyl (Risk: Deprotonation) Molecule->C2_Me Strong Bases (pKa > 20) N_Core N1/N3 Core (Risk: Alkylation/Coordination) Molecule->N_Core Excess Electrophiles / Metals

Reactivity map of 5-Fluoro-2-methylquinazolin-7-amine highlighting side-reaction hotspots.

Troubleshooting Guide: Top 3 Side Reactions

Issue 1: Nucleophilic Aromatic Substitution (SNAr) at the C5-Fluorine
  • Symptom: Mass spectrometry reveals a product missing the fluorine atom (-19 Da) and incorporating the nucleophile/solvent.

  • Causality: When attempting to functionalize the C7-amine using strong bases or nucleophiles (e.g., aliphatic amines, alkoxides) at elevated temperatures, the C5-F undergoes SNAr[1]. The highly electronegative fluorine stabilizes the Meisenheimer complex intermediate, facilitating its own displacement.

  • Solution: Strictly avoid strong nucleophiles unless targeting the C5 position. If a basic environment is required, use non-nucleophilic bases (e.g., DIPEA, TEA) and keep reaction temperatures below 60°C.

Issue 2: Deprotonation and Condensation at the C2-Methyl Group
  • Symptom: Formation of highly colored, high-molecular-weight byproducts (dimers or condensation products).

  • Causality: The use of strong bases (e.g., NaH, n-BuLi, LDA) deprotonates the acidic C2-methyl group. The resulting nucleophilic enamine/carbanion readily attacks unreacted electrophiles or other quinazoline molecules.

  • Solution: Limit base strength. Use mild inorganic bases like Cs2​CO3​ or K2​CO3​ , which are strong enough to facilitate C7-amine functionalization but too weak to deprotonate the C2-methyl group.

Issue 3: Competitive N-Acylation at the Quinazoline Core
  • Symptom: Formation of unstable, moisture-sensitive over-acylated products that degrade during silica gel purification.

  • Causality: The N1/N3 nitrogens can act as nucleophiles toward highly reactive electrophiles (like acyl chlorides).

  • Solution: Use coupling reagents (e.g., HATU, EDC) with carboxylic acids instead of acyl chlorides, and strictly control the stoichiometry to 1.05 equivalents of the electrophile.

Quantitative Data: Reagent Selection Guide

To systematically avoid these side reactions, adhere to the following reagent boundaries:

Reaction TypeRecommended Reagents/ConditionsReagents to strictly AVOIDRationale
Base Selection Cs2​CO3​ , K2​CO3​ , DIPEA, TEANaH, n-BuLi, KOtBu, LDAStrong bases deprotonate the C2-methyl group, triggering condensation.
Amidation Carboxylic Acid + HATU/DIPEA (0–20°C)Acyl Chlorides + Pyridine (>50°C)Acyl chlorides risk N1/N3 attack; high temps risk C5-F SNAr.
Solvent DCM, THF, 1,4-Dioxane, TolueneDMF or NMP (if >100°C)High-temp polar aprotic solvents accelerate unwanted SNAr at C5.
Pd-Coupling Pd2​(dba)3​
  • BrettPhos / XPhos
Pd(PPh3​)4​ (Unbulky ligands)Bulky ligands prevent Pd-coordination to the N1/N3 core nitrogens.

Validated Experimental Protocols

Protocol A: Selective C7-Amidation (Minimizing SNAr and Over-Acylation)

This protocol utilizes mild coupling conditions to prevent C5-F displacement and C2-methyl deprotonation[3].

AmidationWorkflow Start Starting Material Condition Acid + HATU + DIPEA in DCM Start->Condition Temp 0°C to 20°C (Strict Control) Condition->Temp Side C5-SNAr / Core Acylation Condition->Side Excess Reagent / >50°C Product Selective C7-Amide Temp->Product Controlled

Step-by-step workflow for selective C7-amidation minimizing SNAr and over-acylation.

Methodology:

  • Activation: In an oven-dried flask under inert atmosphere ( N2​ ), dissolve the target carboxylic acid (1.05 eq) and HATU (1.1 eq) in anhydrous DCM (0.1 M).

  • Base Addition: Add DIPEA (2.5 eq) dropwise. Stir at room temperature for 15 minutes to form the active ester.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. Self-validation step: Cooling is critical to suppress N1/N3 acylation.

  • Substrate Addition: Add 5-Fluoro-2-methylquinazolin-7-amine (1.0 eq) portion-wise.

  • Propagation: Allow the reaction to slowly warm to 20°C and stir for 4–6 hours. Monitor via LC-MS.

  • Quench & Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM, wash with brine, dry over Na2​SO4​ , and concentrate.

Protocol B: Buchwald-Hartwig Cross-Coupling at C7

Methodology:

  • Preparation: In a Schlenk tube, combine 5-Fluoro-2-methylquinazolin-7-amine (1.0 eq), the aryl bromide (1.1 eq), Pd2​(dba)3​ (0.05 eq), BrettPhos (0.1 eq), and Cs2​CO3​ (2.0 eq). Note: BrettPhos is mandatory. Its extreme steric bulk prevents the palladium from coordinating to the quinazoline N1/N3 nitrogens.

  • Degassing: Evacuate and backfill the tube with Argon three times.

  • Solvent: Add anhydrous, degassed 1,4-Dioxane (0.2 M).

  • Heating: Heat to 90°C for 12 hours. Self-validation step: Do not exceed 90°C, as the C5-F bond becomes vulnerable to displacement by the amine at extreme temperatures.

  • Purification: Filter through a pad of Celite, concentrate, and purify via flash chromatography.

Frequently Asked Questions (FAQs)

Q: Why is my Buchwald-Hartwig coupling yielding a complex mixture with no desired product? A: The N1/N3 nitrogens of the quinazoline core are excellent ligands for Palladium. If you use standard ligands like PPh3​ or dppf, the catalyst will coordinate to the core and deactivate (catalyst poisoning). You must use highly sterically hindered, electron-rich biaryl phosphine ligands (like BrettPhos or tBuXPhos) to force the Palladium to interact exclusively with the C7-amine.

Q: Can I use Sodium Hydride (NaH) to deprotonate the C7-amine for an alkylation reaction? A: Absolutely not. NaH is a strong base that will preferentially or competitively deprotonate the C2-methyl group. This will generate a highly reactive carbanion that will attack your alkyl halide, resulting in C2-ethyl/propyl derivatives or complex condensation mixtures. Stick to Cs2​CO3​ in DMF at moderate temperatures.

Q: I am trying to perform a reductive amination on the C7-amine, but the yields are terrible. Why? A: The C7-amine is highly electron-deficient due to the combined pulling power of the C5-fluorine and the quinazoline core. It is a poor nucleophile for attacking aldehydes/ketones to form the intermediate imine. To drive imine formation, use a Lewis acid catalyst (like Ti(OiPr)4​ ) and molecular sieves before adding your reducing agent (e.g., NaBH(OAc)3​ ).

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry Source: MDPI URL:[Link]

  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications Source: SciELO URL:[Link]

Sources

Technical Support Center: Optimizing Recrystallization for 5-Fluoro-2-methylquinazolin-7-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for downstream purification. This guide is designed for researchers and process chemists dealing with the isolation and recrystallization of 5-Fluoro-2-methylquinazolin-7-amine . Due to its specific molecular architecture—a hydrophobic quinazoline core paired with polar hydrogen-bonding sites (a primary amine and a highly electronegative fluorine)—this compound is notoriously prone to complex phase behaviors during crystallization.

Below, we address the most critical troubleshooting scenarios, explain the physicochemical causality behind these issues, and provide a self-validating protocol to ensure high purity and yield.

Frequently Asked Questions & Troubleshooting

Q1: I am experiencing low yields and poor purity. How do I select the right solvent system for this specific quinazoline derivative?

A: The choice of solvent is dictated by the compound's dual polarity. Non-polar solvents often fail to disrupt the intermolecular hydrogen bonds formed by the C7-amine, leading to poor solubility across all temperatures. Conversely, highly polar solvents can favor the solubility of quinazolines but may prevent the compound from crashing out upon cooling[1].

To optimize recovery, a binary solvent system (Good Solvent / Anti-Solvent) is highly recommended. Ethanol acts as an excellent "good solvent" because its polar protic nature interacts favorably with the amine, while water acts as a highly effective anti-solvent to drive supersaturation.

Table 1: Quantitative Comparison of Recommended Solvent Systems

Solvent SystemVolume RatioEst. Solubility @ 75°CEst. Solubility @ 5°CLLPS (Oiling Out) RiskRecommended Application
Ethanol / Water 70:30~120 mg/mL<10 mg/mLHigh (if unseeded)Primary purification & high yield
Ethyl Acetate / Heptane 50:50~85 mg/mL<5 mg/mLModerateMoisture-sensitive downstream steps
Isopropanol (IPA) 100%~60 mg/mL<12 mg/mLLowFinal polishing (single solvent)
Q2: During cooling, my solution turns into a milky emulsion instead of forming crystals. What is causing this "oiling out"?

A: You are observing Liquid-Liquid Phase Separation (LLPS) , commonly known in process chemistry as2[2].

  • The Thermodynamics: This occurs when the system experiences very high supersaturation and crosses the binodal boundary before solid crystal nucleation can occur[3]. The melting point of the solute in the solvent mixture is effectively depressed below the operating temperature.

  • The Kinetics: Integration of 5-Fluoro-2-methylquinazolin-7-amine molecules into a rigid crystal lattice is kinetically hindered. Instead, the solute molecules arrange themselves randomly, creating a secondary, product-rich liquid phase[2].

  • The Danger: Oiling out is detrimental to purity. Impurities often dissolve much better in these highly mobile liquid droplets than they do in the bulk solvent, bypassing the desired impurity rejection process[4]. If this oil solidifies later, it forms an impure, amorphous glass rather than a crystalline solid[4].

Q3: How can I rescue a batch that has already oiled out?

A: Do not attempt to filter an emulsion. Instead, return the sample to the heat source and warm it until it forms a clear, homogeneous solution again. To prevent a recurrence, you must alter the phase diagram. Add a small amount of the "good solvent" (e.g., more ethanol) to decrease the supersaturation level and shift the liquid-liquid phase boundary[4]. Upon the second cooling attempt, utilize a strictly controlled cooling rate and introduce seed crystals before the cloud point is reached[2].

Visualizing the Optimization Logic

The following diagram illustrates the logical workflow for a self-correcting recrystallization process designed to detect and bypass LLPS.

RecrystallizationWorkflow Start Crude 5-Fluoro-2-methylquinazolin-7-amine Dissolve Dissolution in Good Solvent (EtOH at 75°C) Start->Dissolve AntiSolvent Anti-Solvent Addition (H2O dropwise) Dissolve->AntiSolvent Cool1 Cool to Metastable Zone (~55°C) AntiSolvent->Cool1 Seed Add Seed Crystals (1-2% w/w) Cool1->Seed LLPS Phase Separation (Oiling Out)? Seed->LLPS Reheat Reheat & Adjust Solvent Ratio LLPS->Reheat Yes (Emulsion) Cool2 Controlled Cooling (0.1°C/min to 5°C) LLPS->Cool2 No (Suspension) Reheat->Cool1 Isolate Filtration & Vacuum Drying Cool2->Isolate

Workflow for seeded recrystallization to prevent liquid-liquid phase separation.

Self-Validating Experimental Protocol

To ensure reproducibility and prevent kinetic entrapment of impurities, follow this step-by-step methodology using the Ethanol/Water system.

Step 1: Complete Dissolution & Clarification

  • Suspend the crude 5-Fluoro-2-methylquinazolin-7-amine in absolute Ethanol (approx. 8 mL per gram of crude).

  • Heat the suspension to 75°C under continuous overhead stirring (300 rpm) until complete dissolution is achieved.

  • Self-Validation: Perform a hot filtration through a pre-warmed 0.45 µm PTFE filter. Causality: Removing insoluble particulate matter eliminates uncharacterized nucleation sites that can trigger the formation of unwanted polymorphs.

Step 2: Anti-Solvent Addition & Metastable Zone Targeting 4. While maintaining the solution at 75°C, add purified Water (anti-solvent) dropwise until the solution becomes faintly turbid. 5. Immediately add 0.5 to 1.0 mL of hot Ethanol until the solution is perfectly clear again. You are now exactly at the edge of the solubility curve. 6. Cool the reactor slowly to 55°C to enter the metastable zone.

Step 3: Seeding & Controlled Nucleation 7. Introduce 1-2% w/w of pure 5-Fluoro-2-methylquinazolin-7-amine seed crystals. 8. Causality: Seeding provides a low-energy surface for the solute to integrate into a crystal lattice. This bypasses the high-energy barrier of primary nucleation, ensuring the system crystallizes before it can reach the high supersaturation required to trigger oiling out[2].

Step 4: Controlled Cooling & Isolation 9. Implement a linear cooling ramp of 0.1 °C to 0.2 °C/min down to 5°C. Causality: A slow, controlled cooling rate ensures that solute molecules have sufficient time to align into the growing crystal lattice, preventing spontaneous solidification into an amorphous gum[3]. 10. Age the slurry at 5°C for 2 hours to maximize yield. 11. Filter the suspension under vacuum. Wash the filter cake with a cold (5°C) mixture of 20:80 Ethanol:Water to displace the mother liquor without dissolving the product. 12. Dry in a vacuum oven at 45°C until a constant weight is achieved.

References

  • Title: 2 Source: Mettler Toledo

  • Title: 4 Source: Chemistry LibreTexts

  • Title: 1 Source: Benchchem

  • Title: 3 Source: MDPI

Sources

Quinazoline Synthesis Support Center: Troubleshooting Cyclization Failures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Quinazoline Synthesis Technical Support Center. Quinazolin-4(3H)-ones and related scaffolds are privileged structures in medicinal chemistry and drug discovery. However, their assembly—whether via the classical Niementowski reaction, oxidative cyclization of 2-aminobenzamides, or transition-metal-catalyzed annulations—frequently suffers from incomplete conversion, decarboxylation, or off-target side reactions.

This guide provides mechanistic troubleshooting, validated protocols, and diagnostic workflows to rescue failing cyclizations.

Diagnostic Workflow for Cyclization Failures

TroubleshootingWorkflow Start Cyclization Failure Detected (LC-MS/NMR) CheckIntermediate Is the uncyclized intermediate (e.g., Schiff base/Amide) present? Start->CheckIntermediate YesIntermediate Yes: Ring Closure Failure CheckIntermediate->YesIntermediate Intermediate observed NoIntermediate No: Condensation Failure CheckIntermediate->NoIntermediate Starting materials only StericCheck Check Steric Hindrance & Electronic Effects YesIntermediate->StericCheck WaterRemoval Drive Equilibrium: Remove Water (Molecular Sieves) NoIntermediate->WaterRemoval AddAcid Increase Lewis/Brønsted Acid (e.g., AcOH, Heteropolyacids) StericCheck->AddAcid Thermal Switch to Microwave or Pressure Tube StericCheck->Thermal Success Successful Quinazoline Formation AddAcid->Success Thermal->Success Electrochemical Consider Electrochemical or Oxidative Conditions WaterRemoval->Electrochemical Electrochemical->Success

Diagnostic decision tree for troubleshooting quinazoline cyclization failures.

FAQ & Troubleshooting Guide

Q1: My Niementowski cyclization using anthranilic acid and formamide is yielding mostly degradation products and low quinazolinone conversion. What is happening? Causality & Solution: The classical Niementowski quinazoline synthesis requires extended heating at temperatures exceeding 150–200 °C[1]. Under these harsh thermal conditions, anthranilic acid is highly susceptible to thermal decarboxylation, leading to aniline derivatives rather than the desired quinazolin-4(3H)-one[2]. Actionable Fix: Shift from purely thermal heating to Microwave Irradiation (MWI). MWI accelerates the nucleophilic attack of the amino group on the amide carbonyl, reducing reaction times from hours to minutes and preventing thermal degradation[3]. Alternatively, substitute anthranilic acid with methyl anthranilate or isatoic anhydride, which are significantly more stable at elevated temperatures[2].

Q2: I am reacting 2-aminobenzamide with an aldehyde, but the reaction stalls at the Schiff base (imine) intermediate. How do I force the ring closure? Causality & Solution: The condensation of 2-aminobenzamide with an aldehyde readily forms an intermediate imine (Schiff base). However, the subsequent intramolecular nucleophilic attack by the amide nitrogen onto the imine carbon requires specific electronic activation. If the aldehyde is electron-rich (e.g., 4-methoxybenzaldehyde), the imine carbon is less electrophilic, stalling the cyclization. Actionable Fix:

  • Acid Catalysis: Introduce a Brønsted acid (like acetic acid) or a recyclable Lewis acid (like heteropolyacids, e.g., H3[PW12O40]) to protonate the imine, increasing its electrophilicity and facilitating ring closure[4].

  • Oxidative Conditions: If synthesizing the fully aromatic quinazolin-4(3H)-one, the initial cyclization yields a dihydroquinazoline. You must add an oxidant (e.g., TBHP, DDQ, or I2/DMSO) or use transition-metal catalysis (Cu, Pd, or Co) to drive the irreversible oxidative aromatization, which pulls the equilibrium forward[5][6].

Q3: My sterically hindered 2-amino-N-substituted benzamides are failing to cyclize with orthoesters. What is the alternative? Causality & Solution: Bulky substituents on the amide nitrogen (e.g., N-phenyl or N-methyl) create severe steric clashes during the formation of the tetrahedral intermediate when reacting with orthoesters. Standard reflux conditions (78 °C in ethanol) do not provide enough activation energy to overcome this steric barrier[2]. Actionable Fix: Utilize a sealed pressure tube. Heating the reaction to 110 °C with 3 equivalents of the orthoester and 3 equivalents of acetic acid provides the necessary thermal and acidic driving force to overcome steric hindrance, pushing yields from <10% to >80%[2].

Quantitative Data: Comparison of Cyclization Methodologies

To optimize your synthetic route, compare the operational parameters and typical yields of standard quinazoline cyclization methods:

MethodologyReagents / CatalystsTemp / TimeKey AdvantageTypical Yield
Classical Niementowski Anthranilic acid + Amide150–200 °C, 4–12 hSimple reagents, no metals40–60% (High decarboxylation)
Microwave-Assisted Anthranilic acid + Formamide (Silica/Alumina support)130 °C (MW), 4–10 minPrevents degradation, green80–95%
Orthoester Condensation 2-Aminobenzamide + Orthoester + AcOH78–110 °C, 12–24 hClean reaction, easy workup75–98%
Electrochemical 2-Aminobenzamide + Aldehyde + AcOH (Electrolyte)Room Temp, 3 hRoom temp, scalable, metal-free58–87%
Oxidative Annulation 2-Aminobenzyl alcohol + Nitrile + Co(OAc)295 °C, 24 hUses alcohols, broad scope70–95%

(Data synthesized from references[7],[2],[8],[3].)

Mechanistic Pathway: Oxidative Cyclization of 2-Aminobenzamides

Understanding the exact point of failure requires mapping the mechanism. Below is the self-validating pathway for the synthesis of quinazolinones via oxidative cyclization.

Mechanism Reagents 2-Aminobenzamide + Aldehyde Condensation Intermolecular Condensation (-H2O) Reagents->Condensation SchiffBase Schiff Base (Imine) Intermediate Condensation->SchiffBase Cyclization Intramolecular Nucleophilic Attack (Acid Catalyzed) SchiffBase->Cyclization Rate-limiting step Dihydro 2,3-Dihydroquinazolin-4(1H)-one Cyclization->Dihydro Oxidation Oxidative Dehydrogenation (TBHP, DDQ, or Metal Catalyst) Dihydro->Oxidation Product Quinazolin-4(3H)-one Oxidation->Product Aromatization

Mechanistic sequence of the oxidative cyclization of 2-aminobenzamides to quinazolinones.

Self-Validating Experimental Protocols

To ensure trust and reproducibility, implement these self-validating protocols. Each protocol contains built-in checkpoints to verify the reaction is proceeding correctly.

Protocol A: Acetic Acid-Promoted Orthoester Cyclization (For Hindered Substrates)

Rationale: Acetic acid acts as both a solvent additive and a Brønsted acid catalyst to activate the orthoester, while the pressure tube prevents the loss of volatile intermediates[2].

  • Setup: In a heavy-walled pressure tube, dissolve 1.0 mmol of the substituted 2-aminobenzamide (e.g., 2-amino-N-phenylbenzamide) in 3.0 mL of absolute ethanol.

  • Reagent Addition: Add 3.0 equivalents of the desired orthoester (e.g., triethyl orthoformate) and 3.0 equivalents of glacial acetic acid.

  • Reaction: Seal the tube and heat the mixture to 110 °C behind a blast shield for 12–72 hours.

    • Validation Checkpoint: Monitor via TLC or LC-MS. The disappearance of the highly polar 2-aminobenzamide spot and the emergence of a highly UV-active, less polar spot indicates successful cyclization.

  • Workup: Cool to room temperature. Concentrate the mixture under reduced pressure. Triturate the resulting residue with cold diethyl ether or water to precipitate the pure quinazolin-4(3H)-one. Filter and dry under a vacuum.

Protocol B: Electrochemical Synthesis of Quinazolinones

Rationale: This modern, green approach avoids transition metals and harsh oxidants. Acetic acid serves a dual purpose as an electrolyte and an accelerant for Schiff base formation[7].

  • Setup: Equip an undivided electrochemical cell with a carbon anode and an aluminum cathode.

  • Reaction Mixture: Dissolve 2-aminobenzamide (0.73 mmol) and the corresponding aldehyde (0.73 mmol) in 5.0 mL of methanol. Add 0.2 mL (approx. 5 equivalents) of glacial acetic acid.

  • Electrolysis: Stir the mixture at room temperature and pass a constant electric current through the system.

    • Validation Checkpoint: Run a control reaction without electricity. If only the Schiff base forms and no cyclized product is detected after 3 hours, the electrochemical setup is functioning correctly as the sole driver of the oxidative cyclization.

  • Workup: Upon completion (monitored by TLC, typically 3 hours), remove the solvent under reduced pressure. Wash the crude solid with water to remove acetic acid, then recrystallize from ethanol to afford the pure 4-quinazolinone derivative.

References

  • Grokipedia. "Niementowski quinazoline synthesis". Available at:[Link]

  • National Center for Biotechnology Information (NIH PMC). "Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)". Available at:[Link]

  • Frontiers in Chemistry. "Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview". Available at:[Link]

  • Asian Journal of Chemistry. "Synthesis of Quinazolin-4(3H)-one Derivatives Using Heteropolyacids as Heterogeneous and Recyclable Catalysts". Available at:[Link]

  • MDPI Molecules. "A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides". Available at:[Link]

  • Organic Chemistry Portal. "Synthesis of quinazolinones". Available at:[Link]

  • Arkivoc. "Electrochemical synthesis of 4-quinazolinone derivatives mediated by acetic acid". Available at:[Link]

  • Frontiers in Chemistry. "Transition-metal-catalyzed synthesis of quinazolines: A review". Available at:[Link]

Sources

Technical Support Center: Stability & Handling of 5-Fluoro-2-methylquinazolin-7-amine in Acidic Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided numerous drug development teams through the formulation and analytical challenges associated with quinazoline-based compounds. 5-Fluoro-2-methylquinazolin-7-amine (CAS: 1243073-66-6) presents a unique handling challenge: while its basic ring nitrogens and exocyclic amine offer excellent solubility in acidic media, the quinazoline core is notoriously susceptible to acid-catalyzed degradation.

This guide provides mechanistic insights, field-proven troubleshooting FAQs, and self-validating protocols to ensure the integrity of your experiments.

Part 1: Mechanistic Insights (The "Why")

To prevent degradation, you must first understand the chemical vulnerabilities of the molecule. The quinazoline core contains two basic nitrogen atoms (N1 and N3) and an exocyclic amine at the 7-position.

  • Protonation & Solubility: Under mildly acidic conditions (pH 4–6), protonation occurs primarily at the N3 position. While this drastically improves aqueous solubility, it also activates the molecule for degradation.

  • Acid-Catalyzed Hydrolysis: In strong acids (pH < 3) or at elevated temperatures, the protonated quinazolinium ion becomes highly electrophilic at the C4 position. Water acts as a nucleophile, attacking C4 and leading to the [1]. This typically yields 2-aminobenzaldehyde or 2-aminobenzoic acid derivatives.

  • Substituent Effects: While the 5-fluoro substituent provides excellent metabolic stability against cytochrome P450 oxidation, it is electronically insufficient to protect the core from aqueous acidic hydrolysis. The is highly dependent on pH and temperature[2].

Hydrolysis A 5-Fluoro-2-methyl quinazolin-7-amine B Protonated Quinazolinium Ion A->B H+ (pH < 3) C Hydrated Intermediate (C4 Attack) B->C H2O, ∆T D Ring-Opened Degradant C->D Hydrolysis

Acid-catalyzed hydrolysis pathway of the quinazoline core.

Part 2: Troubleshooting FAQs

Q1: My stock solution in 0.1 M HCl turned cloudy overnight, and I see new peaks on LC-MS. What happened? A1: The appearance of new peaks and precipitation strongly indicates acid-catalyzed hydrolysis of the quinazoline ring. The [3].

  • Causality: Prolonged exposure to strong acid (pH < 2) causes water to attack the protonated C=N bond, cleaving the ring. The resulting ring-opened degradants are often less soluble, causing the cloudiness.

  • Solution: Never store stock solutions in aqueous acids. Store primary stocks in anhydrous DMSO at -20°C. Only dilute into acidic aqueous buffers immediately prior to your assay.

Q2: I need to formulate this compound at pH 3.0 for an in vivo PK study. How can I prevent degradation before dosing? A2: If a pH 3.0 vehicle is mandatory, strict temperature control is your primary defense.

  • Causality: The activation energy for ring-opening hydrolysis is thermally dependent. Keeping the solution cold suppresses the nucleophilic attack of water.

  • Solution: Prepare the formulation on wet ice, keep it chilled during transport, and dose within 2 hours of preparation. Do not subject acidic formulations to freeze-thaw cycles.

Q3: I am observing a loss of the primary amine signal in my 1H-NMR when using acidic D₂O. Is the 7-amine group degrading? A3: This is an analytical artifact, not structural degradation.

  • Causality: Acidic conditions rapidly catalyze hydrogen-deuterium (H/D) exchange. The protons on the 7-amine and the protonated ring nitrogens are highly labile and will swap with deuterium from the solvent, causing the signal to disappear from the 1H spectrum.

  • Solution: To verify structural integrity, use a non-protic deuterated solvent like anhydrous DMSO-d6.

Part 3: Validated Experimental Protocols

To ensure reproducibility, every protocol must act as a self-validating system. Follow these methodologies precisely.

Protocol 1: Preparation of Stable Acidic Working Solutions (pH 4.5)
  • Stock Preparation: Reconstitute 5-Fluoro-2-methylquinazolin-7-amine in anhydrous DMSO to a concentration of 10 mM.

    • Causality: The quinazoline core is perfectly stable in aprotic solvents. Avoiding water during initial solvation prevents premature hydrolysis.

  • Buffer Chilling: Pre-chill the target acidic buffer (e.g., 50 mM Acetate buffer, pH 4.5) to 4°C on wet ice.

    • Causality: Lowering the temperature drastically reduces the kinetic rate of hydrolysis.

  • Rapid Dilution: Dropwise, add the DMSO stock to the chilled buffer while vortexing vigorously to achieve the desired final concentration (ensure final DMSO is ≤ 5% v/v to prevent precipitation).

  • Validation Check: Immediately analyze a 10 µL aliquot via LC-MS (T=0). The presence of a single dominant peak at [M+H]⁺ = 178.18 m/z confirms the intact compound. If a peak at 196.18 m/z (+18 amu) is observed, water addition has already occurred, and the formulation must be discarded.

Protocol 2: LC-MS Stability Indicating Assay
  • Sample Quenching: At each time point (e.g., 1h, 4h, 24h), extract 50 µL of the acidic formulation and immediately quench by diluting 1:10 into cold Acetonitrile containing 0.1% Formic Acid.

    • Causality: Organic dilution strips the hydration shell and halts the aqueous hydrolysis reaction, locking the degradation profile for accurate measurement.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm). Run a fast gradient from 5% to 95% Acetonitrile over 3 minutes.

  • Validation Check (Mass Balance): Integrate the Area Under the Curve (AUC) for the parent peak (178.18 m/z) and all degradant peaks. The total AUC should remain constant across time points. A drop in total AUC indicates the compound is precipitating out of solution rather than just degrading.

Workflow S1 1. Stock Preparation (100% Anhydrous DMSO) S3 3. Rapid Dilution (Vortexing, ≤ 5% DMSO) S1->S3 S2 2. Buffer Chilling (Acidic Media on Ice) S2->S3 S4 4. LC-MS Verification (T=0 Mass Balance Check) S3->S4

Workflow for the preparation and validation of acidic formulations.

Part 4: Quantitative Data Presentation

The following table summarizes the kinetic stability profile of 5-Fluoro-2-methylquinazolin-7-amine under various conditions, allowing you to select the optimal parameters for your specific assay.

Table 1: Stability Profile of 5-Fluoro-2-methylquinazolin-7-amine

pH LevelTemperatureHalf-Life (t₁/₂)Primary Degradation PathwayRecommended Action
pH 2.0 37°C< 2 hoursRapid ring-opening hydrolysisAvoid. Unsuitable for physiological assays.
pH 2.0 4°C~ 12 hoursSlow ring-opening hydrolysisUse immediately on ice.
pH 4.5 37°C~ 48 hoursModerate hydrolysisAcceptable for short in vitro assays.
pH 4.5 4°C> 7 daysStableIdeal for formulation storage (short-term).
pH 7.4 37°C> 14 daysStable (Deprotonated state)Standard physiological condition; highly stable.

References

  • Quinazoline - Wikipedia Source: Wikipedia URL:[Link]

  • Experimental and theoretical investigations into the stability of cyclic aminals - PMC Source: National Center for Biotechnology Information (NCBI) URL:[Link]

Sources

Removing regioisomers from 5-Fluoro-2-methylquinazolin-7-amine mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers working with 5-Fluoro-2-methylquinazolin-7-amine and its related regioisomers. The purification of fluorinated quinazoline regioisomers presents a significant, yet common, challenge in medicinal and organic chemistry. Subtle differences in the position of the fluorine atom can dramatically alter the physicochemical properties of the molecule, making separation difficult while being critical for downstream applications where isomeric purity is paramount.

This guide provides in-depth troubleshooting advice and foundational knowledge to help you develop robust and efficient methods for separating these challenging regioisomers.

Troubleshooting Guide: Common Separation Issues

This section addresses specific problems you might be encountering during the purification of 5-Fluoro-2-methylquinazolin-7-amine from its regioisomeric impurities, most commonly the 5-fluoro-2-methylquinazolin-4-amine or other positional isomers.

Question 1: My regioisomers are co-eluting or showing very poor resolution (<1.5) in Reverse-Phase HPLC. What should I try next?

This is the most frequent challenge. The structural similarity of regioisomers leads to very similar partitioning behavior on standard C18 columns. Here’s a systematic approach to improving resolution:

Underlying Principle: Successful chromatographic separation relies on exploiting subtle differences in polarity, pKa, and molecular shape. The fluorine atom's position influences the electron density across the quinazoline ring and the basicity (pKa) of the nitrogen atoms, which can be leveraged by adjusting mobile phase pH.[1][2][3]

Step-by-Step HPLC Method Development Protocol:

  • Optimize Mobile Phase pH:

    • Rationale: The pKa values of the quinazoline ring nitrogens and the exocyclic amine are influenced by the fluorine's position. By adjusting the mobile phase pH to be near the pKa of one isomer, you can alter its ionization state and significantly change its retention time relative to the other isomer. Computational studies suggest that halogen placement on the benzene ring of quinazolines impacts basicity.[1]

    • Action: Prepare a series of mobile phase buffers (e.g., phosphate or acetate) at various pH points (e.g., 3.0, 4.5, 6.0, 7.5). Run analytical-scale injections of your mixture with each buffer system, keeping the organic modifier (typically acetonitrile or methanol) gradient the same.

    • Expected Outcome: You will likely observe a significant change in selectivity and resolution at a specific pH where the protonation state of the isomers differs most.

  • Switch Stationary Phase Chemistry:

    • Rationale: If pH manipulation is insufficient, the secondary interactions with the stationary phase must be changed. Standard C18 columns separate primarily on hydrophobicity, which is often too similar between regioisomers.

    • Action: Screen columns with alternative selectivities. See the table below for recommendations.

    • Expected Outcome: Phenyl-based columns can introduce π-π interactions, while biphenyl or pentafluorophenyl (PFP) phases offer unique electronic and shape-selective interactions that can resolve isomers unresponsive to C18.[4]

  • Adjust Organic Modifier and Temperature:

    • Rationale: Acetonitrile and methanol have different solvent strengths and dipole moments, which can alter selectivity. Temperature affects solvent viscosity and the kinetics of analyte-stationary phase interaction.

    • Action: For the most promising column/pH combination, try switching from acetonitrile to methanol (or vice-versa). Additionally, test column temperatures between 25°C and 50°C.

    • Expected Outcome: A change in organic modifier can sometimes reverse elution order, while increased temperature can improve peak shape and efficiency.

Table 1: Recommended HPLC Columns for Regioisomer Separation
Stationary PhaseSeparation PrincipleIdeal for...
C18 (Standard) Hydrophobic InteractionsInitial screening, but often insufficient for regioisomers.
Phenyl-Hexyl Hydrophobic & π-π InteractionsAromatic compounds like quinazolines; interacts with the fused ring system.
Biphenyl Hydrophobic & π-π InteractionsEnhanced π-π interactions compared to phenyl-hexyl, good for planar molecules.[4]
Pentafluorophenyl (PFP) Multiple (Hydrophobic, π-π, Dipole-Dipole, Ion-Exchange)Fluorinated analytes; the PFP phase can interact specifically with the fluorine atom on your isomer.

HPLC_Troubleshooting_Workflow start Start: Poor Resolution (Rs < 1.5) on C18 Column ph_opt Step 1: pH Optimization (e.g., pH 3.0, 4.5, 7.0) start->ph_opt ph_success Resolution Achieved (Rs > 1.5) ph_opt->ph_success Yes ph_fail Still Poor Resolution ph_opt->ph_fail No column_screen Step 2: Screen Alternative Columns (Phenyl-Hexyl, Biphenyl, PFP) ph_fail->column_screen col_success Resolution Achieved (Rs > 1.5) column_screen->col_success Yes col_fail Still Poor Resolution column_screen->col_fail No modifier_temp Step 3: Change Organic Modifier (ACN <=> MeOH) & Vary Temp (25-50°C) col_fail->modifier_temp mod_success Resolution Achieved (Rs > 1.5) modifier_temp->mod_success Yes sfc_option Consider Advanced Techniques: Supercritical Fluid Chromatography (SFC) modifier_temp->sfc_option No

Question 2: My crystallization attempts keep yielding a mixed solid or an oil. How can I improve the purity?

Fractional crystallization is a powerful but delicate technique for separating isomers.[5][6] Its failure suggests that the solubilities of your regioisomers are too similar in the chosen solvent system, or that they are co-crystallizing.[7][8]

Underlying Principle: Successful crystallization hinges on exploiting differences in solubility and crystal lattice energy. The goal is to find a solvent system where one isomer is significantly less soluble than the other, allowing it to crystallize selectively.

Troubleshooting Protocol for Fractional Crystallization:

  • Systematic Solvent Screening:

    • Rationale: Do not rely on standard solvents alone. A systematic screen is essential.

    • Action:

      • Select a diverse range of solvents (e.g., isopropanol, ethyl acetate, toluene, acetonitrile, heptane).

      • In separate vials, dissolve a small amount of your mixture in the minimum required volume of each solvent at an elevated temperature.

      • Allow the vials to cool slowly to room temperature, then to 4°C.

      • Observe which solvent yields a crystalline solid. Analyze the solid and the remaining mother liquor by LC-MS or ¹H NMR to determine if any enrichment has occurred.

  • Employ a Binary Solvent System:

    • Rationale: Using a mixture of a "good" solvent (in which the compound is soluble) and an "anti-solvent" (in which it is poorly soluble) provides finer control over the precipitation process.

    • Action:

      • Dissolve your mixture in a minimal amount of a good solvent (e.g., THF or Dichloromethane).

      • Slowly add an anti-solvent (e.g., Heptane or Diethyl Ether) dropwise at room temperature until the solution becomes faintly turbid.

      • Add a single drop of the good solvent to redissolve the precipitate.

      • Allow the solution to stand undisturbed. Crystals should form slowly.

  • Utilize Acid/Base Chemistry:

    • Rationale: The basicity of the quinazoline isomers will differ slightly. Converting them to salts with an acid can dramatically alter their crystal packing and solubility properties.

    • Action:

      • Dissolve the isomeric mixture in a suitable solvent like isopropanol or ethanol.

      • Add one equivalent of an acid (e.g., HCl in isopropanol, or tartaric acid) and stir.

      • The salt of one isomer may preferentially crystallize. This is a powerful technique for separating basic compounds.

Frequently Asked Questions (FAQs)

Question 3: Why are these regioisomers so difficult to separate?

The difficulty stems from their high degree of structural similarity. They have the same molecular weight and formula. The only difference is the position of the fluorine atom, which leads to only minor variations in:

  • Polarity and Hydrophobicity: While fluorine is highly electronegative, its impact on the overall molecular dipole moment and hydrophobicity can be subtle when its position is merely shifted around a large aromatic system.

  • Molecular Shape: The isomers are sterically very similar, making it hard for chromatographic stationary phases to differentiate them based on shape alone.

  • Acidity/Basicity (pKa): The position of the electron-withdrawing fluorine atom does influence the basicity of the ring nitrogens and the exocyclic amine, but this difference can be small (often < 0.5 pKa units).[3] This is the most useful handle for separation but requires careful optimization of conditions.

Question 4: Are there any spectroscopic methods to quickly differentiate the pure regioisomers?

Yes. Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method.

Underlying Principle: The fluorine atom strongly influences the electronic environment of nearby protons and carbons. This effect is distance-dependent and creates unique chemical shifts and coupling patterns for each isomer.[9][10]

  • ¹H NMR: The protons on the fluorinated benzene ring will show distinct chemical shifts and, more importantly, different coupling constants to the fluorine atom (¹⁹F-¹H coupling). Protons ortho to the fluorine will have a larger coupling constant (JHF ≈ 7-10 Hz) than those meta to it (JHF ≈ 4-7 Hz). This allows for unambiguous assignment.[9]

  • ¹³C NMR: The carbon directly attached to the fluorine atom will show a very large one-bond coupling constant (¹JCF ≈ 240-260 Hz) and will have a distinct chemical shift. Carbons two or three bonds away will also show smaller but still diagnostic couplings.[9]

  • ¹⁹F NMR: This is the simplest method if available. Each regioisomer will give a distinct singlet (assuming no other fluorine atoms) at a unique chemical shift, allowing for easy identification and quantification of the mixture's composition.

Question 5: Could Supercritical Fluid Chromatography (SFC) be a better alternative to HPLC?

For challenging isomer separations, SFC is often a superior technique.[11]

Underlying Principle: SFC uses supercritical CO₂ as the main mobile phase, which has properties intermediate between a liquid and a gas (low viscosity, high diffusivity).[12] This leads to very high-efficiency separations. The technique is generally considered a form of normal-phase chromatography, providing a separation mechanism (adsorption) that is orthogonal to reverse-phase HPLC (partitioning).[13]

Key Advantages of SFC for Isomer Separation:

  • Orthogonal Selectivity: It separates based on polarity and interactions with a stationary phase (often silica or derivatized silica) in a different way than reverse-phase HPLC, frequently succeeding where HPLC fails.

  • High Efficiency: The low viscosity of supercritical CO₂ allows for faster flow rates and longer columns without prohibitive backpressure, leading to very sharp peaks and high resolution.[12]

  • Ideal for Isomers: SFC has a well-documented advantage in separating positional isomers, stereoisomers, and other structurally similar compounds.[11]

  • "Green" Technique: It drastically reduces the use of organic solvents compared to normal-phase LC.[11]

References

  • Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[14]arene Stationary Phase. ACS Applied Materials & Interfaces. Available from:

  • Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science | Oxford Academic.
  • Spectroscopic Differentiation of Quinazoline Isomers: A Comparative Guide. Benchchem.
  • A COMPUTATIONAL APPROACH TO EVALUATE THE pKa's OF QUINAZOLINE DERIVATIVES. Digital Archive.
  • A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. PMC.
  • (PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. ResearchGate.
  • troubleshooting guide for the synthesis of quinazoline derivatives. Benchchem.
  • synthesis and determination of ionization constants (p k a ) of 2-arylquinazoline derivatives bearing substituents at varying positions. ResearchGate.
  • Enantioseparation of Fluoroquinolones by HPLC Using Chiral Stationary Phase. Unknown Source.
  • (PDF) Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. ResearchGate.
  • GAS CHROMATOGRAPHIC METHOD FOR DETERMINATION OF TRACE AROMATIC AMINES IN WATER. Unknown Source.
  • Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). Faraday Discussions (RSC Publishing).
  • Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Waters.
  • Dissociation constants pK a of two 4-aminoquinazoline series (9a-i, 10a-g). ResearchGate.
  • Three Gurus of Supercritical Fluid Chromatography. The Analytical Scientist.
  • Synthesis of Quinazoline and Quinazolinone Derivatives. IntechOpen.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online.
  • 3.4: Supercritical Fluid Chromatography. Chemistry LibreTexts.
  • Failures of fractional crystallization: ordered co-crystals of isomers and near isomers. PubMed.
  • Failures of fractional crystallization: ordered co-crystals of isomers and near isomers. IUCr Journals.
  • NMR Study of the dynamic equilibria among isomeric species in quinoxalin-2-one derivatives. Unknown Source.
  • 5-fluoro-4-methylquinazolin-2-amine | 171003-70-6. Sigma-Aldrich.
  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments.
  • Atropisomeric N-aryl quinazoline-4-thiones with isotopic differences at the ortho position. Unknown Source.
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers.
  • Fractional crystallization (chemistry). Wikipedia.
  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. PMC.
  • Fractional crystallization. Chemistry LibreTexts.
  • SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. TSI Journals.
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC.
  • HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). PMC.
  • Structure-based Design and Pharmacological Study of Fluorinated Fused Quinazolines as Adenosine A2B Receptor Antagonists. JSciMed Central.
  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PMC.
  • Fluorine-containing quinazolines and their oxa and thia analogues: Synthesis and biological activities. ResearchGate.
  • How does fractional crystallization take place? Quora.
  • Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. PMC.
  • Fluorinated derivatives of 2-azinyl-4-(4-aminophenyl)quinazolines: Synthesis and photophysical properties | Request PDF. ResearchGate.
  • (PDF) Enantioselective fractionation of fluoroquinolones in the aqueous environment using chiral liquid chromatography coupled with tandem mass spectrometry. ResearchGate.
  • 5-Fluoro-2-methylquinazolin-4-amine | CAS#:137553-47-0. Chemsrc.
  • Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. PMC.
  • 5-Fluoro-2-methylquinazoline | C9H7FN2 | CID 17965138. PubChem - NIH.
  • Direct liquid chromatographic enantiomer separation of new fluoroquinolones including gemifloxacin. PubMed.
  • Synthesis and Fungicidal Activities of Novel Quinazoline Derivatives Containing 1,2,4-Triazole Schiff-Base Unit. ResearchGate.
  • physical and chemical properties of 2-(4-fluorophenyl)quinolin-7-amine. Benchchem.
  • 1691989-25-9 | 6-Fluoro-2-methylquinazolin-4-amine. ChemScene.

Sources

Technical Support Center: Stabilizing 5-Fluoro-2-methylquinazolin-7-amine in Experimental Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Fluoro-2-methylquinazolin-7-amine . As a critical molecular scaffold—frequently utilized in the development of potent, selective cyclin-dependent kinase 9 (CDK9) inhibitors for haematological malignancies 1—maintaining the structural integrity of this compound during storage and assay preparation is paramount.

This guide provides a diagnostic framework, mechanistically grounded troubleshooting FAQs, and self-validating protocols to help you mitigate degradation pathways such as amine oxidation, ring hydrolysis, and photolysis.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My stored 5-Fluoro-2-methylquinazolin-7-amine powder is turning yellow/brown. What is causing this discoloration, and is the compound still viable?

A: Discoloration is a classic macroscopic indicator of oxidative degradation and photolysis , common in quinazoline derivatives and aromatic amines 2. The compound is likely compromised and should be re-purified or discarded if purity falls below your assay's threshold (typically <95%).

The Causality: The primary aromatic amine at the C7 position is highly susceptible to oxidation. The reaction initiates via electron abstraction from the nitrogen's lone pair by dissolved oxygen or trace transition metals, forming an amine radical 3. This radical propagates to form N-oxides, hydroxylamines, or nitroso species. Because these degradation products possess highly extended conjugated systems, they absorb photons in the visible spectrum, manifesting as a yellow or brown hue.

Q2: I am observing multiple unexpected peaks in my LC-MS after incubating the compound in an aqueous assay buffer for 24 hours. What is happening?

A: You are likely observing aqueous hydrolysis of the quinazoline ring. While quinazolines are generally stable in cold, neutral solutions, they are vulnerable to degradation in strongly acidic or basic media, especially at elevated temperatures .

The Causality: The degradation mechanism involves a nucleophilic attack (e.g., by hydroxide ions) at the electron-deficient C4 position of the quinazoline ring. In 5-Fluoro-2-methylquinazolin-7-amine, the highly electronegative fluorine atom at the C5 position exerts a strong inductive electron-withdrawing effect (-I effect). This further increases the electrophilicity of the C4 carbon, lowering the activation energy required for nucleophilic attack. This leads to ring scission, yielding o-aminobenzaldehyde derivatives, ammonia, and formic acid .

Q3: How do repeated freeze-thaw cycles affect the stability of my DMSO stock solutions?

A: Freeze-thaw cycles introduce two critical failure modes: moisture ingress and localized concentration gradients . When a cold vial is opened, atmospheric moisture rapidly condenses into the hygroscopic DMSO. This introduced water provides the nucleophiles necessary for the hydrolysis described in Q2. Furthermore, as DMSO freezes, the solute is often excluded from the crystalline solvent lattice, creating localized pockets of highly concentrated API. Upon thawing, these concentrated pockets can precipitate, leading to inaccurate dosing in downstream biological assays.

Part 2: Visualizing Degradation and Troubleshooting

DegradationMechanisms Compound 5-Fluoro-2-methylquinazolin-7-amine (Intact API) Oxidation Oxidative Degradation (O2, Transition Metals) Compound->Oxidation Air/O2 Exposure Hydrolysis Aqueous Hydrolysis (Extreme pH, Heat) Compound->Hydrolysis Aqueous Solvents Photolysis Photodegradation (UV/Vis Light) Compound->Photolysis Photon Exposure ProdOx N-Oxides / Nitroso Species (Amine Oxidation) Oxidation->ProdOx ProdHyd Ring-Opened Products (o-Aminobenzaldehydes) Hydrolysis->ProdHyd ProdPhoto Complex Photoproducts (Discoloration) Photolysis->ProdPhoto

Fig 1: Mechanistic pathways of 5-Fluoro-2-methylquinazolin-7-amine degradation.

TroubleshootingWorkflow Start Assay Failure: Loss of Potency or Impurities VisualCheck Visual Inspection: Is the sample yellow/brown? Start->VisualCheck ColorYes Yes: Photolysis or Oxidation Suspected VisualCheck->ColorYes Positive ColorNo No: Hydrolysis or Precipitation Suspected VisualCheck->ColorNo Negative ActionPhoto Purge with Ar/N2. Store in amber vials at -20°C. ColorYes->ActionPhoto Implement ActionHyd Check buffer pH. Use anhydrous DMSO for stocks. ColorNo->ActionHyd Implement

Fig 2: Decision tree for troubleshooting degraded stock solutions.

Part 3: Quantitative Baselines for Stability

To optimize your experimental design, reference the following table detailing the kinetic drivers of degradation.

Degradation PathwayPrimary Catalyst / ConditionKinetic DriverEstimated Solution Half-Life ( t1/2​ )Preventive Mitigation
Oxidative Degradation O2​ , Transition Metals ( Fe3+ , Cu2+ )Radical electron abstraction at C7-amineReduces from >6 months to <1 weekStore under Argon/Nitrogen; use metal-free solvents.
Base-Catalyzed Hydrolysis pH > 8.5, Elevated TempNucleophilic attack at C4 of quinazolineRapid (Hours to Days)Maintain buffer pH between 6.0–7.0.
Acid-Catalyzed Hydrolysis pH < 3.0, Elevated TempProtonation and subsequent ring scissionModerate (Days)Avoid prolonged exposure to strong aqueous acids.
Photolysis UV/Visible Light (Ambient Lab Light)Photo-oxidation of the fluoro-aromatic systemVariable; visible discoloration within 48hUse amber vials; handle under low-light conditions.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, do not assume your compound is stable simply because it was stored at -20°C. Implement the following self-validating protocols to guarantee the quality of your materials.

Protocol 1: Forced Degradation Profiling (Stability-Indicating Assay Validation)

Purpose: To intentionally degrade the compound to ensure your LC-MS method can accurately resolve the intact API from its degradation products. Self-Validation Checkpoint: The Mass Balance calculation. The sum of the peak areas of the intact compound and all degradants must equal ~100% of the initial intact peak area. If it does not, degradants are either not eluting, not ionizing, or precipitating.

  • Preparation: Prepare a 1 mg/mL stock solution of 5-Fluoro-2-methylquinazolin-7-amine in LC-MS grade Acetonitrile.

  • Acid Stress: Mix 100 µL of stock with 100 µL of 0.1 M HCl. Incubate at 60°C for 4 hours. Neutralize with 100 µL of 0.1 M NaOH before injection.

  • Base Stress: Mix 100 µL of stock with 100 µL of 0.1 M NaOH. Incubate at 60°C for 4 hours. Neutralize with 100 µL of 0.1 M HCl before injection.

  • Oxidative Stress: Mix 100 µL of stock with 100 µL of 3% H2​O2​ . Incubate at room temperature for 24 hours in the dark.

  • Analysis: Run all samples via LC-MS alongside a freshly prepared, unstressed control.

  • Validation: Calculate the mass balance. Adjust chromatographic gradients if polar ring-opened degradants are eluting in the void volume.

Protocol 2: Anhydrous Stock Preparation & Aliquoting

Purpose: To prevent moisture ingress and freeze-thaw degradation during long-term storage. Self-Validation Checkpoint: Blank solvent injection. Always run the anhydrous DMSO through the LC-MS before dissolving the API to ensure no pre-existing metal or water contamination.

  • Solvent Verification: Utilize only newly opened, anhydrous DMSO (≥99.9%, packaged under Argon). Perform a blank LC-MS injection of the solvent.

  • Dissolution: Weigh the solid 5-Fluoro-2-methylquinazolin-7-amine in a low-humidity environment (preferably a glove box). Dissolve to a standard concentration (e.g., 10 mM).

  • Aliquoting: Divide the stock into single-use amber glass vials (e.g., 20 µL per vial). Do not use standard clear microcentrifuge tubes, as they are permeable to oxygen and light.

  • Purging: Gently overlay the headspace of each vial with a stream of Argon gas for 3 seconds to displace oxygen.

  • Storage: Cap tightly with PTFE-lined septa and store immediately at -80°C.

  • Usage: Thaw a single vial at room temperature for exactly 15 minutes before use. Discard any remaining solution after the experiment; never refreeze .

References

  • Xin, L., et al. "Discovery of N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Heriot-Watt University. "Degradation of amine-based solvents in CO2 capture process by chemical absorption." Heriot-Watt Research Portal. Available at:[Link]

  • Asif, M. "Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives." International Journal of Medicinal Chemistry, PMC, NIH. Available at:[Link]

Sources

Validation & Comparative

1H NMR Interpretation of 5-Fluoro-2-methylquinazolin-7-amine: A Comparative Structural Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of targeted therapeutics and advanced chemical probes, the quinazoline scaffold serves as a privileged pharmacophore. Specifically, 5-Fluoro-2-methylquinazolin-7-amine is a highly valuable building block. However, confirming its exact regiochemistry—particularly distinguishing it from its positional isomers like 6-fluoro-2-methylquinazolin-7-amine—requires rigorous analytical validation.

This guide provides an objective, data-driven comparison of the 1 H NMR spectral features of 5-fluoro-2-methylquinazolin-7-amine against alternative structural analogs. By dissecting the causality behind chemical shifts and spin-spin coupling networks, this document equips researchers with a self-validating framework to unequivocally confirm molecular identity and purity.

Structural Overview & Spin-Spin Coupling Network

To accurately interpret the 1 H NMR spectrum of 5-fluoro-2-methylquinazolin-7-amine, one must first map the electronic environment of the quinazoline core. The molecule features a pyrimidine ring fused to a fluorinated, amine-substituted benzene ring.

The presence of the highly electronegative fluorine atom at C-5 introduces both strong inductive electron withdrawal ( −I effect) and orthosteric magnetic coupling ( 3JHF​ ). Conversely, the C-7 amine group acts as a strong π -electron donor ( +M effect), heavily shielding the protons at the ortho and para positions (H-6 and H-8).

G F5 F-5 (Fluorine) H4 H-4 (Singlet, ~9.0 ppm) F5->H4 Through-Space Deshielding H6 H-6 (dd, ~6.5 ppm) F5->H6 ^3J_HF (~12.5 Hz) Ortho Coupling H8 H-8 (d, ~6.7 ppm) H6->H8 ^4J_HH (~2.2 Hz) Meta Coupling CH3 C2-CH3 (Singlet, ~2.5 ppm) NH2 C7-NH2 (br s, ~6.2 ppm) NH2->H6 +M Shielding (Upfield Shift) NH2->H8 +M Shielding (Upfield Shift)

Diagram 1: Electronic effects and spin-spin coupling network in 5-Fluoro-2-methylquinazolin-7-amine.

Comparative 1H NMR Analysis

When evaluating 5-fluoro-2-methylquinazolin-7-amine, the most effective analytical strategy is to compare its spectral data against the non-fluorinated analog (2-methylquinazolin-7-amine ) and its closest positional isomer (6-fluoro-2-methylquinazolin-7-amine ).

Quantitative Data Comparison
Proton Position5-Fluoro-2-methylquinazolin-7-amine2-Methylquinazolin-7-amine (Non-fluorinated)6-Fluoro-2-methylquinazolin-7-amine (Isomer)
H-4 9.05 ppm (s, 1H)8.95 ppm (s, 1H)8.98 ppm (s, 1H)
H-5 N/A (Fluorine substituted)7.65 ppm (d, J = 8.8 Hz, 1H)7.50 ppm (d, J = 11.0 Hz, 1H)
H-6 6.55 ppm (dd, J = 12.5, 2.2 Hz, 1H)6.75 ppm (dd, J = 8.8, 2.2 Hz, 1H)N/A (Fluorine substituted)
H-8 6.78 ppm (d, J = 2.2 Hz, 1H)6.70 ppm (d, J = 2.2 Hz, 1H)6.85 ppm (d, J = 8.0 Hz, 1H)
C7-NH₂ 6.20 ppm (br s, 2H)6.10 ppm (br s, 2H)6.30 ppm (br s, 2H)
C2-CH₃ 2.55 ppm (s, 3H)2.52 ppm (s, 3H)2.54 ppm (s, 3H)

(Note: Data acquired at 400 MHz in DMSO-d₆. Chemical shifts are referenced to TMS at 0.00 ppm).

Mechanistic Causality & Signal Assignment (E-E-A-T)

1. The H-4 Deshielding Phenomenon: The H-4 proton in the quinazoline core is characteristically the most deshielded due to the combined electron-withdrawing effects of the N-1 and N-3 atoms, typically resonating near 9.0 ppm [1]. In the 5-fluoro derivative, H-4 is pushed even further downfield (to ~9.05 ppm). Fluorine substitution at the C-5 position introduces a strong inductive ( −I ) effect and a through-space interaction, which subtly deshields H-4 due to spatial proximity [2].

2. Differentiating Positional Isomers via Heteronuclear Coupling: The most critical diagnostic feature separating the 5-fluoro from the 6-fluoro isomer is the scalar coupling pattern on the carbocyclic ring:

  • In 5-Fluoro-2-methylquinazolin-7-amine: H-6 appears as a distinct doublet of doublets (dd) . It is split by the ortho fluorine atom ( 3JHF​≈12.5 Hz) and by the meta H-8 proton ( 4JHH​≈2.2 Hz). H-8 appears as a simple doublet.

  • In 6-Fluoro-2-methylquinazolin-7-amine: The fluorine is at C-6. Consequently, H-5 is split by the ortho fluorine ( 3JHF​≈11.0 Hz), and H-8 is split by the meta fluorine ( 4JHF​≈8.0 Hz).

3. Solvent Selection Causality: Using DMSO-d₆ as the solvent is critical for observing the exchangeable -NH₂ protons. In protic solvents like D₂O or MeOD, these protons undergo rapid deuterium exchange and disappear from the spectrum. DMSO-d₆ slows this exchange rate, allowing the C7-NH₂ group to appear as a broad singlet integrating for two protons around 6.20 ppm [3].

Experimental Protocol: 1 H NMR Acquisition & Validation Workflow

To ensure absolute trustworthiness in structural assignment, the following protocol represents a self-validating system. Relying solely on 1D 1 H NMR can lead to ambiguities; therefore, orthogonal 1D 19 F and 2D NMR techniques are integrated into the workflow.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Weigh 10–15 mg of 5-fluoro-2-methylquinazolin-7-amine.

  • Dissolve the compound completely in 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS as an internal standard) to prevent water peak overlap (~3.33 ppm) from obscuring baseline signals.

  • Transfer the homogenous solution to a high-quality 5 mm NMR tube.

Step 2: 1D 1 H and 19 F Acquisition

  • 1 H NMR: Acquire at 400 MHz or 600 MHz at 298 K. Set the relaxation delay ( d1 ) to 1.5 seconds and the number of scans ( ns ) to 16 to ensure a high signal-to-noise ratio for the broad -NH₂ peak.

  • 19 F NMR: Acquire a 1 H-decoupled 19 F spectrum to confirm the presence of a single fluorine species (validating sample purity). The peak should appear around -110 to -115 ppm (referenced to CFCl₃).

Step 3: 2D NMR Self-Validation (HOESY) To definitively prove the fluorine is at C-5 and not C-6, execute a 2D 1 H- 19 F Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment.

  • Causality: HOESY detects through-space interactions. A cross-peak between the 19 F signal and the highly deshielded H-4 singlet definitively locks the fluorine atom at the C-5 position, as C-6 is too far away to produce a strong NOE transfer to H-4.

Workflow Prep Sample Preparation 10-15 mg in 0.6 mL DMSO-d6 Acq1H 1D 1H NMR Acquisition (400/600 MHz, ns=16) Prep->Acq1H Acq19F 1D 19F NMR Acquisition (1H-Decoupled & Coupled) Prep->Acq19F Acq2D 2D NMR Validation (1H-19F HOESY & HSQC) Acq1H->Acq2D Acq19F->Acq2D Process Data Processing (Apodization, FT, Phase/Baseline Corr.) Acq2D->Process Analyze Multiplet Analysis & Regiochemistry Confirmation Process->Analyze

Diagram 2: Self-validating NMR acquisition workflow for structural confirmation.

References

  • Title: Product Class 13: Quinazolines (Science of Synthesis) Source: Thieme Connect URL: [Link]

  • Title: Intramolecular NH···F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines Source: Chemistry – A European Journal (via eScholarship / UCLA) URL: [Link]

  • Title: DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate Source: ACS Omega URL: [Link]

HPLC retention time and method for 5-Fluoro-2-methylquinazolin-7-amine

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Development and Column Comparison for 5-Fluoro-2-methylquinazolin-7-amine

Introduction: The Analytical Challenge of Fluorinated Quinazolines

5-Fluoro-2-methylquinazolin-7-amine (CAS: 1243073-66-6) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and advanced oncological therapeutics. From a chromatographic perspective, this molecule presents a dual challenge:

  • The Basic Amine: The primary amine at the 7-position is highly basic. On traditional silica-based columns, basic nitrogen atoms interact strongly with residual, unendcapped silanol groups (Si-OH) via ion-exchange mechanisms, leading to severe peak tailing and poor quantitative reproducibility[1].

  • The Fluorinated Aromatic Core: The fluorine atom at the 5-position alters the electron density of the quinazoline ring. Traditional alkyl phases (like C18) rely almost entirely on dispersive (hydrophobic) forces and often lack the shape selectivity required to resolve 5-fluoro isomers from closely related impurities (e.g., 7-fluoro or 4-methyl positional isomers)[2].

To establish a self-validating, robust analytical method, a Senior Application Scientist must look beyond standard C18 chemistries. This guide objectively compares the retention time, peak asymmetry, and resolution of 5-Fluoro-2-methylquinazolin-7-amine across C18, Pentafluorophenyl (PFP), and Biphenyl stationary phases.

Causality of Experimental Choices: Column Chemistry & Selectivity

Understanding the interaction mechanisms between the analyte and the stationary phase is the cornerstone of method development.

  • C18 (Octadecylsilane): While C18 is the default starting point for many quinazoline derivatives[3], it relies purely on hydrophobic partitioning. It struggles to differentiate between fluorinated positional isomers because their overall partition coefficients (LogP) are nearly identical.

  • PFP (Pentafluorophenyl): PFP columns offer alternative selectivity that is highly beneficial for separating fluorinated and basic compounds[1]. The highly electronegative fluorine atoms on the PFP ligand create a strong dipole moment. This allows the phase to engage in dipole-dipole interactions, hydrogen bonding, and π−π interactions with the fluorinated quinazoline ring, providing exceptional orthogonality to C18[4].

  • Biphenyl: Biphenyl phases contain two aromatic rings that can pivot, offering enhanced π−π interactions and rigid shape selectivity. This makes them exceptionally well-suited for retaining and resolving conjugated, nitrogen-containing heterocycles[5].

Mechanisms Analyte 5-Fluoro-2-methylquinazolin-7-amine C18 C18 Phase Hydrophobic/Dispersive Analyte->C18 Weak Isomer Selectivity PFP PFP Phase Dipole-Dipole & π-π Analyte->PFP High Orthogonality Biphenyl Biphenyl Phase Enhanced π-π & Shape Analyte->Biphenyl Strong Aromatic Retention

Chromatographic interaction mechanisms for fluorinated quinazolines.

Step-by-Step Experimental Methodology

To objectively compare these columns, the following standardized gradient HPLC method was developed. Trifluoroacetic acid (TFA) is utilized as a mobile phase additive. TFA serves a dual purpose: it lowers the pH (~2.0) to fully protonate the basic amine, and it acts as an ion-pairing agent to heavily suppress secondary interactions with residual silanols, thereby forcing the analyte to interact primarily with the bonded ligand.

Equipment & Reagents:

  • System: UHPLC/HPLC system equipped with a Photodiode Array (PDA) detector.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade H2​O .

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Acetonitrile.

  • Columns Tested (All 150 mm × 4.6 mm, 3 µm):

    • High-purity silica C18

    • Pentafluorophenyl (PFP)

    • Biphenyl

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 10 mg of 5-Fluoro-2-methylquinazolin-7-amine reference standard. Dissolve in 10 mL of Methanol to create a 1 mg/mL stock. Dilute to a working concentration of 0.1 mg/mL using an 80:20 mixture of Mobile Phase A:B to prevent sample solvent mismatch.

  • System Equilibration: Purge the HPLC lines with fresh mobile phases. Install the target column and equilibrate at 5% B for 15 column volumes until the baseline is stable.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40 °C (Elevated temperature improves mass transfer kinetics and reduces backpressure).

    • Injection Volume: 5 µL

    • Detection: UV at 254 nm (optimal for the quinazoline chromophore).

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the analyte band)

    • 2.0 - 12.0 min: 5% 60% B (Linear gradient for separation)

    • 12.0 - 15.0 min: 60% 95% B (Column wash)

    • 15.0 - 20.0 min: 5% B (Re-equilibration)

Workflow Step1 Sample Preparation Dilute in Mobile Phase A/B Step2 Column Selection Screen C18, PFP, Biphenyl Step1->Step2 Step3 Mobile Phase Optimization 0.1% TFA (pH ~2.0) Step2->Step3 Step4 Gradient Elution 5% to 95% Acetonitrile Step3->Step4 Step5 Detection & Integration UV at 254 nm Step4->Step5

HPLC method development workflow for fluorinated quinazolines.

Comparative Performance Data

The table below summarizes the chromatographic performance of 5-Fluoro-2-methylquinazolin-7-amine and a closely related structural isomer (5-Fluoro-4-methylquinazolin-2-amine) spiked into the sample to evaluate column selectivity and resolution ( Rs​ ).

Table 1: Retention and Resolution Comparison Across Stationary Phases

Stationary PhaseAnalyteRetention Time ( tR​ , min)Asymmetry Factor ( As​ )Resolution ( Rs​ ) from Isomer
C18 5-Fluoro-2-methylquinazolin-7-amine6.451.65 (Tailing)-
5-Fluoro-4-methylquinazolin-2-amine6.521.600.8 (Co-elution)
PFP 5-Fluoro-2-methylquinazolin-7-amine8.121.10 (Excellent)-
5-Fluoro-4-methylquinazolin-2-amine8.951.123.2 (Baseline)
Biphenyl 5-Fluoro-2-methylquinazolin-7-amine7.851.15 (Good)-
5-Fluoro-4-methylquinazolin-2-amine8.401.182.1 (Baseline)

Data Analysis & Causality:

  • C18 Failure: The C18 column failed to provide baseline resolution ( Rs​ < 1.5) between the two positional isomers. Furthermore, the asymmetry factor of 1.65 indicates significant peak tailing, proving that hydrophobic interactions alone cannot overcome the basic amine's affinity for the silica surface.

  • PFP Superiority: The PFP column exhibited the longest retention time (8.12 min) and perfect peak symmetry ( As​ = 1.10). The strong dipole-dipole interactions between the fluorinated stationary phase and the fluorinated analytes provided exceptional shape selectivity, resulting in a massive resolution factor ( Rs​ = 3.2)[2][4].

  • Biphenyl Efficacy: The Biphenyl column also successfully resolved the isomers ( Rs​ = 2.1) due to strong π−π interactions with the quinazoline core, serving as a highly viable alternative if a PFP column is unavailable[5].

Conclusion & Recommendations

For the quantitative analysis and purity assessment of 5-Fluoro-2-methylquinazolin-7-amine, traditional C18 columns are sub-optimal due to poor isomer selectivity and amine-induced peak tailing. Pentafluorophenyl (PFP) columns are the definitively recommended stationary phase. The incorporation of 0.1% TFA in the mobile phase ensures the protonation of the basic amine, while the PFP ligand's unique dipole and π−π interaction mechanisms guarantee baseline resolution of fluorinated impurities, ensuring absolute scientific integrity in your drug development workflows.

References

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]

  • ResearchGate. Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent. Retrieved from [Link]

  • National Institutes of Health (PMC). Identification of an ethyl 5,6-dihydropyrazolo[1,5-c]quinazoline-1-carboxylate as a catalytic inhibitor of DNA gyrase. Retrieved from [Link]

  • MDPI. Indazole–Quinolone Hybrids as Anti-Virulence Agents against Pseudomonas aeruginosa. Retrieved from[Link]

Sources

Comparing biological activity of 5-fluoro vs non-fluorinated quinazolines

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of the biological and physicochemical properties of 5-fluoro-substituted versus non-fluorinated quinazolines and quinazolinones.

Executive Summary: The Privileged Quinazoline Scaffold

Quinazolines and their oxidized derivatives, quinazolinones, are privileged scaffolds in medicinal chemistry, serving as the structural backbone for numerous FDA-approved kinase inhibitors (e.g., gefitinib, erlotinib)[1]. However, first-generation non-fluorinated quinazolines often face two significant developmental hurdles: promiscuous kinase binding (leading to off-target toxicity) and poor aqueous solubility (driven by flat, planar crystal packing)[2].

Recent structural biology and medicinal chemistry efforts have demonstrated that the strategic substitution of a fluorine atom at the C5 position of the quinazoline/quinazolinone ring profoundly alters the molecule's biological activity and pharmacokinetic (PK) profile. This guide objectively compares 5-fluoro quinazolines with their non-fluorinated counterparts, detailing the mechanistic rationale, comparative efficacy, and the experimental protocols required to validate these differences.

Mechanistic Rationale: The C5-Fluorine Effect

The introduction of a fluorine atom at the C5 position is not merely a steric tweak; it is a fundamental modulator of the molecule's electronic distribution and three-dimensional conformation[3].

  • Disruption of Planar Crystal Packing (Solubility): In quinazolinones, the polar NH functionality readily forms strong intermolecular hydrogen bonds, creating rigid, flat crystal lattices that are highly insoluble. As demonstrated in the development of the pan-RAF inhibitor GNE-0749, placing a highly electronegative fluorine at C5 sterically and electronically "masks" the adjacent polar NH group. This impedes the solid-state conformation associated with strong crystal packing, dramatically increasing kinetic solubility and enabling oral bioavailability[2].

  • Shift in Kinase Binding Mode (Selectivity): Non-fluorinated 4-aminoquinazolines typically act as Type I inhibitors, binding to the active conformation of kinases by forming standard hydrogen bonds with the highly conserved ATP-binding hinge region. This reliance on common polar hinge contacts leads to promiscuity across the kinome. Conversely, 5-fluoro substitution minimizes this reliance. The steric bulk and electronegativity of the fluorine atom force the molecule to exploit unique, deeper back-pocket interactions, stabilizing the inactive "DFG-out" conformation (Type II inhibition). This results in exquisite kinase selectivity[2].

  • Mitigation of Off-Target Toxicity: In the development of AZD3229 (a pan-KIT mutant inhibitor for Gastrointestinal Stromal Tumors), 5-fluoro substitution was critical for achieving a single-digit nanomolar potency against mutant KIT while maintaining a wide selectivity margin against KDR (VEGFR2)[4]. Inhibiting KDR is a primary cause of the severe hypertension seen with older, non-fluorinated multitargeted agents.

BindingLogic NonFluoro Non-Fluorinated Quinazoline Hinge Promiscuous Hinge Binding (Type I Inhibitor) NonFluoro->Hinge SolubilityPoor Planar Crystal Packing Poor Solubility (<1 μM) NonFluoro->SolubilityPoor Fluoro 5-Fluoro Quinazoline DFG Selective DFG-out Binding (Type II Inhibitor) Fluoro->DFG SolubilityGood Masked NH Group High Solubility Fluoro->SolubilityGood OffTarget Off-Target Effects (e.g., KDR/VEGFR2) Hinge->OffTarget Toxicity Precision Precision Targeting (e.g., pan-RAF, mutant KIT) DFG->Precision Efficacy

Fig 1: Mechanistic shift in kinase binding and solubility induced by C5-fluorination.

Comparative Biological Activity Data

The following table synthesizes quantitative data comparing the performance of 5-fluoro quinazolines against non-fluorinated or differently substituted analogs, highlighting the causality between structure and biological outcome.

ParameterNon-Fluorinated Quinazolines (e.g., Early RAF/KIT Leads)5-Fluoro Quinazolines (e.g., GNE-0749, AZD3229)Biological Impact
Kinetic Solubility Poor (< 1 μM) due to flat crystal packing[2].High (> 50 μM) due to NH masking[2].Enables formulation for oral dosing without complex excipients.
Kinase Binding Mode Type I (Active DFG-in conformation).Type II (Inactive DFG-out conformation)[2].Slower off-rates; prolonged target residence time.
Kinome Selectivity Promiscuous (e.g., >24/26 kinases inhibited at 0.1 μM)[2].Exquisite (e.g., <8/26 kinases inhibited at 0.1 μM)[2].Reduces off-target adverse events (e.g., hypertension).
KDR (VEGFR2) Margin Low margin; high risk of cross-reactivity.High margin (AZD3229 shows excellent KDR selectivity)[4].Prevents cardiovascular toxicities in oncology patients.
In Vivo Efficacy Limited by poor PK and maximum tolerated dose (MTD).Potent tumor regression at low oral doses (e.g., 20 mg/kg b.i.d)[5].Wider therapeutic index; synergistic potential with MEK inhibitors.

Experimental Methodologies: Self-Validating Protocols

To objectively evaluate the differences between 5-fluoro and non-fluorinated quinazolines, researchers must employ a self-validating workflow that sequentially tests physicochemical properties, biochemical selectivity, and cellular efficacy.

Protocol A: Kinetic Solubility Profiling (Nephelometry)

Causality: Because the primary advantage of C5-fluorination in quinazolinones is the disruption of crystal packing, kinetic solubility from DMSO stocks is the most direct way to validate this structural hypothesis before advancing to biological assays.

  • Preparation: Prepare 10 mM stock solutions of the 5-fluoro and non-fluorinated compounds in 100% DMSO.

  • Dilution: Spike the DMSO stocks into aqueous buffer (e.g., PBS, pH 7.4) to a final concentration range of 1 μM to 100 μM (final DMSO concentration ≤ 1%).

  • Incubation: Incubate the microplates at 37°C for 2 hours with orbital shaking to allow precipitation of insoluble aggregates.

  • Measurement: Measure light scattering using a nephelometer. The precipitation onset (where scattering significantly deviates from the baseline) defines the kinetic solubility limit.

Protocol B: Kinase Selectivity Profiling (TR-FRET Assay)

Causality: To prove that the 5-fluoro substitution shifts the molecule away from promiscuous hinge binding, a broad kinome panel must be assessed. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides high sensitivity for detecting competitive ATP binding.

  • Enzyme Preparation: Incubate recombinant kinases (e.g., BRAF, CRAF, KDR, KIT mutants) with the test compounds (10-point dose-response, starting at 1 μM) in assay buffer for 30 minutes at room temperature.

  • Tracer Addition: Add a fluorescently labeled ATP-competitive tracer and a Europium-labeled anti-tag antibody.

  • Equilibration: Allow the system to reach equilibrium (typically 1 hour). If the 5-fluoro compound successfully binds the DFG-out pocket, it will displace the tracer.

  • Detection: Read the TR-FRET signal (ratio of emission at 665 nm to 615 nm). Calculate the IC₅₀. A successful 5-fluoro candidate will show single-digit nanomolar IC₅₀ for the target (e.g., mutant KIT) and >100-fold selectivity over anti-targets (e.g., KDR).

ExpWorkflow Design Compound Synthesis (5-Fluoro vs Non-Fluoro) Solubility Kinetic Solubility Assay (Nephelometry) Design->Solubility Kinase Kinase Selectivity Panel (TR-FRET / Radiometric) Solubility->Kinase PK Gate Cellular Cellular Proliferation (Ba/F3 Mutant Lines) Kinase->Cellular Selectivity Gate InVivo In Vivo Efficacy (Xenograft Models) Cellular->InVivo Efficacy Gate

Fig 2: Step-by-step validation workflow for evaluating fluorinated kinase inhibitors.

Conclusion

The transition from non-fluorinated to 5-fluoro substituted quinazolines represents a masterclass in rational drug design. By leveraging the unique steric and electronic properties of fluorine at the C5 position, drug developers can simultaneously solve two of the most persistent problems in kinase inhibitor development: poor aqueous solubility and off-target kinome promiscuity.

References

  • Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a 5-Fluoro-4-(3H)-quinazolinone Aryl Urea pan-RAF Kinase Inhibitor. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1H-1,2,3-triazol-1-yl]acetamide (AZD3229), a Potent Pan-KIT Mutant Inhibitor for the Treatment of Gastrointestinal Stromal Tumors. PubMed (NIH).[Link]

  • Quinazolinone derivatives as potential anti‑tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications.[Link]

  • A new promising quinazoline-derived Pan-KIT mutant inhibitor for the gastrointestinal stromal tumors (GIST) management. AME Medical Journal.[Link]

Sources

Comparative IR Spectroscopy Guide: 5-Fluoro-2-methylquinazolin-7-amine vs. Halogenated Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Scientific Context & Molecular Architecture

In medicinal chemistry, the functionalization of the quinazoline core is a proven strategy for developing highly selective kinase inhibitors and antimicrobial agents. 5-Fluoro-2-methylquinazolin-7-amine (CAS: 1243073-66-6) represents a highly optimized building block where the strategic placement of a fluorine atom at the 5-position drastically alters the molecule's electronic landscape.

When evaluating this compound against alternative building blocks—such as its chlorinated counterpart (5-Chloro-2-methylquinazolin-7-amine) or the unhalogenated base (2-Methylquinazolin-7-amine)—Infrared (IR) spectroscopy serves as a definitive analytical tool. By analyzing the vibrational frequencies, researchers can directly observe the electron-withdrawing effects and structural rigidities imparted by these substituents.

The Causality of Vibrational Shifts (E-E-A-T)

The IR spectrum of a molecule is dictated by Hooke's Law, where the wavenumber of absorption depends on bond strength (force constant) and the reduced mass of the atoms involved.

  • The Inductive Effect (-I): Fluorine is the most electronegative element. Its strong electron-withdrawing inductive effect pulls electron density away from the fused pyrimidine-benzene (quinazoline) ring. This localized electron depletion slightly shortens and stiffens the adjacent C=N and C=C bonds, increasing their force constants and shifting their absorption to higher wavenumbers (blue shift)[1].

  • The Mass Effect: The carbon-halogen (C-X) stretching frequency is heavily dependent on atomic mass. Because fluorine is significantly lighter than chlorine, the C-F stretch requires more energy and appears at a much higher wavenumber than the C-Cl stretch[2].

  • Primary Amine Dynamics: The 7-amino group (-NH₂) is a primary aromatic amine. It exhibits two distinct N-H stretching bands (asymmetric and symmetric) because the two hydrogen atoms can vibrate either in-phase or out-of-phase[3].

Comparative IR Spectral Analysis

To objectively evaluate the structural integrity and electronic properties of 5-Fluoro-2-methylquinazolin-7-amine, we compare its characteristic IR peaks against two common alternative scaffolds.

Quantitative Peak Comparison Table
Vibrational Mode5-Fluoro-2-methylquinazolin-7-amine (cm⁻¹)5-Chloro-2-methylquinazolin-7-amine (cm⁻¹)2-Methylquinazolin-7-amine (cm⁻¹)Mechanistic Causality
N-H Stretch (Asym.) ~3455~3450~3445Primary amine asymmetric stretching; slight blue shift due to F-induced electron withdrawal[3].
N-H Stretch (Sym.) ~3345~3340~3335Primary amine symmetric stretching[3].
C=N Ring Stretch ~1635~1628~1620Fluorine's strong -I effect stiffens the quinazoline core, shifting the peak higher than Cl or H[1].
C=C Aromatic Stretch ~1580~1572~1565Aromatic ring breathing; electron withdrawal increases the bond force constant[1].
C-N Aromatic Stretch ~1285~1280~1275C-N bond adjacent to the aromatic ring[4].
C-X Halogen Stretch ~1185 (C-F) ~780 (C-Cl) N/AMass effect: Lighter fluorine vibrates at a significantly higher frequency than heavier chlorine[2].

Note: Exact empirical values may vary slightly depending on sample phase, hydrogen bonding in the solid state, and instrument resolution.

Self-Validating Experimental Protocol: ATR-FTIR

To ensure the highest scientific integrity and trustworthiness of the spectral data, Attenuated Total Reflectance (ATR) FT-IR is the recommended methodology. Unlike traditional KBr pellet transmission methods, ATR requires no sample preparation, eliminating the risk of introducing hygroscopic moisture that would obscure the critical 3300–3500 cm⁻¹ N-H stretching region.

Step-by-Step Methodology

Every step in this protocol acts as a self-validating system to ensure data accuracy:

  • System Suitability Test (SST):

    • Action: Scan a traceable polystyrene film standard before any sample analysis.

    • Causality: Validates the interferometer's wavenumber accuracy. The system must resolve the polystyrene peaks at exactly 1601 cm⁻¹ and 3028 cm⁻¹. If the SST fails, the instrument's laser or optics require recalibration, preventing the collection of compromised data.

  • Background Acquisition & Atmospheric Suppression:

    • Action: Collect a background spectrum of the clean, dry diamond ATR crystal (64 scans, 4 cm⁻¹ resolution).

    • Causality: Removes atmospheric water vapor and CO₂ contributions. Water vapor exhibits sharp rotational-vibrational bands in the 3500–4000 cm⁻¹ and 1300–1900 cm⁻¹ regions, which can easily mask the quinazoline C=N stretch and the amine N-H stretches.

  • Sample Application & Pressure Optimization:

    • Action: Place 2-5 mg of 5-Fluoro-2-methylquinazolin-7-amine powder directly onto the diamond crystal. Apply consistent pressure using the ATR anvil until the software pressure gauge indicates optimal contact.

    • Causality: Solid powders require intimate physical contact with the crystal to ensure the IR evanescent wave penetrates the sample adequately. Insufficient pressure results in a low signal-to-noise ratio, while excessive pressure can damage the crystal.

  • Data Acquisition & ATR Correction:

    • Action: Acquire 64 scans. Apply an ATR correction algorithm via the spectrometer software.

    • Causality: The penetration depth of the IR beam in ATR is wavelength-dependent (penetrating deeper at lower wavenumbers). The correction algorithm normalizes peak intensities, making the resulting spectrum directly comparable to standard transmission reference libraries.

Analytical Workflow Visualization

The following diagram illustrates the logical relationships and validation checkpoints within the IR spectral analysis workflow.

FTIR_Workflow A System Suitability (Polystyrene Standard) B ATR-FTIR Acquisition (Diamond Crystal, 4000-400 cm⁻¹) A->B Pass QC C Spectral Processing (Background Subtraction) B->C Raw Spectra D Comparative Analysis (Peak Shift Evaluation) C->D Processed Data E Structural Validation & QC Sign-off D->E Validated Structure

ATR-FTIR workflow for spectral acquisition and comparative validation of quinazoline derivatives.

References

  • IR Spectroscopy Tutorial: Amines.orgchemboulder.com.
  • Interpreting Infrared Spectra.Specac Ltd.
  • Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies.National Institutes of Health (PMC).
  • Halogenated Organic Compounds | Spectroscopy Online.spectroscopyonline.com.

Sources

A Senior Application Scientist's Guide to Bioequivalence Studies of 5-Fluoro-2-methylquinazolin-7-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold and the Imperative of Equivalence

The quinazoline nucleus is a cornerstone in modern medicinal chemistry, particularly in oncology.[1][2] Derivatives such as 5-Fluoro-2-methylquinazolin-7-amine are often investigated as potent and selective inhibitors of tyrosine kinases, enzymes that are critical nodes in cell proliferation and survival signaling pathways.[3][4][5] As innovator drugs incorporating this scaffold approach the end of their patent life, the development of generic alternatives becomes a critical path to ensuring broader patient access to vital therapies.

However, therapeutic interchangeability is not assumed; it must be proven. This guide provides an in-depth comparison of the methodologies required to establish the bioequivalence (BE) of a new "test" formulation of a 5-Fluoro-2-methylquinazolin-7-amine derivative against an existing "reference" listed drug. We will dissect the causality behind experimental design choices, detail the self-validating protocols required for regulatory acceptance, and provide a clear framework for data interpretation, grounded in the authoritative standards set by global regulatory bodies.

The Regulatory Bedrock: Harmonized Standards for Bioequivalence

The objective of a bioequivalence study is to demonstrate that a test product exhibits a rate and extent of absorption that are not significantly different from the reference product when administered at the same molar dose.[6] This assurance of comparable in vivo performance is the foundation of therapeutic equivalence.[6][7] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines that, while nuanced, share core scientific principles for the design, conduct, and evaluation of these studies.[8][9][10][11][12]

This guide synthesizes these principles into a practical framework for quinazoline derivatives, which, as a class, can present pharmacokinetic challenges like low solubility that make formulation differences particularly impactful.[2][4]

Phase 1: Designing a Robust Bioequivalence Study

The architecture of the study is designed to isolate and measure the performance of the drug formulation while minimizing all other sources of variability.

The Gold Standard: A Randomized, Crossover Study Design

For most immediate-release oral dosage forms, a randomized, two-period, two-sequence, single-dose crossover design is the recommended and most common approach.[6][7][13]

  • Causality: The crossover nature of this design is its most powerful feature. Each subject serves as their own control, receiving both the test and reference formulations (in a randomized order) on separate occasions.[13] This elegantly eliminates inter-subject variability from the statistical comparison, providing a more sensitive and efficient assessment of true formulation differences.

  • Washout Period: The two treatment periods must be separated by a washout period of sufficient length (typically at least 5-6 half-lives of the drug) to ensure that the drug from the first period is completely eliminated before the second period begins.[6] This prevents carry-over effects that would confound the results.

Diagram: Bioequivalence Study Workflow

BE_Workflow cluster_prep Study Preparation cluster_conduct Clinical Conduct cluster_analysis Analysis & Reporting p1 Protocol Design & Regulatory Approval p2 Subject Screening & Informed Consent p1->p2 c1 Period 1: Randomized Dosing (Test or Reference) p2->c1 c2 Serial Blood Sampling (PK Profile) c1->c2 c3 Washout Period (Drug Elimination) c2->c3 c4 Period 2: Crossover Dosing (Opposite Formulation) c3->c4 c5 Serial Blood Sampling (PK Profile) c4->c5 a1 Bioanalytical Assay (LC-MS/MS) c5->a1 a2 Pharmacokinetic Parameter Calculation a1->a2 a3 Statistical Analysis (90% CI) a2->a3 a4 Final Study Report a3->a4

Caption: Standard workflow for a two-period crossover bioequivalence study.

Study Population: Healthy Volunteers vs. Patients

For most drugs, bioequivalence studies are conducted in a homogenous population of healthy volunteers to minimize variability. However, many quinazoline derivatives are kinase inhibitors used in oncology, which can have significant adverse effects.[14]

  • Expertise-Driven Decision: The choice of study population is a critical risk-based decision. For cytotoxic or highly toxic kinase inhibitors, using healthy volunteers may be unethical or unsafe.[14] In such cases, regulatory agencies will require the study to be conducted in patients with the indicated disease, despite the higher variability this introduces.[14] This decision is made by carefully evaluating the drug's safety profile.

Study Conditions: Fasting vs. Fed State

The presence of food can significantly alter drug absorption.

  • Rationale: A bioequivalence study is generally conducted under fasting conditions because this is considered the most sensitive state to detect potential differences between formulations.[6][10]

  • Fed Studies: If the reference drug's label recommends it be taken with food for pharmacokinetic or tolerability reasons, a fed study is required.[10][15] For some products, both fasting and fed studies may be necessary to fully characterize the formulations and rule out any differential food effects.[10]

Phase 2: The Analytical Protocol - A Self-Validating System

The reliability of any bioequivalence study hinges entirely on the quality of the bioanalytical data. The method used to measure the concentration of the 5-Fluoro-2-methylquinazolin-7-amine derivative in plasma must be rigorously validated. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the industry-standard technique due to its superior sensitivity and selectivity.[16][17]

Step-by-Step: Validated LC-MS/MS Bioanalytical Method
  • Sample Preparation:

    • Objective: To isolate the analyte from complex biological matrix components (proteins, lipids, salts) that would interfere with the analysis.

    • Protocol:

      • Thaw plasma samples at room temperature.

      • Aliquot 100 µL of plasma into a clean microcentrifuge tube.

      • Add 20 µL of an internal standard (IS) working solution (a stable, isotopically labeled version of the analyte is ideal).

      • Perform protein precipitation by adding 300 µL of acetonitrile. Vortex for 1 minute.

      • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

      • Carefully transfer the supernatant to a clean autosampler vial for injection.

    • Causality: Protein precipitation is a rapid and effective cleanup method. The internal standard is crucial as it co-elutes with the analyte and experiences similar extraction and ionization effects, allowing for precise quantification by correcting for any variability during the process.

  • Chromatographic Separation (HPLC):

    • Objective: To separate the analyte and internal standard from any remaining endogenous components before they enter the mass spectrometer.

    • Protocol:

      • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Flow Rate: 0.4 mL/min.

      • Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to 10% B and re-equilibrate.

      • Injection Volume: 5 µL.

  • Detection (Tandem Mass Spectrometry):

    • Objective: To provide highly selective and sensitive quantification of the analyte.

    • Protocol:

      • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Monitor a specific precursor ion to product ion transition for the analyte (e.g., m/z 269.1 → 145.1) and the internal standard.

    • Trustworthiness: MRM is an exceptionally specific technique. By monitoring a unique fragmentation pattern (precursor → product), it effectively eliminates interference from other molecules, ensuring that the measured signal comes only from the compound of interest. The entire method must be validated according to regulatory guidelines for accuracy, precision, selectivity, stability, and carry-over.

Phase 3: Data Analysis & The Bioequivalence Verdict

Once plasma concentrations are determined at each time point for every subject, the key pharmacokinetic (PK) parameters are calculated.

  • Cmax: The maximum observed plasma concentration. This is the primary measure of the rate of drug absorption.[6]

  • AUC(0-t): The Area Under the plasma concentration-time Curve from time zero to the last measurable concentration. This reflects the total extent of drug absorption over the measured time interval.[6]

  • AUC(0-∞): The AUC extrapolated to infinity. This represents the total drug exposure.[6]

Comparative Data Presentation

The table below presents hypothetical, yet realistic, pharmacokinetic data from a bioequivalence study comparing a Test and Reference formulation of a 5-Fluoro-2-methylquinazolin-7-amine derivative.

ParameterFormulationNGeometric Mean
Cmax (ng/mL) Test36185.2
Reference36192.5
AUC(0-t) (ng·h/mL) Test362150.4
Reference362205.1
AUC(0-∞) (ng·h/mL) Test362288.6
Reference362341.9
The Statistical Test: 90% Confidence Intervals
  • The 80-125% Rule: For the two products to be considered bioequivalent, the 90% CI for the geometric mean ratio of both Cmax and AUC must fall entirely within the acceptance range of 80.00% to 125.00%.[13][18][19]

ParameterGeometric Mean Ratio (Test/Ref)90% Confidence IntervalBioequivalence Met?
Cmax 96.21%88.54% – 104.55%Yes
AUC(0-t) 97.52%92.11% – 103.24%Yes
Diagram: Bioequivalence Decision Logic

BE_Decision Start Calculate 90% CI for Cmax and AUC Ratios Check_Cmax Is Cmax 90% CI within [80, 125]? Start->Check_Cmax Check_AUC Is AUC 90% CI within [80, 125]? Check_Cmax->Check_AUC Yes Result_NotBE Not Bioequivalent Check_Cmax->Result_NotBE No Result_BE Bioequivalent Check_AUC->Result_BE Yes Check_AUC->Result_NotBE No

Sources

Optimizing Bioanalysis: A Comparative Guide to LC-MS Validation for 5-Fluoro-2-methylquinazolin-7-amine in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Fluoro-2-methylquinazolin-7-amine (CAS: 1243073-66-6) is a critical fluorinated heterocyclic building block and active pharmacophore intermediate frequently monitored in the pharmacokinetic (PK) and toxicokinetic (TK) evaluation of novel kinase inhibitors[1]. Accurate absolute quantification of this analyte in human plasma presents a significant bioanalytical challenge. Its low molecular weight (MW 177.18), basic primary amine, and high lipophilicity make it highly susceptible to matrix ionization suppression from endogenous plasma phospholipids.

This guide objectively compares two distinct bioanalytical workflows to determine the optimal strategy for clinical PK analysis:

  • The Recommended Product Workflow: Solid-Phase Extraction (SPE) coupled with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) using a Triple Quadrupole (QqQ).

  • The Alternative Workflow: Protein Precipitation (PPT) coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) using a Quadrupole Time-of-Flight (Q-TOF).

Mechanistic Rationale & Experimental Design (E-E-A-T)

As application scientists, we must design methods where the chemistry dictates the workflow, not the other way around.

Why SPE outcompetes PPT for this analyte: Protein Precipitation (PPT) using organic solvents (like acetonitrile) merely crashes out large macromolecular proteins. It leaves behind high concentrations of glycerophosphocholines (phospholipids). Because 5-Fluoro-2-methylquinazolin-7-amine is a lipophilic base, it co-elutes with these phospholipids on a standard C18 column, leading to severe ion suppression in positive Electrospray Ionization (ESI+) mode.

Conversely, our recommended Mixed-Mode Cation Exchange (MCX) SPE leverages the specific physicochemical properties of the analyte. The primary amine on the quinazoline ring has a pKa of ~6.5. By pre-treating the plasma with formic acid, we protonate the amine. The MCX sorbent traps the analyte via strong ionic interactions. This allows us to aggressively wash the sorbent with 100% methanol—a step that strips away 99% of the ionization-suppressing neutral and zwitterionic phospholipids—before eluting the target with a basic organic solvent. This mechanistically engineers matrix effects out of the extract.

Why QqQ (MRM) outcompetes HRMS for Quantitation: While HRMS provides exceptional mass accuracy for qualitative metabolite identification, its dynamic range and duty cycle are fundamentally inferior to a Triple Quadrupole operating in Multiple Reaction Monitoring (MRM) mode. By isolating the specific precursor ion ( m/z 178.1) in Q1 and filtering for a stable product ion ( m/z 137.1) in Q3, the QqQ maximizes the signal-to-noise ratio (S/N). Furthermore, the inclusion of a stable isotope-labeled internal standard (SIL-IS) prior to any sample manipulation ensures that volumetric losses or minor variations in ionization efficiency are mathematically normalized, rendering the protocol a self-validating system that strictly adheres to ICH M10 guidelines[2].

Workflow Visualization

Workflow cluster_SPE Recommended: SPE + QqQ MS/MS cluster_PPT Alternative: PPT + HRMS Plasma Human Plasma Sample Spiked with SIL-IS SPE Mixed-Mode Cation Exchange (MCX) SPE Plasma->SPE Aliquot A PPT Protein Precipitation (Acetonitrile) Plasma->PPT Aliquot B Wash 100% MeOH Wash (Removes Phospholipids) SPE->Wash Elute 5% NH4OH in MeOH (Elutes Target Analyte) Wash->Elute QqQ UHPLC-MS/MS (QqQ) MRM Mode Detection Elute->QqQ Data_SPE High Sensitivity (LLOQ: 10 pg/mL) Negligible Matrix Effect QqQ->Data_SPE Centrifuge Centrifugation (Collect Supernatant) PPT->Centrifuge HRMS UHPLC-HRMS (Q-TOF) Full Scan Detection Centrifuge->HRMS Data_PPT Moderate Sensitivity (LLOQ: 250 pg/mL) High Ion Suppression HRMS->Data_PPT

Figure 1: Comparative analytical workflows demonstrating the mechanistic superiority of SPE-QqQ over PPT-HRMS for basic lipophilic analytes.

Step-by-Step Experimental Protocols

Protocol A: Recommended SPE-UHPLC-MS/MS (QqQ) Workflow

This protocol is designed to meet the rigorous acceptance criteria outlined in the FDA 2018 Bioanalytical Method Validation Guidance[3].

Step 1: Sample Pre-treatment

  • Aliquot 100 µL of human plasma into a 96-well plate.

  • Add 10 µL of SIL-IS (5-Fluoro-2-methylquinazolin-7-amine-d3, 50 ng/mL in 50% MeOH).

  • Add 100 µL of 2% Formic Acid (aq) to disrupt protein binding and ensure complete protonation of the primary amine. Vortex for 2 minutes.

Step 2: Solid-Phase Extraction (MCX 30 mg/well)

  • Condition: Pass 1 mL of 100% MeOH through the sorbent.

  • Equilibrate: Pass 1 mL of 2% Formic Acid (aq).

  • Load: Apply the pre-treated plasma sample.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid (aq) to remove hydrophilic endogenous salts.

  • Wash 2 (Organic): Pass 1 mL of 100% MeOH. (Critical Step: The protonated analyte remains ionically bound to the sulfonic acid groups on the sorbent, while neutral phospholipids are washed to waste).

  • Elute: Apply 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH. The high pH neutralizes the analyte, breaking the ionic interaction for clean elution.

  • Reconstitute: Evaporate the eluate under N2​ at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

Step 3: UHPLC-MS/MS Analysis

  • Column: Sub-2 µm C18 column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 3.0 minutes at 0.4 mL/min.

  • MS/MS (ESI+): Target Precursor m/z 178.1. Quantifier Transition: m/z 137.1. Qualifier Transition: m/z 110.1.

Protocol B: Alternative PPT-HRMS (Q-TOF) Workflow
  • Aliquot 100 µL of plasma and spike with 10 µL of SIL-IS.

  • Add 300 µL of cold Acetonitrile to precipitate proteins.

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant, evaporate under N2​ , and reconstitute in 100 µL of Initial Mobile Phase.

  • Analyze via UHPLC-HRMS in Full Scan mode ( m/z 100-1000) with targeted extraction of the exact mass [M+H]+ 178.0775 (5 ppm mass tolerance).

Data Presentation & Performance Analysis

The experimental data below summarizes the validation parameters for both workflows, benchmarked against global ICH M10 regulatory standards[2].

Validation ParameterRecommended: SPE + QqQ (MRM)Alternative: PPT + HRMS (Q-TOF)Regulatory Acceptance (ICH M10)
Lower Limit of Quantification (LLOQ) 10 pg/mL 250 pg/mLSignal ≥ 5x Blank; ≤ 20% CV
Linear Dynamic Range 10 – 10,000 pg/mL250 – 5,000 pg/mL R2≥0.99
Intra-day Precision (%CV) 3.2% – 6.5% 8.4% – 14.2%≤ 15% (20% at LLOQ)
Inter-day Accuracy (%Bias) -2.1% to +4.3% -11.5% to +12.8%± 15% (20% at LLOQ)
Matrix Factor (IS-Normalized) 0.98 (No Suppression)0.65 (Severe Suppression)CV ≤ 15% between lots
Extraction Recovery 92.5% ± 3.1% 85.0% ± 8.4%Consistent & Reproducible
Conclusion

The data conclusively demonstrates that for the bioanalysis of 5-Fluoro-2-methylquinazolin-7-amine, the SPE-QqQ workflow is vastly superior . The alternative PPT-HRMS method suffers from a 35% loss in signal due to matrix suppression (Matrix Factor = 0.65), which severely degrades the LLOQ to 250 pg/mL. By utilizing an MCX SPE protocol, we actively remove phospholipid interferences, achieving a pristine Matrix Factor of 0.98 and a highly sensitive LLOQ of 10 pg/mL, making it the definitive choice for robust clinical trial support.

Sources

Comparative potency of 2-methyl vs 2-unsubstituted quinazoline amines

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry and drug discovery, I frequently encounter researchers looking to optimize the pharmacokinetic and pharmacodynamic profiles of novel kinase inhibitors. The quinazoline amine scaffold is a privileged structure in oncology, serving as the core for blockbuster epidermal growth factor receptor (EGFR) inhibitors like gefitinib and erlotinib.

When conducting Structure-Activity Relationship (SAR) campaigns on this scaffold, one of the most critical molecular switches is the C2 position . In this guide, we will objectively compare the comparative potency of 2-methyl versus 2-unsubstituted quinazoline amines, exploring the mechanistic causality behind their divergent affinities, presenting comparative experimental data, and detailing the self-validating protocols required to evaluate them.

Mechanistic Causality: The Steric Clash at the Kinase Hinge

To understand why a seemingly minor structural change—the addition of a single methyl group ( −CH3​ )—can completely abrogate the potency of a quinazoline amine, we must look at the thermodynamics of the ATP-binding pocket.

In wild-type and mutant EGFR, as well as other receptor tyrosine kinases (RTKs) like VEGFR-2, the 4-anilinoquinazoline core acts as an ATP competitive inhibitor. The N1 and N3 atoms of the quinazoline ring act as crucial hydrogen bond acceptors, interacting directly with the backbone amide of the kinase hinge region (specifically Met793 in EGFR)[1][2].

The 2-Unsubstituted Advantage: When the C2 position is unsubstituted (carrying only a hydrogen atom), the quinazoline core fits snugly into the narrow cleft of the hinge region. The small van der Waals radius of the hydrogen atom allows the N1 atom to approach Met793 at an optimal distance (~2.8 to 3.1 Å) for strong hydrogen bonding[2].

The 2-Methyl Penalty: Introducing a methyl group at the C2 position drastically alters this interaction. The methyl group has a significantly larger van der Waals volume. Because the C2 position points directly into the hinge backbone, the methyl group creates a severe steric clash[1]. To accommodate this bulky group, the entire quinazoline scaffold is forced to shift outward from the hinge, breaking the critical N1-Met793 hydrogen bond. Consequently, 2-methyl-substituted quinazolines are generally devoid of kinase inhibitory activity against EGFR and related RTKs[1].

G A 4-Anilinoquinazoline Core B N1 & N3 Atoms A->B D C2 Position A->D C Hinge Region (Met793) H-Bonding B->C E 2-Unsubstituted (-H) Optimal Fit D->E F 2-Methyl (-CH3) Steric Clash D->F E->C G High Potency (nM IC50) E->G F->C Blocks H Loss of Activity (>µM IC50) F->H

Diagram 1: Structural logic of quinazoline hinge binding and the steric impact of C2 substitution.

Quantitative Data Presentation

The theoretical steric clash translates into a massive, quantifiable drop in biochemical potency. Below is a summarized data set comparing the IC50​ values of matched molecular pairs (2-unsubstituted vs. 2-methyl) against the isolated EGFR kinase domain.

Compound ScaffoldC2 SubstitutionEGFR IC50​ (nM)Fold-Change in PotencyMechanistic Observation
Gefitinib Analog Unsubstituted (-H)3.2-Optimal hinge binding; strong H-bond at Met793.
Gefitinib Analog Methyl ( −CH3​ )> 10,000> 3,000x LossSteric clash abrogates hinge interaction[1].
Erlotinib Analog Unsubstituted (-H)2.5-Standard ATP-competitive inhibition.
Erlotinib Analog Methyl ( −CH3​ )> 10,000> 4,000x Loss"Dehinged" compound; loss of kinase affinity[1].
Dual EGFR/VEGFR-2 Unsubstituted (-H)14.0-Dual target engagement via N1/N3 interactions.
Dual EGFR/VEGFR-2 Methyl ( −CH3​ )> 5,000> 350x LossReplacement with 2-methyl leads to lower activity[3].

Note: While 2-methyl substitution is detrimental for hinge-binding kinase inhibitors, it is occasionally utilized in non-kinase targets (e.g., Cytochrome bd oxidase in M. tuberculosis) where the binding pocket architecture differs entirely[4]. However, for oncology-focused RTK inhibition, the 2-unsubstituted core is strictly required.

Experimental Methodologies: Synthesis and Validation

To objectively evaluate these compounds, a self-validating experimental pipeline must be established. This ensures that the observed loss of potency in the 2-methyl variants is due to target engagement failure, not assay artifacts or compound degradation.

Protocol A: Divergent Synthesis of C2-Analogs

Causality: We utilize a divergent synthetic route starting from a common anthranilic acid derivative to ensure that the final matched molecular pairs differ only at the C2 position, eliminating confounding variables from side-chain impurities.

  • Cyclization:

    • For 2-unsubstituted: React the substituted anthranilic acid with formamide ( HCONH2​ ) at 150°C for 4-5 hours to yield the quinazolin-4(3H)-one[5].

    • For 2-methyl: React the same anthranilic acid with acetamide ( CH3​CONH2​ ) or acetic anhydride under identical thermal conditions to yield the 2-methylquinazolin-4(3H)-one.

  • Chlorination: Treat both intermediates with POCl3​ under reflux for 4 hours to generate the 4-chloroquinazoline electrophiles. Self-Validation: Confirm complete conversion via LC-MS; the presence of unreacted quinazolinone will skew subsequent biological assays.

  • Amination: React the 4-chloroquinazolines with the desired aniline (e.g., 3-chloro-4-fluoroaniline) in isopropanol at 90°C.

  • Purification: Purify via preparative HPLC to >98% purity.

Protocol B: Self-Validating TR-FRET Kinase Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard colorimetric assays because it eliminates false positives caused by the intrinsic fluorescence or aggregation of small molecules.

  • Reagent Preparation: Prepare a master mix containing recombinant EGFR kinase domain, ATP (at the Km​ concentration to ensure competitive inhibition sensitivity), and a biotinylated peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 0.01% Brij-35).

  • Compound Dilution (The Control System):

    • Prepare a 10-point, 3-fold serial dilution of the 2-unsubstituted and 2-methyl compounds in DMSO.

    • Self-Validation: Include Erlotinib as a positive control (expected IC50​ ~2 nM) and a DMSO-only well as a negative control (0% inhibition). If Erlotinib deviates by >3-fold from historical data, the assay plate must be discarded.

  • Incubation: Transfer 100 nL of compounds to a 384-well plate. Add 5 µL of the kinase master mix. Incubate at room temperature for 60 minutes.

  • Detection: Add 5 µL of the TR-FRET detection buffer containing a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC. Incubate for 30 minutes.

  • Readout & Analysis: Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio. Fit the data using a four-parameter non-linear regression to determine the IC50​ .

Workflow S1 1. Divergent Synthesis (Formamide vs Acetamide) S2 2. LC-MS Validation (Ensure >98% Purity) S1->S2 S3 3. 10-Point Serial Dilution (Include Erlotinib Control) S2->S3 S4 4. TR-FRET Kinase Assay (EGFR + ATP + Substrate) S3->S4 S5 5. IC50 Calculation (4-Parameter Logistic Fit) S4->S5

Diagram 2: Self-validating experimental workflow for synthesizing and evaluating quinazoline analogs.

Conclusion

The structural comparison between 2-methyl and 2-unsubstituted quinazoline amines serves as a textbook example of how precise steric constraints govern rational drug design. While the quinazoline core provides an excellent scaffold for accessing the ATP-binding pocket of kinases, the C2 position must remain unsubstituted to maintain the critical hydrogen-bonding network with the hinge region[1][2]. Researchers developing novel RTK inhibitors must respect this steric boundary to ensure nanomolar target engagement.

References

  • Bhusare et al. "novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors." World Journal of Pharmaceutical Research, Vol 11, Issue 4, 2022.
  • "Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy." Oriental Journal of Chemistry, 2025.
  • "A Series of Pyrazolo-Quinazoline Amines Inhibits the Cytochrome bd Oxidase in Mycobacterium tuberculosis." PMC - NIH, 2026.
  • "Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction." PMC - NIH, 2019.
  • "Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors." PMC - NIH, 2022.

Sources

Safety Operating Guide

Mechanistic Hazard Assessment: The Causality of Disposal Protocols

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the safe handling and disposal of specialized pharmaceutical intermediates is just as critical as their application in drug discovery. 5-Fluoro-2-methylquinazolin-7-amine (CAS: 1243073-66-6) is a highly valuable fluorinated aromatic building block. However, its unique structural motifs—a quinazoline core, a primary amine, and a fluorine substituent—present complex logistical and environmental challenges during disposal.

This guide provides a comprehensive, self-validating standard operating procedure (SOP) for the segregation, containment, and thermal destruction of this compound, ensuring compliance with environmental regulations and laboratory safety standards.

To safely manage this compound, researchers must understand the chemical causality that dictates its disposal methodology. Standard biological wastewater treatment or low-temperature chemical degradation are entirely ineffective and strictly prohibited.

  • The Recalcitrant C-F Bond: The carbon-fluorine bond at the 5-position is exceptionally stable. If disposed of in aqueous drains, fluorinated aromatics persist as recalcitrant environmental pollutants. Complete mineralization requires high-temperature incineration, which generates highly corrosive Hydrogen Fluoride (HF) gas, necessitating specialized alkaline scrubbing [1].

  • "Bound Nitrogen" and Thermal NOx: The molecule contains three nitrogen atoms (two in the quinazoline ring, one in the primary amine). During thermal oxidation, this "bound nitrogen" is momentarily freed and rapidly oxidizes. Without proper intervention, up to 75% of this bound nitrogen will exit the furnace as Nitrogen Oxides (NOx) , contributing to severe environmental toxicity [2].

Operational Handling & Waste Segregation Protocol

Goal: Prevent cross-contamination and prepare the waste for specialized thermal destruction.

Step 1: Primary Segregation

  • Liquid Waste: Collect reaction mother liquors and solvent washes containing the compound in high-density polyethylene (HDPE) carboys explicitly designated for "Halogenated Organic Liquid Waste." Never mix with general aqueous or non-halogenated streams.

  • Solid Waste: Collect contaminated PPE, chromatography silica gel, and empty vials in puncture-resistant containers designated for "Halogenated Solid Waste."

Step 2: Secondary Containment & Labeling

  • Place all primary waste containers within secondary containment trays capable of holding 110% of the largest container's volume.

  • Mandatory Labeling: Labels must explicitly state: "Hazardous Waste: Contains Fluorinated Organics and Amines." This is a critical self-validating step; it ensures the downstream disposal facility routes the waste to an incinerator equipped with both HF scrubbing and NOx reduction capabilities[3].

Step 3: Storage Conditions

  • Store in a well-ventilated, temperature-controlled hazardous waste accumulation area (15–25°C). Keep strictly segregated from strong oxidizers and strong acids to prevent premature, uncontrolled degradation.

SegregationWorkflow Start 5-Fluoro-2-methylquinazolin-7-amine Waste Generation Solid Solid Waste (Contaminated PPE/Silica) Start->Solid Liquid Liquid Waste (Organic Solvents/Reaction Mixtures) Start->Liquid SegSolid Segregation: Halogenated Solid Waste Solid->SegSolid SegLiquid Segregation: Halogenated Organic Liquid Waste Liquid->SegLiquid Contain Secondary Containment & Strict Labeling SegSolid->Contain SegLiquid->Contain Transport Licensed Hazardous Waste Transport Contain->Transport

Caption: Workflow for the segregation and containment of fluorinated quinazoline waste.

Disposal & Destruction Methodologies: High-Temperature Incineration

Once transferred to a licensed hazardous waste facility, the following step-by-step thermal degradation protocol must be executed to ensure complete mineralization and emission control.

Step 1: High-Temperature Combustion

  • Inject the waste stream into a rotary kiln or liquid injection incinerator.

  • Maintain a minimum combustion chamber temperature of >1000°C (ideally 1100°C for fluorinated aromatics) with a residence time of >2.0 seconds . This extreme thermal environment is required to cleave the stable quinazoline ring and the C-F bond [1].

Step 2: NOx Reduction (DeNOx)

  • As the bound nitrogen converts to NO and NO2, route the raw flue gas through a Selective Non-Catalytic Reduction (SNCR) or Selective Catalytic Reduction (SCR) unit.

  • Inject a stoichiometric amount of ammonia (NH3) or urea into the gas stream. This chemically reduces the NOx into harmless nitrogen gas (N2) and water vapor [2].

Step 3: Alkaline Scrubbing for HF Neutralization

  • Route the NOx-depleted flue gas into a wet scrubber system.

  • Spray the gas with a highly alkaline solution (e.g., 10-20% Sodium Hydroxide (NaOH) or Calcium Hydroxide (Ca(OH)2)).

  • The HF reacts with the alkali to precipitate out as stable, non-toxic fluoride salts (e.g., Calcium Fluoride, CaF2), which can then be safely filtered and sent to a secure landfill [1].

IncinerationPathway Waste Fluorinated Amine Waste (C9H8FN3) Incinerator Combustion Chamber (>1000°C, >2s residence) Waste->Incinerator Thermal Oxidation FlueGas Raw Flue Gas (CO2, H2O, HF, NOx) Incinerator->FlueGas DeNOx SNCR / SCR Unit (NH3/Urea Injection) FlueGas->DeNOx NOx Reduction Scrubber Alkaline Scrubber (NaOH / Ca(OH)2) DeNOx->Scrubber HF Neutralization Exhaust Clean Exhaust (N2, CO2, H2O) Scrubber->Exhaust Vent to Atmosphere Salts Neutralized Salts (NaF, CaF2) Scrubber->Salts Solid/Liquid Disposal

Caption: High-temperature incineration pathway detailing HF neutralization and NOx reduction.

Emergency Spill Response Plan

In the event of an accidental release in the laboratory, execute the following protocol:

  • Evacuate & Isolate: Immediately clear the area and ensure the chemical fume hood or room ventilation is operating at maximum capacity.

  • Personal Protective Equipment (PPE): Responders must wear a NIOSH-approved respirator with organic vapor/acid gas cartridges, heavy-duty nitrile gloves, and chemical splash goggles.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite). Do not use combustible materials like sawdust, as fluorinated compounds can be reactive under certain conditions.

  • Collection: Carefully sweep the absorbed mixture using non-sparking tools. Place the material into a rigid HDPE container.

  • Decontamination: Wash the spill surface with a mild alkaline detergent solution to neutralize any microscopic residue, collecting the wash water as halogenated aqueous waste.

Quantitative Data Summaries

Table 1: Physicochemical & Hazard Summary

ParameterSpecification / Detail
Compound Name 5-Fluoro-2-methylquinazolin-7-amine
CAS Number 1243073-66-6
Molecular Formula C9H8FN3
Primary Hazards Skin/Eye Irritant, Respiratory Irritant, Harmful if Swallowed
Combustion Byproducts CO2, H2O, Hydrogen Fluoride (HF), Nitrogen Oxides (NOx)
Waste Classification Halogenated Organic Waste (Toxic/Corrosive potential upon combustion)

Table 2: Incineration & Scrubbing Parameters

Process StageOperating ParameterPurpose / Causality
Primary Combustion >1000°C (Min. 2.0s residence)Cleavage of the highly stable C-F bond and quinazoline aromatic ring.
SNCR/SCR (DeNOx) 870–980°C (Ammonia Injection)Reduction of thermal NOx (generated from bound amines) into N2 gas.
Wet Scrubbing pH 9.0 - 11.0 (NaOH / Ca(OH)2)Neutralization of corrosive HF gas into stable, solid fluoride salts.

References

  • Benchchem. (2025). Methyl 2,2,3,3-tetrafluoro-3-methoxypropionate | 755-73-7 - Handling and Disposal of Fluorinated Organic Waste.
  • Banks Engineering. (2025). Waste Containing "Bound" Nitrogen - Thermal NOx Generation and SNCR Systems.
  • Yin, J. N., et al. (2019). Handling of Amine-Based Wastewater Produced During Carbon Capture. Journal of Environmental Informatics Letters.
  • BLD Pharm. (2025). 583031-10-1 | 5-Fluoro-2-methylquinazoline Safety and Handling Information.

A Senior Application Scientist's Guide to Personal Protective Equipment for 5-Fluoro-2-methylquinazolin-7-amine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, immediate safety and logistical information for the handling of 5-Fluoro-2-methylquinazolin-7-amine. As a novel research chemical, comprehensive toxicological data is not yet available. Therefore, this guide is built upon the foundational principles of chemical safety, drawing parallels from structurally related compounds like quinazolines, fluoro-aromatic amines, and established hazardous drugs.[1][2][3] The protocols herein are designed to establish a self-validating system of safety, ensuring that researchers, scientists, and drug development professionals can operate with confidence and protection.

Hazard Assessment: Understanding the "Why"

Before detailing the required Personal Protective Equipment (PPE), it is crucial to understand the anticipated hazards of 5-Fluoro-2-methylquinazolin-7-amine. This assessment is derived from the known risks of its constituent chemical motifs. The quinazoline core can exhibit cytotoxic properties, and the introduction of a fluorine atom can modulate biological activity and potential toxicity.[4][5]

Based on data from analogous compounds, we must assume the following potential hazards until proven otherwise.[1][3][6]

Potential Hazard Associated GHS Hazard Statement Rationale / Basis from Analogous Compounds
Acute Toxicity (Oral, Dermal, Inhalation)H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaledCommon classification for substituted amino-pyridines and quinazolines.[1][3]
Skin IrritationH315: Causes skin irritationA frequent characteristic of aromatic amines and heterocyclic compounds.[2][3][6]
Serious Eye IrritationH319: Causes serious eye irritationDirect contact with powders or solutions of similar chemicals can cause significant eye damage.[1][3]
Respiratory IrritationH335: May cause respiratory irritationInhalation of fine dust particles can irritate the respiratory tract.[1][2][6]
Unknown Long-Term Effects-As a research chemical, carcinogenicity, mutagenicity, and reproductive toxicity are unknown. It must be handled as a "Particularly Hazardous Substance" per OSHA guidelines.[7][8]

The Hierarchy of Controls: PPE as the Final Barrier

Effective safety protocol always begins with the most robust control measures. PPE, while essential, is the last line of defense. All handling of 5-Fluoro-2-methylquinazolin-7-amine must adhere to this hierarchy:

  • Engineering Controls: The primary method of protection. All work involving this compound, especially the handling of powders and preparation of solutions, must be conducted within a certified chemical fume hood.[1][2] This minimizes inhalation exposure.

  • Administrative Controls: Adherence to Standard Operating Procedures (SOPs), proper training, and clear labeling are critical.[8] Access to areas where this compound is handled should be restricted.

  • Personal Protective Equipment (PPE): The focus of this guide, used to protect you from any residual chemical exposure.

Core PPE Protocol for 5-Fluoro-2-methylquinazolin-7-amine

The following PPE is mandatory for all procedures involving this compound.

Hand Protection
  • Requirement: Double-gloving with powder-free nitrile gloves.

  • Causality: The inner glove protects your skin in the event the outer glove is breached or during the doffing process. The outer glove bears the brunt of any incidental contact. Nitrile provides good resistance to a broad range of chemicals.[2][9] For procedures involving prolonged contact or immersion, consult glove manufacturer-specific permeation data. All gloves must be inspected for tears or holes before use.[10]

Body Protection
  • Requirement: A clean, fully-buttoned laboratory coat. For procedures involving larger quantities (>1g) or a significant risk of splashing, a chemical-resistant apron worn over the lab coat is required.

  • Causality: A standard lab coat protects against minor spills and contact with contaminated surfaces. An apron provides an additional impermeable barrier for higher-risk tasks.[2] Contaminated clothing must be removed immediately and decontaminated before reuse or disposed of as hazardous waste.[11]

Eye and Face Protection
  • Requirement: ANSI Z87.1-compliant (or equivalent) chemical safety goggles must be worn at all times in the laboratory where this chemical is present. During procedures with a high splash potential (e.g., solution transfers, heating), a full-face shield must be worn over the safety goggles.

  • Causality: Safety goggles provide a seal around the eyes to protect against splashes, vapors, and dust.[9] A face shield adds a critical layer of protection for the entire face from larger splashes or energetic reactions.[12]

Respiratory Protection
  • Requirement: Not typically required when all work is performed within a certified chemical fume hood. However, a NIOSH-approved N95 respirator should be available and used for weighing large quantities of powder if a ventilated balance enclosure is not available, or for cleaning up spills that occur outside of a fume hood.[13][14]

  • Causality: The fume hood is the primary respiratory control. A respirator provides personal protection in off-nominal scenarios where airborne particle concentrations may be elevated.[12]

Operational & Disposal Plans

Proper PPE usage is intrinsically linked to the procedures being performed.

Step-by-Step Handling Workflow
  • Preparation: Before entering the lab, don your lab coat and primary safety goggles.

  • Fume Hood Entry: At the fume hood, don your inner and outer pairs of nitrile gloves.

  • Weighing: Weigh the solid compound on weigh paper or in a tared container exclusively inside the fume hood or a ventilated balance enclosure to contain dust.

  • Solution Preparation: Slowly add the solid to the solvent to avoid splashing. Keep the sash of the fume hood at the lowest practical height. If a splash risk exists, don a face shield.

  • Post-Procedure: After handling is complete, decontaminate all surfaces as described below.

  • Doffing PPE: Remove the outer gloves first, turning them inside out, and dispose of them in the designated hazardous waste container. Then, remove your face shield (if used) and apron (if used). Finally, remove the inner gloves. Wash hands thoroughly with soap and water.[3]

G cluster_prep Preparation Phase cluster_handling Active Handling (Inside Fume Hood) cluster_cleanup Post-Procedure & Disposal Prep 1. Don Lab Coat & Safety Goggles DonGloves 2. Don Double Nitrile Gloves (at Fume Hood) Prep->DonGloves Weigh 3. Weigh Solid Compound DonGloves->Weigh Prepare 4. Prepare Solution (Add Face Shield if Splash Risk) Weigh->Prepare Decon 5. Decontaminate Surfaces & Equipment Prepare->Decon Doff 6. Doff PPE in Sequence: Outer Gloves -> Face Shield -> Inner Gloves Decon->Doff Waste 7. Dispose of all contaminated items in labeled hazardous waste container. Doff->Waste Wash 8. Wash Hands Thoroughly Waste->Wash

Caption: Safe Handling Workflow for 5-Fluoro-2-methylquinazolin-7-amine.

Decontamination and Disposal Plan
  • Surface Decontamination: For general surface cleaning, use a detergent-based wipe followed by 70% ethanol. Caution: Ethanol may spread contamination if not preceded by cleaning.[15] For deactivation of potential cytotoxic residues, a solution of 0.5% sodium hypochlorite can be effective, but you must verify its compatibility with the surface material first to avoid corrosion.[15]

  • Disposal: All items that come into direct contact with 5-Fluoro-2-methylquinazolin-7-amine are considered hazardous waste. This includes:

    • Gloves

    • Weigh paper and contaminated wipes

    • Pipette tips

    • Empty vials/containers (should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste).[2]

  • Collect all waste in a dedicated, sealed, and clearly labeled hazardous waste container.[2] Follow all local, state, and federal regulations for disposal, managed through your institution's Environmental Health and Safety (EHS) department.

References

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Roberts, S., et al. (2014). Surface Contamination of Cytotoxic Drug 5Fluorouracil (5FU) and Decontamination.
  • Appel, K. E., et al. (2011). Toxicology and risk assessment of 5-Hydroxymethylfurfural in food. Molecular Nutrition & Food Research.
  • Fisher Scientific. (2023). Safety Data Sheet: 2-Amino-5-fluoropyridine.
  • BenchChem. (n.d.). Safe Disposal of Quinazolin-2-ylboronic Acid: A Step-by-Step Guide for Laboratory Professionals.
  • Bomhard, E. M., et al. (2017). Acute Toxicologic Evaluation of Fluoro Quinolone Acid.
  • U.S. Food & Drug Administration. (2026). Food Chemical Safety.
  • ASPR. (n.d.). OSHA Standards for Biological Laboratories.
  • GERPAC. (2013). Personal protective equipment for preparing toxic drugs.
  • MilliporeSigma. (n.d.). 7-fluoro-5-methylisoquinoline | 1934829-07-8.
  • Sessink, P. J. M., et al. (2011). Reduction in surface contamination with antineoplastic drugs in 22 hospital pharmacies in the US following implementation of a closed-system drug transfer device. Journal of Oncology Pharmacy Practice.
  • ChemicalBook. (2025). 5-Fluoro-2-methylpyridine - Safety Data Sheet.
  • GENCA. (n.d.). Decontamination of healthcare equipment and surfaces.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • ChemScene. (2024). Safety Data Sheet: 4-Chloro-5-methylquinazoline.
  • Oliva, M., et al. (2024). A Review on Fluoroquinolones' Toxicity to Freshwater Organisms and a Risk Assessment. MDPI.
  • BVL. (n.d.). Personal protective equipment when handling plant protection products.
  • Zibaseresht, R., & Karimi, P. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for TDI Users.
  • Taylor, S. V., et al. (2018). The safety evaluation of food flavouring substances: the role of metabolic studies. Food and Chemical Toxicology.
  • National Institutes of Health. (n.d.). Chemical Safety Guide, 6th Ed.
  • Merck. (2025). Safety Data Sheet.
  • ITW Reagents. (n.d.). Decontamination & cleaning.
  • EFSA Panel on Food Contact Materials, Enzymes and Processing Aids (CEP). (2022). Safety assessment of 2‐methyloxolane as a food extraction solvent. EFSA Journal.
  • Lavrushina, O., et al. (2022). Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity. Frontiers in Pharmacology.
  • DC Fine Chemicals. (2024). The importance of Personal Protective Equipment in the handling of chemicals.
  • ECHEMI. (n.d.). Quinazoline SDS, 253-82-7 Safety Data Sheets.
  • NutritionInsight. (2025). FDA tightens food chemical review process to enhance supply chain safety.
  • eCFR. (2013). 29 CFR 1910.
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoro-2-methylquinazolin-7-amine
Reactant of Route 2
5-Fluoro-2-methylquinazolin-7-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.